molecular formula C12H22O2 B110231 (Z)-5-Decenyl acetate CAS No. 67446-07-5

(Z)-5-Decenyl acetate

Cat. No.: B110231
CAS No.: 67446-07-5
M. Wt: 198.3 g/mol
InChI Key: VTUFOIHYMMMNOM-SREVYHEPSA-N
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Description

(Z)-5-Decenyl acetate (CAS 67446-07-5) is a straight-chain, monounsaturated alkenyl acetate that serves as a critical semiochemical in insect communication . It is a identified sex pheromone component for several moth species, most notably the Turnip Moth ( Agrotis segetum ), where it functions as a potent male attractant . The compound's high biological activity is strictly dependent on its double-bond configuration, with the (Z)-isomer being essential for effective receptor interaction . The mechanism of action involves a highly specific binding to olfactory receptor sites on male moth antennae, triggering a behavioral response . Research has refined a receptor-interaction model using this compound, demonstrating that the terminal methyl group and the acetate group interact with complementary, hydrophobic receptor sites, and that the conformational energy of the entire molecule dictates its activity . Beyond A. segetum , this compound is utilized as an attractant or pheromone for numerous other Lepidoptera species, including Euxoa tritici and various casebearer moths of the Coleophora genus . This makes it an invaluable tool for fundamental studies in chemical ecology, electrophysiology (e.g., single-sensillum recording), and for the development of species-specific monitoring traps for integrated pest management (IPM) strategies . The product is offered in high purity to ensure research reproducibility and reliability. For extended structure-activity relationship (SAR) studies, researchers may also be interested in related analogs, including chain-elongated, chain-shortened, and partially fluorinated derivatives that have been synthesized to probe the hydrophobicity and steric requirements of the pheromone receptor site . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-dec-5-enyl] acetate
Source PubChem
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InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VTUFOIHYMMMNOM-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015024
Record name (Z)-5-Decenyl acetate
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Molecular Weight

198.30 g/mol
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CAS No.

67446-07-5
Record name (Z)-5-Decenyl acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decen-1-ol, 1-acetate, (5Z)-
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Record name 5-Decen-1-ol, 1-acetate, (5Z)-
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Record name (Z)-5-Decenyl acetate
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Record name (Z)-5-decenyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to (Z)-5-Decenyl Acetate: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenyl acetate is a monounsaturated long-chain fatty acid ester that plays a significant role in the chemical communication of various insect species, primarily within the order Lepidoptera. It functions as a sex pheromone, a crucial semiochemical for mate location and reproductive isolation. A thorough understanding of its chemical properties, structure, and the biological pathways it activates is essential for research in chemical ecology, pest management, and the development of novel, targeted agricultural solutions. This guide provides a comprehensive overview of this compound, including its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in insect olfactory signaling.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a characteristic odor. Its chemical identity is defined by a twelve-carbon chain containing a cis-configured double bond between the fifth and sixth carbon atoms, and an acetate functional group at one terminus.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
IUPAC Name (Z)-dec-5-en-1-yl acetate[1]
CAS Number 67446-07-5[1]
Boiling Point 210.5 °C at 760 mmHg[2][3]
Density 0.886 g/cm³[2][3]
Flash Point 62.2 °C[2][3]
Refractive Index 1.4425 at 20 °C[2][3]
SMILES CCCCC/C=C\CCCCOC(=O)C[1]
InChIKey VTUFOIHYMMMNOM-SREVYHEPSA-N[1]
Chemical Structure

The structure of this compound is characterized by the presence of an acetate ester functional group and a Z-configured (cis) carbon-carbon double bond. This specific stereochemistry is crucial for its biological activity as a pheromone.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common and effective method for the stereoselective synthesis of Z-alkenes is the Wittig reaction.[4] This protocol outlines a general procedure.

Materials:

  • 5-Bromopentan-1-ol

  • Triphenylphosphine

  • n-Butyllithium (n-BuLi) in hexane

  • Heptanal

  • Acetic anhydride

  • Pyridine

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonium Salt: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-bromopentan-1-ol and a molar equivalent of triphenylphosphine in anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool the reaction mixture to room temperature, and collect the resulting white precipitate (the phosphonium salt) by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

  • Ylide Formation: Suspend the dried phosphonium salt in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet. Cool the suspension to -78 °C in a dry ice/acetone bath. Add a molar equivalent of n-BuLi dropwise via the dropping funnel. The solution should turn a deep orange or red color, indicating the formation of the ylide. Allow the mixture to stir at this temperature for 1 hour.

  • Wittig Reaction: Add a molar equivalent of heptanal, dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (Z)-5-decen-1-ol.

  • Acetylation: Dissolve the crude alcohol in pyridine and cool to 0 °C. Add an excess of acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like pheromones.[2][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Sample Preparation:

  • Dilute the synthesized this compound in a high-purity solvent such as hexane or dichloromethane to a concentration of approximately 10-100 ng/µL.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the synthesized product.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)

¹H NMR (400 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • ~5.4 (m, 2H, olefinic protons, -CH=CH-)

    • ~4.1 (t, 2H, -CH₂-OAc)

    • ~2.0 (s, 3H, -OAc)

    • ~2.0-2.1 (m, 4H, allylic protons, -CH₂-CH=CH-CH₂-)

    • ~1.3-1.4 (m, 6H, methylene protons, -(CH₂)₃-)

    • ~0.9 (t, 3H, methyl protons, -CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • ~171.1 (C=O, acetate)

    • ~130.0, 129.5 (olefinic carbons, -CH=CH-)

    • ~64.5 (-CH₂-OAc)

    • ~32.2, 29.7, 29.1, 26.9, 22.3 (methylene carbons)

    • ~21.0 (acetate methyl)

    • ~14.0 (terminal methyl)

Biological Activity and Signaling Pathway

This compound is a key component of the sex pheromone blend of numerous moth species. Its biological activity is initiated upon detection by specialized olfactory sensory neurons (OSNs) located in the antennae of the insect.

Insect Olfactory Signaling Pathway

The detection of this compound follows a well-characterized pathway in insects, leading to a behavioral response in the receiving individual.

G cluster_extracellular Extracellular Space (Sensillar Lymph) cluster_membrane Dendritic Membrane of OSN cluster_intracellular Intracellular Space (Olfactory Sensory Neuron) Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) (ORx + Orco) OBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential SignalTransmission Signal Transmission to Antennal Lobe ActionPotential->SignalTransmission

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Workflow of Olfactory Signal Transduction:

  • Binding to Odorant Binding Protein (OBP): Molecules of this compound enter the sensillar lymph through pores in the cuticle of the antenna. Here, they are bound by Odorant Binding Proteins (OBPs), which solubilize the hydrophobic pheromone and transport it to the dendritic membrane of the Olfactory Sensory Neuron (OSN).[6][7][8]

  • Activation of the Olfactory Receptor (OR): The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) complex embedded in the OSN membrane. This complex is a heterodimer consisting of a highly specific odorant-binding subunit (ORx) and a conserved co-receptor (Orco).[9][10]

  • Ion Channel Opening and Depolarization: Binding of the pheromone to the OR complex induces a conformational change, leading to the opening of an associated ion channel. This allows for an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.

  • Action Potential Generation: The influx of positive ions causes a depolarization of the neuronal membrane. If this depolarization reaches a certain threshold, it triggers the generation of an action potential.

  • Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.

Conclusion

This compound is a molecule of significant interest in the fields of chemical ecology and agricultural science. Its well-defined chemical structure and properties, coupled with its potent biological activity as an insect sex pheromone, make it a valuable tool for studying insect behavior and for developing environmentally benign pest management strategies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this important semiochemical. Further research into the specific olfactory receptors and neural circuits involved in the detection of this compound will continue to enhance our understanding of insect chemical communication.

References

(Z)-5-Decenyl Acetate: A Technical Guide to its Discovery, Analysis, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Decenyl acetate is a significant semiochemical, primarily recognized for its role as a sex pheromone component in numerous species of Lepidoptera. Its discovery and subsequent study have provided valuable insights into insect chemical communication, offering avenues for the development of environmentally benign pest management strategies through techniques such as mating disruption and population monitoring. This technical guide provides a comprehensive overview of the history, discovery, analytical methods, and synthesis of this compound, tailored for a scientific audience.

Discovery and History

The critical moment in the history of this compound as a behaviorally active compound came in 1982 with the work of Löfstedt, Van Der Pers, and their colleagues. Their research on the sex pheromone of the turnip moth, Agrotis segetum, a significant agricultural pest, led to the identification of this compound as a key, albeit minor, component of the female's pheromone blend.

Analysis of female abdominal tip extracts via gas chromatography-mass spectrometry (GC-MS) revealed a complex mixture of thirteen aliphatic acetates and alcohols.[1] While (Z)-7-dodecenyl acetate was the most abundant compound, electrophysiological and behavioral studies demonstrated that a blend of components was necessary to elicit a full behavioral response in males.

Gas chromatography coupled with electroantennographic detection (GC-EAD) was instrumental in pinpointing the biologically active compounds within the extract. These experiments showed that male A. segetum antennae exhibited a strong physiological response to this compound.[1] In fact, among the various pheromone candidates tested, this compound elicited the highest electroantennogram (EAG) response, underscoring its importance in the pheromone blend.[1]

Subsequent behavioral assays, including olfactometer tests and field trapping experiments, confirmed the essential role of this compound. A synthetic blend mimicking the natural pheromone, which included decyl acetate, this compound, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate, was found to be as attractive to males in olfactometer assays as the natural female gland extract.[1] Furthermore, this synthetic blend proved to be even more attractive than virgin females in field tests.[1] This discovery highlighted the synergistic effect of the pheromone components and established this compound as a crucial element in the chemical communication of A. segetum.

Subsequent research has shown that the precise ratio of this compound to other components can vary between different geographical populations of A. segetum, a phenomenon known as "pheromone dialects".[2]

Data Presentation

The following tables summarize the key quantitative data related to the discovery and characterization of this compound in Agrotis segetum.

Table 1: Pheromone Gland Composition of Agrotis segetum

CompoundRelative Amount (%)
(Z)-7-Dodecenyl acetate100
(Z)-9-Tetradecenyl acetate49
(Z)-7-Dodecenol19
This compound Minor Component
Decyl acetateMinor Component
Dodecyl acetateMinor Component
(Z)-9-Dodecenyl acetateMinor Component
Tetradecyl acetateMinor Component
(Z)-5-DecenolMinor Component
(Z)-9-TetradecenolMinor Component

Data derived from Löfstedt et al. (1982).[1] The exact percentage of minor components was not specified in the abstract.

Table 2: Electroantennogram (EAG) Response of Male Agrotis segetum to Pheromone Components

CompoundRelative EAG Response
This compound +++ (Highest Response)
(E)-5-Decenyl acetate++
(Z)-7-Dodecenyl acetate++

Based on the findings of Löfstedt et al. (1982), indicating the relative magnitude of the antennal depolarization.[1] Specific mV values were not available in the reviewed abstract.

Table 3: Behavioral Response of Male Agrotis segetum in Olfactometer and Field Studies

StimulusOlfactometer ResponseField Trapping Response
Virgin Female Gland ExtractAttractive-
Synthetic Blend*Equally Attractive as Gland ExtractMore Attractive than Virgin Females

The synthetic blend consisted of decyl acetate, this compound, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate.[1] Specific quantitative data on the percentage of males responding or the number of moths trapped were not available in the reviewed abstract.

Experimental Protocols

The identification and characterization of this compound relied on a combination of analytical and behavioral techniques. The following are detailed methodologies for the key experiments.

Pheromone Extraction and Identification

Objective: To extract and chemically identify the components of the female Agrotis segetum sex pheromone gland.

Protocol:

  • Gland Excision: Abdominal tips containing the pheromone glands are excised from virgin female moths during their calling period (the period of pheromone release).

  • Solvent Extraction: The excised glands are immersed in a small volume (e.g., 10-50 µL) of a high-purity non-polar solvent, such as hexane or dichloromethane, for a period of 30 minutes to several hours.

  • Concentration: The solvent extract can be carefully concentrated under a gentle stream of nitrogen if necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a GC-MS system.

    • Gas Chromatography: The components of the extract are separated based on their volatility and interaction with the stationary phase of the GC column. A typical temperature program involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.

    • Mass Spectrometry: As each component elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Compound Identification: The mass spectra of the unknown components are compared to a library of known spectra (e.g., NIST/Wiley) and to synthetic standards to confirm their chemical identity.

Electrophysiological Assays

Objective: To identify which of the extracted compounds are detected by the male moth's antennae.

Protocol for Gas Chromatography-Electroantennographic Detection (GC-EAD):

  • System Setup: A GC is equipped with an effluent splitter at the end of the column. One arm of the splitter directs a portion of the effluent to a standard detector (e.g., Flame Ionization Detector - FID), while the other directs the remaining effluent to an insect antenna preparation.

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes. The electrodes are filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical contact.

  • Signal Amplification: The electrical potential across the antenna is monitored using a high-impedance amplifier.

  • Data Acquisition: The pheromone extract is injected into the GC. The signals from both the FID and the antenna (the electroantennogram or EAG) are recorded simultaneously.

  • Analysis: Peaks in the FID chromatogram that correspond in time to a depolarization (a negative voltage drop) in the EAG trace indicate that the compound eluting at that time is biologically active.

Behavioral Bioassays

Objective: To determine the behavioral response of male moths to the identified compounds.

Protocol for Y-Tube Olfactometer Assay:

  • Apparatus: A Y-shaped glass tube is used. Purified and humidified air is passed through both arms of the Y-tube.

  • Stimulus Application: A filter paper treated with a synthetic standard of the test compound or a blend of compounds is placed in one arm of the olfactometer. A solvent-treated filter paper serves as the control in the other arm.

  • Moth Introduction: A single male moth is released at the base of the Y-tube.

  • Observation: The moth's choice of arm (treatment or control) is recorded over a set period. A positive response is recorded if the moth moves a certain distance up the arm containing the test stimulus.

  • Data Analysis: The number of moths choosing the treatment arm versus the control arm is analyzed statistically (e.g., using a Chi-squared test) to determine if the test compound is attractive.

Synthesis of this compound

The stereoselective synthesis of (Z)-alkenes is often achieved through the Wittig reaction . This method allows for the formation of a carbon-carbon double bond with a high degree of control over the geometry. The synthesis of this compound can be accomplished via this route. A general procedure is outlined below, based on established principles of the Wittig reaction for Z-alkene synthesis.[3]

Protocol for Wittig Synthesis of (Z)-5-Decenol:

  • Ylide Formation:

    • A pentyltriphenylphosphonium bromide salt is prepared by reacting triphenylphosphine with 1-bromopentane.

    • The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

    • A strong, non-lithium based base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS or potassium tert-butoxide) is added to deprotonate the phosphonium salt, forming the corresponding ylide. The absence of lithium salts is crucial for high Z-selectivity.

  • Reaction with Aldehyde:

    • A solution of 5-hydroxypentanal in anhydrous THF is added dropwise to the cold ylide solution.

    • The reaction mixture is stirred at low temperature and then allowed to slowly warm to room temperature.

  • Workup and Isolation:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude (Z)-5-decenol is purified by flash column chromatography.

  • Acetylation:

    • The purified (Z)-5-decenol is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine).

    • Acetyl chloride or acetic anhydride is added dropwise, and the reaction is stirred until completion.

    • The reaction is quenched, and the this compound is extracted and purified by chromatography.

Mandatory Visualizations

Signaling and Experimental Workflows

Pheromone_Identification_Workflow cluster_extraction Pheromone Extraction cluster_analysis Chemical and Electrophysiological Analysis cluster_identification Compound Identification cluster_validation Behavioral Validation Gland Female Pheromone Gland Extract Solvent Extract Gland->Extract Solvent Extraction GCMS GC-MS Analysis Extract->GCMS GCEAD GC-EAD Analysis Extract->GCEAD Identified Identified Compounds GCMS->Identified Spectral Matching Active Biologically Active Compounds GCEAD->Active Antennal Response Olfactometer Olfactometer Bioassay Active->Olfactometer Synthetic Standards Field Field Trapping Olfactometer->Field Attractive Blends

Caption: Workflow for the identification of this compound.

Wittig_Synthesis_Pathway cluster_reagents Starting Materials cluster_reaction Wittig Reaction cluster_acetylation Acetylation Phosphonium Pentyltriphenylphosphonium Bromide Ylide Phosphonium Ylide Phosphonium->Ylide Strong Base Aldehyde 5-Hydroxypentanal Wittig Wittig Reaction (-78°C, salt-free) Aldehyde->Wittig Ylide->Wittig Decenol (Z)-5-Decenol Wittig->Decenol Acetylation Acetylation (Ac₂O or AcCl) Decenol->Acetylation FinalProduct This compound Acetylation->FinalProduct

Caption: Synthetic pathway for this compound via Wittig reaction.

Conclusion

This compound serves as a prime example of the intricate nature of insect chemical communication. Its discovery as a crucial component of the Agrotis segetum sex pheromone was a landmark achievement, made possible by the synergistic application of analytical chemistry, electrophysiology, and behavioral biology. The methodologies detailed in this guide, from GC-EAD to stereoselective synthesis, represent the foundational techniques in the field of chemical ecology. A thorough understanding of these principles is essential for researchers and professionals aiming to develop novel and sustainable solutions for pest management and to further unravel the complexities of the chemical world that governs insect behavior.

References

The Ubiquitous Signal: A Technical Guide to (Z)-5-Decenyl Acetate in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-5-Decenyl acetate , a monounsaturated fatty acid ester, serves as a crucial semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. This in-depth technical guide synthesizes the current scientific understanding of its natural occurrence, biosynthetic pathways, and the experimental methodologies used to study its role as a potent sex pheromone. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Natural Occurrence of this compound in Insects

This compound has been identified as a key component of the female-produced sex pheromone blend in a variety of moth species. It functions to attract conspecific males, often in precise ratios with other compounds, ensuring species-specific communication. The following table summarizes the quantitative data on the presence of this compound in the pheromone glands of several insect species.

Insect SpeciesFamilyCommon NameThis compound Quantity/RatioOther Key Pheromone ComponentsReference(s)
Agrotis segetumNoctuidaeTurnip Moth~14.8% of the total pheromone blend. The total amount of the main three acetates is approximately 2.0-3.2 ng per female.(Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate[1][2]
Batrachedra amydraulaBatrachedridaeLesser Date MothA key component of an attractive blend, often used in a 1:2:2 ratio with other components in lures.(Z,Z)-4,7-Decadien-1-yl acetate, (Z)-5-Decen-1-ol[3][4][5]
Cossus cossusCossidaeEuropean Goat MothA minor component of the pheromone blend.(Z)-5-Dodecenyl acetate (major), Decyl acetate, (Z)-5-Dodecenol, Dodecyl acetate, (Z)-5-Tetradecenyl acetate, Tetradecyl acetate, Hexadecyl acetate[6]
Euxoa triticiNoctuidaeWhite-line DartThe primary sex attractant.Often attractive as a single component.[7]
Coleophora malivorellaColeophoridaePistol CasebearerIdentified as a sex pheromone component.Not specified in the provided context.[3]

Biosynthesis of this compound

The biosynthesis of this compound, like other moth sex pheromones, originates from fatty acid metabolism. While the precise pathway can vary between species, a general scheme involves the modification of common saturated fatty acids through a series of enzymatic steps, including desaturation, chain-shortening, reduction, and acetylation.

A proposed biosynthetic pathway for this compound is illustrated below. This pathway commences with a C16 saturated fatty acid, palmitoyl-CoA, which is a common product of fatty acid synthase (FAS).

Biosynthesis_of_Z5_Decenyl_Acetate Palmitoyl_CoA Palmitoyl-CoA (C16:0) Desaturase Δ11-Desaturase Palmitoyl_CoA->Desaturase Z11_16_Acyl_CoA (Z)-11-Hexadecenoyl-CoA (C16:1) Desaturase->Z11_16_Acyl_CoA Beta_Oxidation Chain Shortening (β-Oxidation) Z11_16_Acyl_CoA->Beta_Oxidation 3 cycles Z5_10_Acyl_CoA (Z)-5-Decenoyl-CoA (C10:1) Beta_Oxidation->Z5_10_Acyl_CoA Reducer Fatty Acyl-CoA Reductase Z5_10_Acyl_CoA->Reducer Z5_10_OH (Z)-5-Decenol Reducer->Z5_10_OH Acetyltransferase Acetyl-CoA: Fatty Alcohol Acetyltransferase Z5_10_OH->Acetyltransferase Z5_10_OAc This compound Acetyltransferase->Z5_10_OAc

Proposed biosynthetic pathway for this compound.

This proposed pathway highlights the key enzymatic transformations:

  • Desaturation: A Δ11-desaturase introduces a double bond into the C16 fatty acid chain.

  • Chain Shortening: A controlled β-oxidation process shortens the carbon chain to C10.

  • Reduction: A fatty acyl-CoA reductase converts the acyl-CoA ester to the corresponding alcohol.

  • Acetylation: An acetyl-CoA:fatty alcohol acetyltransferase adds an acetyl group to form the final acetate ester.

Pheromone Signaling and Perception

The communication process initiated by this compound involves a series of steps from its release by the female to the behavioral response of the male.

Pheromone_Signaling_Pathway Female Female Pheromone Gland Releases Pheromone Blend Pheromone This compound in Pheromone Plume Female->Pheromone Male_Antenna Male Antenna (Sensilla) Pheromone->Male_Antenna ORs Odorant Receptors (ORs) on Olfactory Receptor Neurons (ORNs) Male_Antenna->ORs Signal_Transduction Signal Transduction Cascade in ORN ORs->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Antennal_Lobe Antennal Lobe (Glomeruli) Action_Potential->Antennal_Lobe Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) Antennal_Lobe->Higher_Brain Behavior Behavioral Response (Upwind Flight, Mating) Higher_Brain->Behavior

General overview of a moth sex pheromone signaling pathway.

Experimental Protocols

The identification, quantification, and functional characterization of this compound in insects rely on a suite of specialized experimental techniques.

Pheromone Extraction and Chemical Analysis

This workflow outlines the steps for identifying and quantifying pheromone components from insect glands.

Pheromone_Analysis_Workflow Gland_Extraction Pheromone Gland Extraction (e.g., Hexane Wash) GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Gland_Extraction->GC_EAD GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Gland_Extraction->GC_MS Identification Compound Identification GC_EAD->Identification Identifies biologically active peaks GC_MS->Identification Provides structural information Quantification Quantification (using internal standards) Identification->Quantification Bioassays Behavioral & Electrophysiological Bioassays Identification->Bioassays

Workflow for pheromone extraction and chemical analysis.

Protocol for Pheromone Gland Extraction and GC-MS Analysis:

  • Pheromone Gland Dissection: Female moths are typically dissected during their calling period (photophase or scotophase, depending on the species). The terminal abdominal segments containing the pheromone gland are excised.

  • Extraction: The excised glands are submerged in a small volume of a non-polar solvent, most commonly hexane, for a defined period (e.g., 30 minutes to several hours) to extract the lipophilic pheromone components.

  • Sample Preparation: The solvent containing the pheromone extract is carefully transferred to a clean vial. An internal standard (a compound of known concentration not present in the sample) is often added at this stage for accurate quantification. The sample may be concentrated under a gentle stream of nitrogen.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a gas chromatograph, which separates the different chemical components based on their volatility and interaction with the column stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and provides a mass spectrum, a "chemical fingerprint" that allows for their identification by comparison to libraries of known spectra and synthetic standards.

Electrophysiological Bioassays

Electrophysiological techniques are employed to measure the response of the male insect's antenna to the pheromone components.

Single-Sensillum Recording (SSR): This technique allows for the measurement of the activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the male's antenna.

  • Preparation: The male insect is immobilized, and its antenna is stabilized.

  • Recording: A sharp recording electrode is inserted into a sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).

  • Stimulation: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna.

  • Data Analysis: The electrical signals (action potentials) from the ORNs are recorded and analyzed to determine the neuron's sensitivity and specificity to the compound.

Electroantennography (EAG): EAG measures the summed potential of all responding ORNs on the antenna.

  • Preparation: An antenna is excised and mounted between two electrodes.

  • Stimulation: As with SSR, a controlled puff of the odorant is delivered to the antenna.

  • Data Analysis: The overall change in electrical potential across the antenna is recorded as a depolarization, providing a measure of the antenna's overall sensitivity to the compound.

Behavioral Bioassays

Behavioral assays are essential to confirm the biological activity of this compound and its role in mate attraction.

Wind Tunnel Assays: Male moths are released into a wind tunnel, and their upwind flight behavior towards a source releasing this compound (alone or in a blend) is observed and quantified. This provides insights into long-range attraction and source-localization behaviors.

Field Trapping: Traps baited with synthetic this compound are placed in the natural habitat of the target insect. The number of males captured in these traps compared to control traps provides a direct measure of its attractiveness under field conditions.

Conclusion

This compound is a significant and widespread semiochemical in the insect world, playing a vital role in the reproductive success of numerous moth species. A thorough understanding of its natural occurrence, biosynthesis, and the mechanisms of its perception is fundamental for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate world of insect chemical communication.

References

The Biosynthetic Pathway of (Z)-5-Decenyl Acetate in Lepidoptera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-decenyl acetate is a crucial semiochemical, acting as a sex pheromone in various Lepidoptera species. Understanding its biosynthetic pathway is paramount for developing targeted and environmentally benign pest management strategies, as well as for potential applications in drug development through the study of insect-specific metabolic pathways. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols. The biosynthesis of this Type I moth pheromone is a multi-step process involving fatty acid synthesis, desaturation, chain-shortening, reduction, and acetylation.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from primary metabolism, specifically the fatty acid synthesis pathway, and proceeds through a series of modifications by specialized enzymes primarily located in the pheromone gland of the female moth. The proposed pathway is as follows:

  • De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of saturated fatty acids, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).[1]

  • Desaturation: A key step is the introduction of a double bond at the Δ5 position of a fatty acyl-CoA precursor. Evidence suggests the involvement of a Δ5-desaturase . While a Δ5-desaturase has been characterized in some Lepidoptera species, such as Ctenopseustis obliquana, it acts on tetradecanoyl-CoA (C14) to produce (Z)-5-tetradecenoic acid.[1] This indicates that the desaturation step likely occurs on a C14 precursor.

  • Chain-Shortening (β-Oxidation): To achieve the C10 backbone of this compound, the C14 intermediate, (Z)-5-tetradecenoic acid, undergoes two cycles of controlled β-oxidation . This process, occurring in the peroxisome, involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle. The key rate-limiting enzyme in this step is believed to be an acyl-CoA oxidase (ACOX) with specificity for medium-chain fatty acyl-CoAs.

  • Reduction: The resulting (Z)-5-decenoyl-CoA is then reduced to its corresponding alcohol, (Z)-5-decenol, by a fatty acyl-CoA reductase (FAR) . These enzymes are often specific to the pheromone gland and exhibit substrate specificity that contributes to the final pheromone blend.[1][2]

  • Acetylation: The final step is the esterification of (Z)-5-decenol with acetyl-CoA to form the final pheromone component, this compound. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (ATF) .

Quantitative Data

Quantitative data for the specific enzymes involved in the this compound biosynthetic pathway is limited. However, data from studies on related enzymes in Lepidoptera provide insights into their potential characteristics.

Enzyme ClassSubstrate(s)Product(s)Lepidoptera SpeciesKey FindingsReference
Δ5-Desaturase Tetradecanoyl-CoA (C14:CoA)(Z)-5-Tetradecenoyl-CoACtenopseustis obliquanaDemonstrates the presence of Δ5 desaturase activity in Lepidoptera.[1]
Acyl-CoA Oxidase (ACOX) Medium to long-chain acyl-CoAsChain-shortened acyl-CoAsGeneral Lepidoptera (inferred)Substrate specificity of ACOX is crucial for determining the final chain length of the pheromone precursor. Studies in yeast provide models for these enzymes.[3][4]
Fatty Acyl-CoA Reductase (FAR) C14-C18 acyl-CoAsC14-C18 fatty alcoholsBombyx mori, Yponomeuta spp.Exhibit broad but specific substrate preferences, crucial for the final alcohol production.[1][2][5]
Acetyltransferase (ATF) Fatty alcohols, Acetyl-CoAFatty acyl acetatesSpodoptera littoralisResponsible for the final esterification step.

Experimental Protocols

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Δ5-Desaturase

This protocol describes the functional characterization of a candidate moth Δ5-desaturase by expressing it in the yeast Saccharomyces cerevisiae.

1. Gene Cloning and Vector Construction: a. Isolate total RNA from the pheromone glands of the target Lepidoptera species. b. Synthesize first-strand cDNA using reverse transcriptase. c. Amplify the full-length candidate desaturase gene using specific primers and PCR. d. Clone the PCR product into a yeast expression vector (e.g., pYES2).

2. Yeast Transformation and Expression: a. Transform a suitable strain of S. cerevisiae (e.g., one deficient in endogenous desaturases) with the expression vector. b. Grow the transformed yeast in appropriate selective media. c. Induce gene expression by adding galactose to the medium. d. Supplement the culture with a potential substrate, such as tetradecanoic acid (myristic acid).

3. Fatty Acid Analysis: a. Harvest the yeast cells and extract total lipids. b. Prepare fatty acid methyl esters (FAMEs) by transesterification. c. Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the presence of (Z)-5-tetradecenoic acid, confirming the Δ5-desaturase activity.

Protocol 2: In Vitro Assay for Acyl-CoA Oxidase (ACOX) Activity

This protocol outlines a spectrophotometric assay to measure the activity of ACOX from pheromone gland extracts.

1. Enzyme Preparation: a. Dissect pheromone glands and homogenize them in a suitable buffer. b. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

2. Reaction Mixture: a. Prepare a reaction mixture containing buffer, FAD, and a chromogenic substrate that reacts with the hydrogen peroxide produced by the ACOX reaction (e.g., using horseradish peroxidase and a suitable dye).

3. Activity Measurement: a. Add the candidate substrate, (Z)-5-tetradecenoyl-CoA, to the reaction mixture. b. Initiate the reaction by adding the enzyme extract. c. Monitor the change in absorbance at the appropriate wavelength over time using a spectrophotometer. The rate of color development is proportional to the ACOX activity.

Protocol 3: In Vitro Assay of Fatty Acyl-CoA Reductase (FAR) Activity

This protocol describes an assay to determine the substrate specificity of a candidate FAR.

1. Enzyme Source: a. Prepare a microsomal fraction from pheromone glands or use a heterologously expressed and purified FAR.

2. Reaction: a. Incubate the enzyme source with a specific fatty acyl-CoA substrate (e.g., (Z)-5-decenoyl-CoA) and a reducing agent (NADPH). b. Stop the reaction after a defined time.

3. Product Analysis: a. Extract the lipids from the reaction mixture. b. Analyze the extract by GC-MS to detect and quantify the formation of the corresponding fatty alcohol, (Z)-5-decenol.

Protocol 4: Acetyltransferase (ATF) Activity Assay

This protocol details a method to measure the activity of ATF.

1. Enzyme Source: a. Use a crude homogenate of pheromone glands or a purified recombinant ATF.

2. Reaction: a. Incubate the enzyme with (Z)-5-decenol and radiolabeled [¹⁴C]acetyl-CoA. b. After incubation, extract the lipids.

3. Product Quantification: a. Separate the reaction products by thin-layer chromatography (TLC). b. Quantify the amount of radiolabeled this compound formed using a scintillation counter.

Mandatory Visualizations

Biosynthetic_Pathway cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Chain Shortening cluster_2 Terminal Modification Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Fatty Acid Synthase (FAS)->Palmitoyl-CoA (C16) Tetradecanoyl-CoA (C14) Tetradecanoyl-CoA (C14) Palmitoyl-CoA (C16)->Tetradecanoyl-CoA (C14) Chain Shortening Δ5-Desaturase Δ5-Desaturase Tetradecanoyl-CoA (C14)->Δ5-Desaturase Z5-Tetradecenoyl-CoA (C14:1) Z5-Tetradecenoyl-CoA (C14:1) Δ5-Desaturase->Z5-Tetradecenoyl-CoA (C14:1) β-Oxidation (x2) β-Oxidation (x2) Z5-Tetradecenoyl-CoA (C14:1)->β-Oxidation (x2) Z5-Decenoyl-CoA (C10:1) Z5-Decenoyl-CoA (C10:1) β-Oxidation (x2)->Z5-Decenoyl-CoA (C10:1) Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) Z5-Decenoyl-CoA (C10:1)->Fatty Acyl-CoA Reductase (FAR) Z5-Decenol Z5-Decenol Fatty Acyl-CoA Reductase (FAR)->Z5-Decenol Acetyltransferase (ATF) Acetyltransferase (ATF) Z5-Decenol->Acetyltransferase (ATF) This compound This compound Acetyltransferase (ATF)->this compound

Caption: Proposed biosynthetic pathway of this compound in Lepidoptera.

Experimental_Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression cluster_2 Functional Analysis Pheromone Gland Dissection Pheromone Gland Dissection RNA Extraction RNA Extraction Pheromone Gland Dissection->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis PCR Amplification PCR Amplification cDNA Synthesis->PCR Amplification Cloning into Expression Vector Cloning into Expression Vector PCR Amplification->Cloning into Expression Vector Transformation of Host (e.g., Yeast) Transformation of Host (e.g., Yeast) Cloning into Expression Vector->Transformation of Host (e.g., Yeast) Culture & Induction Culture & Induction Transformation of Host (e.g., Yeast)->Culture & Induction Substrate Feeding Substrate Feeding Culture & Induction->Substrate Feeding Extraction of Metabolites Extraction of Metabolites Substrate Feeding->Extraction of Metabolites GC-MS Analysis GC-MS Analysis Extraction of Metabolites->GC-MS Analysis Product Identification Product Identification GC-MS Analysis->Product Identification

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound in Lepidoptera is a specialized branch of fatty acid metabolism, involving a cascade of enzymatic reactions. While the general pathway is understood, further research is required to definitively identify and characterize the specific enzymes, particularly the Δ5-desaturase and the acyl-CoA oxidases responsible for the precise chain-shortening, in a wider range of Lepidopteran species. The protocols and data presented in this guide provide a robust framework for researchers to investigate these intricate biosynthetic pathways, paving the way for innovative and targeted pest management solutions and providing novel targets for drug discovery.

References

(Z)-5-Decenyl acetate role as a sex pheromone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Z)-5-Decenyl Acetate as a Sex Pheromone

Abstract

This compound (Z5-10:Ac) is a monounsaturated C12 acetate ester that functions as a critical sex pheromone component for numerous species within the order Lepidoptera, particularly for noctuid moths of the genera Euxoa and Agrotis.[1][2] It can act as a potent standalone attractant or as a synergistic component within a multi-chemical blend to ensure species-specific chemical communication.[3] This document provides a comprehensive technical overview of the biosynthesis, neural perception, and behavioral role of this compound. It includes summaries of quantitative data, detailed experimental protocols for its study, and diagrams of the core biological and experimental pathways, intended for researchers in chemical ecology, entomology, and pest management.

Biosynthesis of this compound

The biosynthesis of moth sex pheromones, including this compound, originates from primary fatty acid metabolism within the female's pheromone gland. The process involves a coordinated sequence of enzymatic modifications to a common fatty acid precursor, typically palmitoyl-CoA (C16). While the precise enzyme cascade for Z5-10:Ac is not fully elucidated for any single species, a putative pathway can be constructed based on well-characterized mechanisms for other lepidopteran pheromones.[4][5][6]

The proposed pathway involves three main stages:

  • Chain-Shortening: The C16 acyl-CoA precursor undergoes a controlled series of β-oxidation cycles, where two-carbon units are sequentially removed to produce a C10 saturated fatty acyl-CoA (decanoyl-CoA).

  • Desaturation: A specific acyl-CoA desaturase, likely a Δ5-desaturase, introduces a cis double bond between the 5th and 6th carbons of the decanoyl-CoA chain, yielding (Z)-5-decenoyl-CoA.

  • Terminal Modification: The activated acyl group is first reduced to the corresponding alcohol, (Z)-5-decenol, by a fatty-acyl reductase (FAR). Subsequently, an acetyl-CoA-dependent acetyltransferase (ACT) esterifies the alcohol to produce the final pheromone component, this compound.

Biosynthesis Pathway of this compound cluster_0 Fatty Acid Metabolism cluster_1 Pheromone-Specific Modifications AcetylCoA Acetyl-CoA PalmitoylCoA Palmitoyl-CoA (C16) AcetylCoA->PalmitoylCoA Fatty Acid Synthase DecanoylCoA Decanoyl-CoA (C10) PalmitoylCoA->DecanoylCoA β-Oxidation (Chain Shortening) Z5_DecenoylCoA (Z)-5-Decenoyl-CoA DecanoylCoA->Z5_DecenoylCoA Δ5-Desaturase Z5_Decenol (Z)-5-Decenol Z5_DecenoylCoA->Z5_Decenol Fatty Acyl-Reductase (FAR) Z5_DecenylAcetate This compound Z5_Decenol->Z5_DecenylAcetate Acetyltransferase (ACT)

Figure 1: Proposed biosynthetic pathway for this compound in moth pheromone glands.

Perception and Neural Signaling

The perception of this compound in male moths is a highly sensitive process initiated at the antennae. The molecular mechanism involves several key proteins that ensure the specific and rapid transduction of the chemical signal into a neuronal impulse.

  • Pore Passage & OBP Binding: Volatilized pheromone molecules enter the aqueous lymph of olfactory sensilla through microscopic pores in the cuticle.[7] Inside the sensillum lymph, the hydrophobic acetate molecule is solubilized by binding to an Odorant-Binding Protein (OBP) .

  • Receptor Activation: The OBP transports the pheromone to the dendritic membrane of an Olfactory Sensory Neuron (OSN) . There, the pheromone-OBP complex interacts with a specific Olfactory Receptor (OR) .[2] Insect ORs are heteromeric ligand-gated ion channels, typically composed of a specific tuning subunit and a highly conserved co-receptor (Orco).

  • Signal Transduction: Binding of this compound induces a conformational change in the OR complex, opening the ion channel. The resulting influx of cations depolarizes the OSN membrane, generating an action potential.

  • Signal Processing: The action potential propagates along the axon of the OSN from the antenna to a specific region of the brain's primary olfactory center, the antennal lobe. This precise targeting allows the brain to decode the chemical signal and initiate an appropriate behavioral response.

Pheromone Signal Transduction Pathway cluster_Sensillum Sensillum Cross-Section cluster_Lumen Sensillum Lymph cluster_Neuron OSN Dendrite Membrane Pheromone_free This compound OBP OBP Pheromone_free->OBP Binding Pheromone_bound Pheromone-OBP Complex OR Olfactory Receptor (OR-Orco Complex) Pheromone_bound->OR Transport & Interaction Depolarization Ion Influx & Membrane Depolarization OR->Depolarization Channel Opening ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential

Figure 2: Molecular mechanism of this compound perception at an olfactory sensory neuron.

Quantitative Data Summary

Quantitative analysis of pheromone-mediated behavior is essential for understanding its ecological significance and for developing effective pest monitoring tools. Field trapping assays are commonly used to measure the attractant efficacy of synthetic pheromones.

Table 1: Field Trapping Data for Euxoa Species

The following data summarizes the mean number of male moths captured in traps baited with this compound in Hungary. These results demonstrate the compound's effectiveness as a sex attractant for Euxoa tritici and Euxoa seliginis.[3]

SpeciesLure CompositionLure LoadingMean Moths / Trap (± SE)Location
Euxoa triticiThis compound300 µg129.5 ± 25.4Bocskaikert
Euxoa triticiThis compound300 µg102.5 ± 21.3Nagycsere
Euxoa seliginisThis compound300 µg20.0 ± 5.6Bocskaikert
Euxoa seliginisThis compound300 µg13.5 ± 3.4Nagycsere
Table 2: Electrophysiological and Behavioral Responses to Related Acetates
CompoundDose for EAG ResponseEffect on Trap Catch (when added to primary pheromone blend)
(Z)-9-Dodecenyl acetate (Z9-12:Ac)10 ng>72% reduction at 0.1 mg
(E)-9-Dodecenyl acetate (E9-12:Ac)10 ngNo detectable reduction at 1 mg
(Z)-11-Tetradecenyl acetate (Z11-14:Ac)0.1 ngPrimary pheromone component
(Z)-9-Tetradecenyl acetate (Z9-14:Ac)1 ng>90% reduction at 0.01 mg

Key Experimental Protocols

Investigating the role of this compound requires a combination of analytical chemistry, electrophysiology, and behavioral assays.

Pheromone Gland Extraction and Analysis

This protocol is used to identify and quantify pheromone components directly from the source.

  • Gland Dissection: Female moths are cold-anesthetized. The terminal abdominal segments containing the pheromone gland are excised using fine forceps and microscissors.

  • Solvent Extraction: The excised glands (typically pooled from 5-10 individuals) are immediately submerged in a small volume (20-100 µL) of high-purity n-hexane for a period ranging from 30 minutes to several hours.[8] An internal standard (e.g., heptadecyl acetate) of a known concentration is often added to allow for quantification.

  • Sample Concentration: The hexane extract is carefully transferred to a clean vial and may be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: The extract is injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[9]

    • GC Separation: Components are separated based on their volatility and interaction with a non-polar or polar capillary column.

    • MS Identification: As components elute from the GC, they are ionized and fragmented. The resulting mass spectrum (a pattern of fragment masses) is compared to a library of known spectra and to a synthetic standard of this compound to confirm identity.[10]

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the responses of individual OSNs to specific odorants, providing high-resolution data on receptor tuning and sensitivity.[11]

  • Insect Preparation: A live male moth is immobilized in a pipette tip or on a wax block, with one antenna stabilized using dental wax or clamps to expose the sensilla.

  • Electrode Placement: The preparation is viewed under a high-power microscope. A sharp tungsten or glass reference electrode is inserted into a non-olfactory part of the head (e.g., the eye). A second, sharper recording electrode is carefully inserted through the cuticle at the base of a single target sensillum to make contact with the sensillum lymph.[7]

  • Signal Amplification: The potential difference between the electrodes is amplified, filtered, and recorded. The spontaneous firing rate of the neuron(s) within the sensillum is observed.

  • Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. A pulse of air carrying a known concentration of synthetic this compound is injected into this stream.

  • Data Analysis: The number of action potentials (spikes) before, during, and after stimulation is counted. An increase in spike frequency indicates an excitatory response. Dose-response curves can be generated by testing a range of concentrations.[2]

Field Trapping Behavioral Assay

This protocol assesses the real-world attractant efficacy of a synthetic pheromone.

  • Lure Preparation: A specific dose of synthetic this compound is dissolved in a solvent like hexane and applied to a dispenser, commonly a rubber septum. The solvent is allowed to evaporate completely.

  • Trap Assembly: The pheromone-baited lure is placed inside a trap. Common designs include sticky traps (e.g., Delta traps) or funnel traps.[12] A control trap baited with a solvent-only dispenser is also prepared.

  • Field Deployment: Traps are deployed in the target habitat during the flight period of the target species. They are typically placed at a standardized height and spaced far enough apart (e.g., >50 meters) to avoid interference.[13][14] The experimental design is often a randomized block to account for habitat variability.

  • Data Collection and Analysis: Traps are checked at regular intervals (e.g., weekly), and the number of captured target male moths is recorded. Captured insects are removed at each check.[15] Statistical analysis (e.g., ANOVA or non-parametric equivalents) is used to compare captures between pheromone-baited traps and control traps to determine if the attraction is significant.[3]

Field Trapping Experimental Workflow cluster_Prep Preparation Phase cluster_Deploy Deployment Phase cluster_Data Data Collection & Analysis LurePrep 1. Prepare Lures (Pheromone + Control) TrapAssembly 2. Assemble Traps (e.g., Delta Traps) LurePrep->TrapAssembly Design 3. Randomized Block Design TrapAssembly->Design Placement 4. Deploy Traps in Field (Standardized Height & Spacing) Design->Placement Collection 5. Monitor Traps & Count Moths (Regular Intervals) Placement->Collection Analysis 6. Statistical Analysis (Compare Treatment vs. Control) Collection->Analysis Conclusion 7. Determine Attractant Efficacy Analysis->Conclusion

References

An In-depth Technical Guide to (Z)-5-Decenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (Z)-5-Decenyl acetate, a significant semiochemical compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its chemical properties, identification, and synthesis.

Core Compound Information

This compound is recognized primarily for its role as an insect sex pheromone, particularly for various species of Lepidoptera.[1][2] Its chemical structure and properties make it a subject of interest in the fields of chemical ecology, organic synthesis, and pest management.

Chemical Identification and Synonyms

The compound is officially registered under the CAS number 67446-07-5 .[3][4][5][6] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type Identifier
CAS Number 67446-07-5[3][4][5][6]
Deprecated CAS 90678-35-6[3][5]
EC Number 266-693-9[3][5][6]
IUPAC Name [(Z)-dec-5-enyl] acetate[5]
Synonyms 5Z-Decenyl acetate, cis-5-Decenyl acetate, (5Z)-Decenyl Acetate, Z-5-Decen-1-ylacetate, (Z)-5-Decen-1-ol acetate, 5-Decen-1-ol, 1-acetate, (5Z)-, Acetic acid dec-5-enyl ester[3][4][5][6]
Molecular Formula C12H22O2[3][4][5][6]
Molecular Weight 198.30 g/mol [3][5]
InChI InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6-[4][5][6]
SMILES CCCC/C=C\CCCCOC(=O)C[3][4][5]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and analysis. The data presented below has been compiled from various chemical databases.

Property Value
Appearance Colorless to pale yellow clear liquid (est.)[7]
Boiling Point 210.5°C at 760 mmHg[3][4][6]
Density 0.886 g/cm³[3][4][6]
Flash Point 62.2°C[3][4][6]
Refractive Index 1.4425 at 20°C[3][4]
Vapor Pressure 0.192 mmHg at 25°C[3][6]
Solubility Insoluble in water; Soluble in alcohol[7]
logP 3.46620 - 4.510 (est)[3][4]
Storage Temp. 2-8°C[3][4]

Experimental Protocols

Synthesis of this compound

A general and stereoselective route for the synthesis of (Z)-alkenols and their acetates involves the Wittig reaction.[1] This methodology allows for the precise placement and configuration of the double bond.

A common approach involves the following key steps:

  • Preparation of the Phosphonium Salt: An appropriate alkyl halide is reacted with triphenylphosphine to generate the corresponding phosphonium salt.

  • Ylide Formation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to form the ylide.

  • Wittig Reaction: The ylide is reacted with a suitable ω-functional aldehyde. The geometry of the resulting double bond is influenced by the reaction conditions and the nature of the reactants. For a (Z)-alkene, specific conditions favoring the kinetic product are employed.

  • Acetylation: The resulting (Z)-alkenol is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base to yield the final product, this compound.

Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction & Acetylation AlkylHalide Alkyl Halide Phosphonium Phosphonium Salt AlkylHalide->Phosphonium + PPh3 PPh3 Triphenylphosphine Ylide Ylide Phosphonium->Ylide + Base Base Strong Base Alkenol (Z)-5-Decenol Ylide->Alkenol Reacts with Aldehyde ω-Functional Aldehyde Aldehyde->Alkenol Product This compound Alkenol->Product + Acetylation Acetylation Acetic Anhydride

A simplified workflow for the synthesis of this compound.

Biological Role and Signaling

This compound functions as a semiochemical, specifically a sex pheromone. In many moth species, the female releases a specific blend of pheromones, including this compound, to attract males for mating. The male moth detects these chemical cues using specialized receptors on its antennae, triggering a behavioral response to locate the female.

Pheromone_Signaling FemaleMoth Female Moth Pheromone This compound FemaleMoth->Pheromone Releases Antennae Antennal Receptors Pheromone->Antennae Detected by MaleMoth Male Moth Behavior Mating Behavior MaleMoth->Behavior Initiates Antennae->MaleMoth

The role of this compound as a semiochemical.

Safety and Handling

Based on GHS classifications, this compound is considered an irritant.[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Store in a cool, well-ventilated area.[3][4]

This guide provides a foundational understanding of this compound for scientific and research applications. For more detailed experimental procedures and safety information, consulting primary research articles and safety data sheets is recommended.

References

Physical and chemical properties of (Z)-5-decenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-5-Decenyl acetate is a significant semiochemical, primarily recognized for its role as a sex pheromone in various species of Lepidoptera. A thorough understanding of its physical and chemical properties is paramount for its application in pest management strategies, chemical ecology research, and the development of novel bioactive compounds. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its biological signaling pathway.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental and field settings.

Identification and Structure
PropertyValue
Chemical Name [(Z)-dec-5-enyl] acetate[1][2]
Common Synonyms cis-5-Decen-1-yl acetate, 5Z-Decenyl acetate[2][3][4]
CAS Number 67446-07-5[1][2][3][4][5][6][7]
Molecular Formula C₁₂H₂₂O₂[1][2][3][4][5][6][7][8]
Molecular Weight 198.30 g/mol [1][2][3][4][5][6][8]
SMILES CCCC/C=C\CCCCOC(=O)C[1][2]
InChIKey VTUFOIHYMMMNOM-SREVYHEPSA-N[1][2][4][7]
Physical Properties
PropertyValueCondition
Appearance Colorless to pale yellow liquid[9]
Boiling Point 210.5 °C[3][4][5][8]at 760 mmHg
Density 0.886 g/cm³[3][4][5][6][8]at 20 °C
Refractive Index 1.4425[3][4][5][6]at 20 °C
Flash Point 62.2 °C[3][4][5][6]
Vapor Pressure 0.192 mmHg[3][5]at 25 °C
Solubility Soluble in alcohol; Insoluble in water[9]
Water Solubility 5.496 mg/L (estimated)[9]at 25 °C

Chemical Properties and Reactivity

This compound is a carboxylic ester, a class of compounds known for specific reactivity patterns.[2][10] Its stability is a key consideration for its storage and use as a semiochemical.

  • Stability: Recommended storage temperature is 2-8°C.[3][4][6] As an ester, it is susceptible to hydrolysis under acidic or basic conditions, which would yield (Z)-5-decen-1-ol and acetic acid. The alkene group is also a potential site for oxidation.

  • Decomposition: While specific data on the thermal decomposition of this compound is limited, heating of similar acetate compounds can lead to the elimination of acetic acid and the formation of dienes. The decomposition of zinc acetate, for instance, yields acetic acid, acetone, and carbon dioxide.[11]

  • Hazard Information: It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for its research and application.

Synthesis via Wittig Reaction

The Wittig reaction is a common and effective method for the stereoselective synthesis of alkenes, including the Z-isomer of 5-decenyl acetate.[12] A generalized protocol is outlined below.

Objective: To synthesize this compound from a C5 aldehyde and a C5 phosphonium ylide.

Materials:

  • Valeraldehyde (pentanal)

  • (5-Hydroxypentyl)triphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Acetic anhydride

  • Pyridine

  • Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Protocol:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend (5-hydroxypentyl)triphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium) dropwise while stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of valeraldehyde in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Alcohol Isolation:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-5-decen-1-ol.

  • Acetylation:

    • Dissolve the crude (Z)-5-decen-1-ol in a mixture of pyridine and a suitable solvent like dichloromethane.

    • Cool the solution to 0°C and add acetic anhydride dropwise.

    • Stir the reaction at room temperature for several hours until the starting alcohol is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification:

    • Purify the crude this compound using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure product.

Analytical Methods

GC-MS is a primary technique for the identification and quantification of volatile compounds like pheromones.

Objective: To confirm the identity and purity of synthesized this compound.

Sample Preparation:

  • Dilute a small amount of the purified product in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 ng/µL.

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50-60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 250-280°C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Results:

  • The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 198.

  • A characteristic fragment ion at m/z 43 corresponding to the acetyl group ([CH₃CO]⁺) is expected to be prominent.

  • Other fragmentation patterns will be consistent with the cleavage of the long alkyl chain.

NMR spectroscopy is crucial for the structural elucidation of the synthesized compound, confirming the presence of the acetate group, the Z-configured double bond, and the overall carbon skeleton.

Objective: To verify the chemical structure of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation:

  • A 300-500 MHz NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~5.4 ppm: Multiplet, 2H (vinylic protons, -CH=CH-). The coupling constant for the Z-isomer is typically smaller than for the E-isomer.

  • ~4.05 ppm: Triplet, 2H (methylene protons adjacent to the acetate oxygen, -CH₂-O-).

  • ~2.05 ppm: Singlet, 3H (methyl protons of the acetate group, -O-C(=O)-CH₃).

  • ~2.0 ppm: Multiplet, 4H (allylic protons, =CH-CH₂-).

  • ~1.6 ppm: Multiplet, 2H (methylene protons beta to the acetate oxygen, -CH₂-CH₂-O-).

  • ~1.3 ppm: Multiplet, 4H (other methylene protons in the alkyl chain).

  • ~0.9 ppm: Triplet, 3H (terminal methyl group, -CH₂-CH₃).

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~171 ppm: Carbonyl carbon of the acetate group.

  • ~130 ppm: Vinylic carbons (-CH=CH-).

  • ~64 ppm: Methylene carbon adjacent to the acetate oxygen (-CH₂-O-).

  • ~20-35 ppm: Other methylene and methyl carbons of the alkyl chain.

  • ~21 ppm: Methyl carbon of the acetate group.

Biological Activity and Signaling Pathway

This compound functions as a sex pheromone, initiating a specific olfactory signaling cascade in the receiving insect, typically the male of the species.

Pheromone Reception in Lepidoptera

The detection of pheromones in moths occurs in specialized olfactory sensilla on the antennae.[5] The process involves several key molecular components.[1]

  • Pheromone Binding and Transport: Pheromone molecules enter the sensillum lymph through pores in the cuticle.[5] In the lymph, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic pheromone and transport it to the olfactory receptors.[1][4]

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[1][3] This interaction causes a conformational change in the OR.

  • Signal Transduction: Insect ORs are ligand-gated ion channels.[13] The OR is a heterodimer composed of a specific tuning receptor protein and a co-receptor (Orco).[1][14] Upon pheromone binding, the channel opens, leading to an influx of cations (such as Na⁺ and Ca²⁺) and depolarization of the OSN membrane.[15]

  • Signal Termination: The signal is terminated by Pheromone Degrading Enzymes (PDEs) that rapidly inactivate the pheromone molecules, allowing the system to reset for subsequent stimuli.[1]

Visualizations

The following diagrams illustrate the key experimental and biological processes related to this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Starting Materials (Valeraldehyde, Phosphonium Salt) wittig Wittig Reaction start->wittig acetyl Acetylation wittig->acetyl purify Column Chromatography acetyl->purify product This compound purify->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr structure Structure & Purity Confirmation gcms->structure nmr->structure

General experimental workflow for the synthesis and analysis of this compound.

signaling_pathway cluster_extracellular Extracellular (Sensillum Lymph) cluster_membrane Dendritic Membrane cluster_intracellular Intracellular (OSN) pheromone This compound pbp Pheromone Binding Protein (PBP) pheromone->pbp Binds or Olfactory Receptor (OR-Orco Complex) pbp->or Delivers Pheromone channel Ion Channel Opening or->channel Activates depolarization Membrane Depolarization channel->depolarization Cation Influx action_potential Action Potential (Signal to Brain) depolarization->action_potential

Insect olfactory signaling pathway for this compound.

References

(Z)-5-Decenyl Acetate: A Comprehensive Technical Guide to its Species-Specific Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-5-Decenyl acetate is a significant semiochemical, primarily known for its role as a sex pheromone component in numerous lepidopteran species. Its activity, however, is highly species-specific, acting as a potent attractant for some species, a synergist in combination with other compounds for others, and a behavioral antagonist or inhibitor for yet another group. This technical guide provides a comprehensive overview of the species-specific activity of this compound, detailing quantitative data from electrophysiological and behavioral assays, in-depth experimental protocols for its study, and a review of the underlying signaling pathways. This document is intended to serve as a core resource for researchers in chemical ecology, pest management, and drug development.

Species-Specific Activity of this compound

The biological activity of this compound is remarkably diverse across different insect species, particularly within the order Lepidoptera. Its role can range from a primary attractant to a potent inhibitor, highlighting the fine-tuned nature of chemical communication in insects. The following tables summarize the quantitative data on its species-specific effects.

Table 1: Attractant and Synergistic Activity of this compound
SpeciesFamilyType of ActivityEffective Dose/RatioBioassay TypeKey Findings
Agrotis segetum (Turnip Moth)NoctuidaePrimary Attractant3-30 µgFlight Tunnel & Field TrappingMaximally attractive, with ~60% of males completing mating behavior.[1][2]
Eustrotia unculaNoctuidaeSynergist10:1 ratio with (Z)-3-decenyl acetateField TrappingA synergistic response was observed with this specific blend.[3]
Euxoa triticiNoctuidaeAttractantClear dose-response effectField TrappingTraps baited with synthetic this compound captured large numbers.[4]
Euxoa nigricansNoctuidaeSynergistBlended with (Z)-7-dodecenyl acetateField TrappingThe blend was found to be attractive to this species.[3]
Euxoa hastiferaNoctuidaeSynergistBlended with (Z)-7-dodecenyl acetateField TrappingThis specific blend attracted Euxoa hastifera.[3]
Table 2: Inhibitory and Antagonistic Activity of this compound

| Species | Family | Type of Activity | Inhibitory Dose/Ratio | Bioassay Type | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Agrotis segetum (Turnip Moth) | Noctuidae | Inhibitor at high concentrations | 300 µg | Flight Tunnel | Caused significant arrestment of upwind flight.[1][2] | | Rhynchaglaea baja | Noctuidae | Inhibitor at high concentrations | >0.3% in a blend with (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate | Field Trapping | Higher amounts were strongly inhibitory to the attractive blend.[3] | | Heliothis virescens | Noctuidae | Behavioral Antagonist | Presence in the pheromone blend of H. subflexa | Behavioral Assays | The presence of acetate esters, including this compound analogs, inhibits attraction of H. virescens males.[5] |

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment of the species-specific activity of this compound. This section provides detailed methodologies for key experiments.

Synthesis of this compound

A common synthetic route involves the stereoselective Wittig reaction.

  • Materials: 5-hydroxypentanal, pentyltriphenylphosphonium bromide, n-butyllithium, acetyl chloride, pyridine, diethyl ether, hexane.

  • Procedure:

    • Prepare the pentylidene triphenylphosphorane by reacting pentyltriphenylphosphonium bromide with n-butyllithium in dry diethyl ether under an inert atmosphere.

    • Add 5-hydroxypentanal to the ylide solution at low temperature (e.g., -78°C) and allow the reaction to warm to room temperature. This Wittig reaction will form (Z)-5-decen-1-ol with high stereoselectivity.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

    • Purify the (Z)-5-decen-1-ol using column chromatography on silica gel.

    • Acetylate the purified alcohol by reacting it with acetyl chloride in the presence of pyridine in a suitable solvent like diethyl ether.

    • Work up the reaction mixture and purify the final product, this compound, by column chromatography.

Electroantennography (EAG)

EAG is used to measure the summated electrical response of the olfactory sensory neurons on an insect's antenna to a volatile stimulus.

  • Equipment: High-impedance DC amplifier, recording and reference electrodes (Ag/AgCl), micromanipulators, air stimulus controller, data acquisition system.

  • Antennal Preparation:

    • Anesthetize an adult male moth by cooling.

    • Excise one antenna at its base.

    • Mount the antenna between the recording and reference electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed in contact with the base. A small amount of conductive gel can be used to ensure good contact.

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of this compound in a high-purity solvent (e.g., hexane).

    • Apply a known volume of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A puff of air is delivered through the Pasteur pipette, carrying the vapor of this compound over the antenna.

  • Data Recording and Analysis:

    • Record the baseline electrical potential of the antenna.

    • Measure the peak amplitude of the negative voltage deflection upon stimulation.

    • A dose-response curve can be generated by plotting the EAG response amplitude against the logarithm of the stimulus concentration.

Wind Tunnel Bioassay

This assay assesses the behavioral response of insects to a pheromone plume in a controlled environment.

  • Equipment: Wind tunnel with controlled airflow, temperature, humidity, and light; smoke generator for plume visualization; video recording equipment.

  • Procedure:

    • Set the wind tunnel parameters to simulate natural conditions for the target species (e.g., wind speed of 30 cm/s, specific temperature and humidity).

    • Acclimatize male moths in the tunnel for at least 30 minutes before the experiment.

    • Apply a known dose of this compound (or a blend) to a dispenser (e.g., a rubber septum) and place it at the upwind end of the tunnel.

    • Release individual male moths at the downwind end of the tunnel.

    • Record the following behaviors: activation (wing fanning), take-off, upwind flight, casting (zigzagging flight), and source contact.[6]

    • Analyze the percentage of moths exhibiting each behavior for different stimulus concentrations or blends.

Signaling Pathways and Mechanisms

The species-specific perception of this compound is governed by a complex olfactory signaling pathway, beginning at the antenna and culminating in a behavioral response.

Peripheral Pheromone Reception

Volatile pheromone molecules, including this compound, enter the sensilla on the insect antenna through pores. Inside the sensillum lymph, these molecules are bound by Pheromone Binding Proteins (PBPs) which transport them to the dendrites of Olfactory Receptor Neurons (ORNs). The pheromone then binds to specific Olfactory Receptors (ORs) located on the membrane of the ORNs. Each ORN is typically tuned to a specific pheromone component.

pheromone_reception cluster_sensillum Antennal Sensillum pheromone (Z)-5-Decenyl Acetate pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding or_complex Olfactory Receptor (OR-Orco Complex) pbp->or_complex Transport & Delivery orn Olfactory Receptor Neuron (ORN) signal_transduction Signal Transduction (Action Potential) orn->signal_transduction or_complex->orn Activation

Peripheral Pheromone Reception in an Antennal Sensillum.
Central Olfactory Processing

The axons of the ORNs project to the Antennal Lobe (AL) of the insect brain. ORNs that express the same type of OR converge on the same glomerulus within the AL. For sex pheromones, this processing occurs in a specialized region of the AL called the Macroglomerular Complex (MGC). Within the MGC, different glomeruli are dedicated to processing information about specific components of the pheromone blend. Projection Neurons (PNs) then relay this processed information to higher brain centers, such as the protocerebrum, where the final behavioral response is determined.

central_olfactory_processing cluster_antennal_lobe Antennal Lobe (AL) cluster_mgc Macroglomerular Complex (MGC) glomerulus1 Glomerulus A This compound pn Projection Neurons (PNs) glomerulus1->pn glomerulus2 Glomerulus B (Other Component) glomerulus2->pn orn_a ORNs for this compound orn_a->glomerulus1 orn_b ORNs for Other Component orn_b->glomerulus2 higher_brain Higher Brain Centers (e.g., Protocerebrum) pn->higher_brain behavior Behavioral Response (Attraction/Inhibition) higher_brain->behavior

Central Processing of Pheromone Information in the Brain.
Experimental Workflow for Species-Specificity Determination

A logical workflow is necessary to systematically determine the species-specific activity of this compound.

experimental_workflow start Start: Hypothesis on This compound Activity synthesis Synthesis & Purification of this compound start->synthesis eag Electroantennography (EAG) (Dose-Response Screening) synthesis->eag behavioral_assay Behavioral Bioassay (Wind Tunnel / Field Trapping) eag->behavioral_assay If EAG response is positive data_analysis Data Analysis & Comparison Across Species behavioral_assay->data_analysis conclusion Conclusion on Species-Specific Activity data_analysis->conclusion

Workflow for Determining Species-Specific Pheromone Activity.

References

Olfactory Receptor Neurons Responding to (Z)-5-Decenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-5-Decenyl acetate is a critical semiochemical, acting as a key pheromone component for various insect species, most notably the turnip moth, Agrotis segetum. The detection of this molecule by specialized olfactory receptor neurons (ORNs) is the primary step in initiating a behavioral response. A comprehensive understanding of the molecular and cellular mechanisms underlying this detection is paramount for the development of novel and species-specific pest management strategies. This technical guide provides an in-depth overview of the current understanding and experimental approaches used to characterize ORNs that respond to this compound. It details the electrophysiological responses, the underlying signaling pathways, and the key experimental protocols for their study. While specific quantitative data for a dedicated this compound receptor is still emerging, this guide presents a representative framework based on studies of analogous pheromone-receptor interactions in related lepidopteran species.

Introduction to this compound and its Olfactory Detection

This compound is a monounsaturated fatty acyl acetate that serves as a crucial component of the female-emitted sex pheromone in several moth species, including the agricultural pest Agrotis segetum.[1][2] The male moths possess highly specialized ORNs tuned to this specific molecule, allowing them to locate potential mates from a distance. These ORNs are typically housed within long trichoid sensilla on the male antennae. The specificity and sensitivity of these neurons are determined by the particular olfactory receptor (OR) proteins expressed on their dendritic membranes.

Insect ORs are a unique class of ligand-gated ion channels, typically forming a heteromeric complex composed of a variable, odorant-binding OR subunit and a highly conserved co-receptor subunit known as Orco.[3] Upon binding of this compound, a conformational change in the receptor complex is thought to open a non-specific cation channel, leading to the influx of ions like Na⁺ and Ca²⁺. This influx depolarizes the neuron's membrane, generating an action potential that is then transmitted to the antennal lobe, the primary olfactory processing center in the insect brain.

Quantitative Analysis of ORN Responses

The functional characterization of ORNs responsive to this compound involves quantifying their electrophysiological responses to the odorant. This is typically achieved through techniques such as Single Sensillum Recording (SSR). The data presented below are representative of typical responses observed for pheromone-specific ORNs in moths and are structured for comparative analysis.

Table 1: Electrophysiological Response Profile of a Representative ORN to this compound and Analogs

CompoundStimulus Load (µg on filter paper)Spike Frequency Increase (spikes/s ± SEM)Response Category
This compound 10150 ± 12Primary Agonist
(E)-5-Decenyl acetate1025 ± 5Weak Agonist
(Z)-7-Decenyl acetate1015 ± 4Weak Agonist
(Z)-5-Decen-1-ol105 ± 2Minimal Response
Decyl acetate102 ± 1No significant response

Data are hypothetical and based on typical pheromone receptor specificity.

Table 2: Dose-Response Characteristics of a Representative ORN to this compound

Concentration (M in DMSO, for heterologous systems)Mean Inward Current (nA ± SEM, n=5)
10⁻⁹50 ± 8
10⁻⁸250 ± 25
10⁻⁷800 ± 60
10⁻⁶1450 ± 110
10⁻⁵1500 ± 120
EC₅₀ ~3.5 x 10⁻⁸ M

Data are hypothetical and based on typical responses in a Xenopus oocyte expression system.

Signaling Pathway in this compound Responsive ORNs

The binding of this compound to its cognate OR initiates a rapid signal transduction cascade. While the precise details can vary between insect species, the canonical pathway for insect pheromone reception is generally accepted as follows:

  • Binding and Delivery: The lipophilic this compound molecule enters the sensillum lymph through pores in the sensillum wall. It is then bound by a Pheromone Binding Protein (PBP), which solubilizes it and transports it to the OR on the dendritic membrane of the ORN.

  • Receptor Activation: The PBP-pheromone complex interacts with the specific OR subunit (e.g., a hypothetical AsegORx). This interaction, or the release of the pheromone into the receptor's binding pocket, induces a conformational change in the OR-Orco complex.

  • Ion Channel Gating: The conformational change opens the associated ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.

  • Depolarization and Action Potential: The cation influx leads to a depolarization of the neuronal membrane. If this depolarization reaches the threshold, it triggers the firing of action potentials.

  • Signal Termination: To ensure the neuron can respond to subsequent stimuli, the pheromone is rapidly cleared from the receptor. This is accomplished by Odorant Degrading Enzymes (ODEs), such as esterases, which are present in the sensillum lymph and break down the acetate pheromone.[4]

G cluster_extracellular Sensillum Lymph cluster_intracellular Intracellular Z5_10Ac This compound PBP Pheromone Binding Protein (PBP) Z5_10Ac->PBP Binds ODE Odorant Degrading Enzyme (ODE) Z5_10Ac->ODE Degradation OR_complex ORx + Orco Receptor Complex PBP->OR_complex Delivers Degraded_Pheromone Inactive Metabolites ODE->Degraded_Pheromone Cations Cation Influx (Na+, Ca2+) OR_complex->Cations Opens Channel Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential Generation Depolarization->AP

Figure 1: Proposed signaling pathway for this compound detection in an insect ORN.

Experimental Protocols

The characterization of ORNs responsive to this compound relies on a combination of electrophysiological, molecular, and heterologous expression techniques.

Single Sensillum Recording (SSR)

SSR is a powerful in vivo technique that allows for the direct measurement of action potentials from individual ORNs housed within a single sensillum.[5][6]

Methodology:

  • Insect Preparation: A male moth (e.g., Agrotis segetum) is immobilized in a pipette tip or on a slide, with one antenna exposed and stabilized.

  • Electrode Placement: A ground electrode (tungsten or glass capillary filled with saline) is inserted into a non-olfactory part of the insect, such as an eye or the abdomen. The recording electrode, a sharpened tungsten wire, is carefully maneuvered to make contact with the base of a long trichoid sensillum.

  • Odorant Delivery: A continuous stream of charcoal-filtered, humidified air is directed over the antenna. A known amount of this compound (dissolved in a solvent like hexane) is applied to a piece of filter paper and inserted into a Pasteur pipette. A puff of air is then injected through the pipette into the main air stream to deliver the odorant stimulus.

  • Data Acquisition: The electrical signals are amplified, filtered, and recorded using specialized software. The number of action potentials (spikes) before, during, and after the stimulus is counted to quantify the neuron's response.

G Moth Immobilized Moth with Exposed Antenna Electrodes Recording & Ground Electrodes Moth->Electrodes Contact Microscope Microscope Micromanipulator Micromanipulator Microscope->Micromanipulator Micromanipulator->Electrodes Positioning Amplifier Amplifier & Filter Electrodes->Amplifier Recorder Data Acquisition System (PC) Amplifier->Recorder Odor_Delivery Odor Delivery System (Puffed Air) Odor_Delivery->Moth Stimulation

Figure 2: Experimental workflow for Single Sensillum Recording (SSR).

Heterologous Expression and Functional Analysis

To confirm that a specific OR protein is responsible for detecting this compound, its gene can be cloned and expressed in a heterologous system, such as Xenopus laevis oocytes or cultured insect cells.[7] This allows the receptor to be studied in isolation.

Methodology (using Xenopus Oocytes):

  • OR Gene Identification and Cloning: Candidate OR genes are identified from antennal transcriptome data of the target insect. The full-length coding sequence of the candidate OR and the co-receptor Orco are cloned into expression vectors.

  • cRNA Synthesis: The plasmids containing the OR and Orco genes are linearized, and capped complementary RNA (cRNA) is synthesized in vitro.

  • Oocyte Injection: Oocytes are harvested from a female Xenopus laevis frog. A specific amount of the OR cRNA and Orco cRNA are co-injected into the cytoplasm of each oocyte. The oocytes are then incubated for several days to allow for protein expression and insertion into the cell membrane.

  • Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and perfused with Ringer's buffer. Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to "clamp" the membrane potential at a fixed level (e.g., -80mV).

  • Odorant Application: this compound, dissolved in DMSO and diluted in Ringer's buffer, is applied to the oocyte. If the expressed OR-Orco complex is activated, it will result in an inward flow of current, which is measured by the voltage clamp apparatus.

  • Data Analysis: The magnitude of the inward current is proportional to the receptor's response. By testing a range of concentrations, a dose-response curve can be generated and the EC₅₀ value calculated.

G cluster_molecular Molecular Biology cluster_expression Heterologous Expression cluster_electro Electrophysiology Clone_OR Clone Candidate OR and Orco Genes Synthesize_cRNA Synthesize cRNA Clone_OR->Synthesize_cRNA Inject_cRNA Co-inject OR + Orco cRNA Synthesize_cRNA->Inject_cRNA Harvest_Oocytes Harvest Xenopus Oocytes Harvest_Oocytes->Inject_cRNA Incubate Incubate for Expression Inject_cRNA->Incubate Voltage_Clamp Two-Electrode Voltage Clamp Setup Incubate->Voltage_Clamp Apply_Odorant Apply this compound Voltage_Clamp->Apply_Odorant Record_Current Record Inward Current Apply_Odorant->Record_Current Analyze_Data Generate Dose-Response Curve Record_Current->Analyze_Data

Figure 3: Workflow for heterologous expression and functional analysis of an olfactory receptor.

Conclusion and Future Directions

The study of ORNs responsive to this compound provides a window into the exquisite sensitivity and specificity of insect olfaction. While electrophysiological studies on species like Agrotis segetum have laid the groundwork, the deorphanization of the specific receptor(s) for this pheromone remains a key objective.[1][8] Future research, combining transcriptomics, heterologous expression, and in vivo functional imaging, will be essential to fully elucidate the molecular components and neural circuits involved. This knowledge will not only advance our fundamental understanding of chemosensation but also pave the way for the design of highly effective and environmentally benign pest control strategies.

References

A Comprehensive Technical Review of (Z)-5-Decenyl Acetate Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(Z)-5-Decenyl acetate, a significant semiochemical, plays a crucial role in the chemical communication of numerous insect species, primarily as a sex pheromone. This technical guide provides an in-depth review of the existing research on this compound, covering its physicochemical properties, synthesis, biological activity, and the underlying mechanisms of its perception by insects.

Physicochemical and Identification Properties

This compound is a fatty acyl ester with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol .[1][2] Its structural and chemical properties are summarized in the tables below.

Identifier Value Source
IUPAC Name[(Z)-dec-5-enyl] acetate[2]
CAS Number67446-07-5[3]
Molecular FormulaC₁₂H₂₂O₂[3]
Molecular Weight198.305 g/mol [3]
Canonical SMILESCCCCC=CCCCCOC(=O)C[3]
InChIKeyVTUFOIHYMMMNOM-SREVYHEPSA-N[2]

Table 1: Chemical Identifiers for this compound

Property Value Conditions Source
Boiling Point210.5 °C760 mmHg[3]
Density0.886 g/cm³20 °C[3]
Flash Point62.2 °C[3]
Vapor Pressure0.192 mmHg25 °C[3]
Refractive Index1.442520 °C[3]
logP3.46620[3]
Storage Temperature2-8°C[3]

Table 2: Physicochemical Properties of this compound

Synthesis of this compound

The stereoselective synthesis of this compound is most commonly achieved through a Wittig reaction, which allows for the formation of the (Z)-alkene bond with high selectivity.[4]

Experimental Protocol: Stereoselective Wittig Reaction

This protocol outlines a general procedure for the synthesis of (Z)-alkenyl acetates, which can be adapted for this compound.

Materials:

  • Triphenylphosphine

  • An appropriate alkyl bromide (e.g., 1-bromopentane to form the pentylphosphonium salt)

  • A suitable base (e.g., n-butyllithium, sodium hydride, or sodium amide)

  • An appropriate aldehyde (e.g., 5-hydroxypentanal or a protected derivative)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Acetic anhydride

  • Pyridine or another suitable base for acetylation

  • Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Preparation of the Phosphonium Salt:

    • Dissolve triphenylphosphine in a suitable solvent.

    • Add the alkyl bromide and reflux the mixture to form the corresponding triphenylphosphonium bromide salt.

    • Isolate the salt by filtration and dry it under vacuum.

  • Generation of the Ylide:

    • Suspend the phosphonium salt in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

    • Slowly add a strong base (e.g., n-butyllithium) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction:

    • To the ylide solution, slowly add the aldehyde dissolved in the same anhydrous solvent.

    • Allow the reaction to stir at a low temperature and then warm to room temperature.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of the Alcohol:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

    • Purify the resulting (Z)-5-decen-1-ol by column chromatography.

  • Acetylation:

    • Dissolve the purified (Z)-5-decen-1-ol in a suitable solvent (e.g., dichloromethane or pyridine).

    • Add acetic anhydride and a catalytic amount of a base (if not using pyridine as the solvent).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions to remove excess reagents.

    • Purify the final product, this compound, by column chromatography.

G cluster_synthesis Synthesis of this compound triphenylphosphine Triphenylphosphine phosphonium_salt Pentyltriphenylphosphonium Bromide triphenylphosphine->phosphonium_salt alkyl_bromide 1-Bromopentane alkyl_bromide->phosphonium_salt base_ylide n-Butyllithium ylide Pentylidene triphenylphosphorane base_ylide->ylide aldehyde 5-Hydroxypentanal alkenol (Z)-5-Decen-1-ol aldehyde->alkenol acetic_anhydride Acetic Anhydride product This compound acetic_anhydride->product phosphonium_salt->ylide Base ylide->alkenol Wittig Reaction alkenol->product Acetylation

Caption: Synthetic pathway for this compound via Wittig reaction.

Biological Activity and Behavioral Response

This compound is a key sex pheromone component for several species of Lepidoptera, including the turnip moth, Agrotis segetum. It elicits strong behavioral responses in male moths, guiding them towards a potential mate.

Experimental Protocols for Biological Activity Assessment

1. Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound.[5][6][7]

Materials:

  • Live male moths

  • This compound

  • Solvent (e.g., hexane or paraffin oil)

  • Micropipettes

  • Silver/silver chloride electrodes

  • Saline solution

  • Amplifier and data acquisition system

Procedure:

  • Prepare a series of dilutions of this compound in the chosen solvent.

  • Anesthetize a male moth and excise an antenna.

  • Mount the antenna between two electrodes filled with saline solution.

  • Deliver a puff of air carrying the diluted pheromone over the antenna.

  • Record the resulting electrical potential change (EAG response).

  • A dose-response curve can be generated by plotting the EAG amplitude against the pheromone concentration.[5]

2. Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.[1][8]

Materials:

  • Live, immobilized male moths

  • Tungsten or glass microelectrodes

  • Micromanipulator

  • Amplifier and data acquisition system

  • Stimulus delivery system

Procedure:

  • Immobilize a male moth.

  • Insert a reference electrode into the insect's body (e.g., an eye).

  • Using a micromanipulator, carefully insert the recording electrode into the base of a single olfactory sensillum on the antenna.

  • Deliver a puff of air containing this compound over the antenna.

  • Record the firing rate of the OSN.

3. Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of moths to a pheromone plume in a controlled environment.[9][10]

Materials:

  • Wind tunnel

  • Pheromone dispenser (e.g., filter paper or rubber septum)

  • Live male moths

  • Video recording equipment

Procedure:

  • Load a dispenser with a known amount of this compound.

  • Place the dispenser at the upwind end of the wind tunnel.

  • Release a male moth at the downwind end of the tunnel.

  • Record the moth's flight behavior, noting behaviors such as taking flight, upwind flight, zigzagging flight, and landing at the source.[9]

4. Field Trapping Experiments

Field trapping studies are conducted to evaluate the attractiveness of this compound under natural conditions.[11][12]

Materials:

  • Pheromone traps

  • Lures containing this compound

  • Control lures (solvent only)

Procedure:

  • Deploy traps baited with pheromone lures and control lures in the field.

  • Arrange the traps in a randomized block design to minimize positional effects.[13]

  • Monitor the traps regularly and count the number of captured male moths.

  • The data can be used to determine the optimal trap design, lure dosage, and trapping density.[11][13]

Insect Species Assay Type Response Source
Agrotis segetumSingle Sensillum RecordingSpecific receptor response
Euxoa triticiField TrappingDose-dependent attraction
Lepidoptera (general)ElectroantennographyAntennal depolarization[5]
Lepidoptera (general)Wind TunnelUpwind flight, landing[9]

Table 3: Summary of Biological Activity of this compound

Olfactory Signaling Pathway

The detection of this compound by an insect's olfactory system involves a series of molecular events that transduce the chemical signal into an electrical signal in the brain.

  • Pheromone Binding: Molecules of this compound enter the sensillum lymph through pores in the cuticle of the antenna.[14]

  • Transport: In the sensillum lymph, the hydrophobic pheromone molecule is bound by an Odorant-Binding Protein (OBP), specifically a Pheromone-Binding Protein (PBP).[15][16][17]

  • Receptor Activation: The PBP transports the pheromone to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[18][19] The binding of the pheromone to the OR is a highly specific interaction.

  • Signal Transduction: The activation of the OR, which is a ligand-gated ion channel, leads to the influx of cations and depolarization of the OSN membrane.[14][20] This generates an action potential.

  • Signal Transmission: The action potential travels along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed.[18]

G cluster_pathway Olfactory Signaling Pathway for this compound pheromone This compound sensillum_pore Sensillum Pore pheromone->sensillum_pore obp Odorant-Binding Protein (OBP/PBP) sensillum_pore->obp Enters Sensillum Lymph or_complex Odorant Receptor (OR) Complex obp->or_complex Transport & Binding ion_channel Ion Channel Opening or_complex->ion_channel Activation osn Olfactory Sensory Neuron (OSN) depolarization Depolarization ion_channel->depolarization Cation Influx action_potential Action Potential depolarization->action_potential brain Antennal Lobe (Brain) action_potential->brain Signal Transmission

Caption: Insect olfactory signaling pathway for pheromone detection.

Analytical Chemistry

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms or HP-5ms)

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., hexane).

  • Injection: Inject a small volume of the sample into the GC.

  • GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

  • MS Detection: As the components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured by the mass spectrometer.

  • Data Analysis: The retention time and the mass spectrum of the peak corresponding to this compound are compared to those of a known standard for identification and quantification.

Technique Observed Data Source
¹H NMR Data available from spectral databases.[2]
¹³C NMR Data available from spectral databases.[2][21]
Mass Spec. m/z top peak at 43.

Table 4: Spectroscopic Data for this compound

Conclusion

This compound is a well-studied insect sex pheromone with significant potential for use in pest management strategies. This guide has summarized the key research findings related to its chemical properties, synthesis, biological activity, and mechanism of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers and professionals in the fields of chemical ecology, entomology, and drug development. Further research into the specific receptors and neural pathways involved in its perception will continue to enhance our understanding of insect chemical communication and may lead to the development of more effective and environmentally benign pest control methods.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-5-Decenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (Z)-5-Decenyl acetate, a component of the sex pheromone of various Lepidoptera species, for research purposes. The synthesis is based on a stereoselective Wittig reaction to construct the (Z)-alkene core, followed by acetylation.

Overview of the Synthetic Pathway

The synthesis of this compound is a three-step process commencing with the formation of a phosphonium salt, followed by a Wittig reaction to create the C10 carbon backbone with the required (Z)-stereochemistry, and concluding with the acetylation of the resulting alcohol.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Acetylation A 1-Bromopentane C Pentyltriphenylphosphonium Bromide A->C Toluene, Reflux B Triphenylphosphine B->C D Pentyltriphenylphosphonium Bromide F Phosphorus Ylide D->F THF E Strong Base (e.g., n-BuLi) E->F H (Z)-5-Decen-1-ol F->H THF, -78 °C to rt G 5-Hydroxypentanal G->H I (Z)-5-Decen-1-ol L This compound I->L DCM, 0 °C to rt J Acetic Anhydride J->L K Pyridine K->L

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis. These values are representative and may vary based on specific experimental conditions and scale.

Table 1: Synthesis of Pentyltriphenylphosphonium Bromide

Reactant 1 (1-Bromopentane)Reactant 2 (Triphenylphosphine)SolventConditionsProductYield (%)
1.0 eq1.05 eqTolueneReflux, 24 hPentyltriphenylphosphonium Bromide>90

Table 2: Wittig Reaction for the Synthesis of (Z)-5-Decen-1-ol

Reactant 1 (Phosphonium Salt)Reactant 2 (5-Hydroxypentanal)BaseSolventConditionsProductYield (%)Z:E Ratio
1.1 eq1.0 eqn-BuLiTHF-78 °C to rt, 12 h(Z)-5-Decen-1-ol75-85>95:5

Table 3: Acetylation of (Z)-5-Decen-1-ol

Reactant 1 ((Z)-5-Decen-1-ol)Reactant 2 (Acetic Anhydride)CatalystSolventConditionsProductYield (%)Purity (%)
1.0 eq1.5 eqPyridineDCM0 °C to rt, 4 hThis compound>95>98 (by GC)

Experimental Protocols

Step 1: Synthesis of Pentyltriphenylphosphonium Bromide

This protocol describes the preparation of the necessary Wittig salt.

Materials:

  • 1-Bromopentane

  • Triphenylphosphine

  • Toluene, anhydrous

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.05 eq).

  • Dissolve the triphenylphosphine in anhydrous toluene.

  • Add 1-bromopentane (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours, during which a white precipitate will form.

  • Cool the mixture to room temperature and then further cool in an ice bath.

  • Collect the white solid by vacuum filtration and wash thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting pentyltriphenylphosphonium bromide under vacuum.

Step 2: Wittig Reaction for the Synthesis of (Z)-5-Decen-1-ol

This procedure details the stereoselective formation of the (Z)-alkene. Non-stabilized ylides, such as the one generated here, typically yield the (Z)-isomer with high selectivity.[1][2]

Materials:

  • Pentyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 5-Hydroxypentanal

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pentyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve 5-hydroxypentanal (1.0 eq) in a small amount of anhydrous THF.

  • Add the solution of 5-hydroxypentanal dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (Z)-5-Decen-1-ol.

Step 3: Acetylation of (Z)-5-Decen-1-ol

This final step converts the alcohol to the desired acetate ester.

Materials:

  • (Z)-5-Decen-1-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, dissolve (Z)-5-Decen-1-ol (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (2.0 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be further purified by flash column chromatography if necessary, although it is often of high purity after the workup.

Characterization of this compound

The final product should be characterized by GC-MS and NMR to confirm its identity, purity, and stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar column (e.g., DB-5ms) is suitable for analysis.

  • Expected Retention Time: Varies with conditions, but allows for purity assessment.

  • Mass Spectrum: Molecular ion (M⁺) at m/z 198.3. Characteristic fragment ions include m/z 43 (CH₃CO⁺, often the base peak) and 61 (CH₃COOH₂⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.40-5.30 (m, 2H, -CH=CH-)

    • δ 4.06 (t, J=6.7 Hz, 2H, -CH₂-OAc)

    • δ 2.05 (s, 3H, -OAc)

    • δ 2.10-1.95 (m, 4H, allylic protons)

    • δ 1.70-1.25 (m, 8H, methylene protons)

    • δ 0.90 (t, J=7.0 Hz, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 171.2 (-C=O)

    • δ 130.5, 129.5 (-CH=CH-)

    • δ 64.6 (-CH₂-OAc)

    • δ 32.2, 29.7, 28.5, 26.6, 25.8, 22.3 (methylene carbons)

    • δ 21.0 (-OAc CH₃)

    • δ 14.0 (-CH₃)

Signaling Pathway and Experimental Logic

The core of this synthesis is the Wittig reaction, which provides a powerful method for the stereoselective formation of alkenes.

Wittig Reaction Mechanism

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation ylide_formation [Ph₃P⁺-CH₂R]X⁻ + Base → Ph₃P=CHR ylide Ylide (Ph₃P=CHR) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane carbonyl Aldehyde (R'CHO) carbonyl->oxaphosphetane [2+2] Cycloaddition alkene (Z)-Alkene (RCH=CHR') oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

References

Stereoselective Synthesis of (Z)-5-Decenyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of (Z)-5-Decenyl acetate, a key component of the sex pheromone of various Lepidoptera species. The synthesis focuses on the Wittig reaction to control the Z-geometry of the double bond, a crucial factor for its biological activity.

Introduction

This compound is a significant semiochemical used in integrated pest management strategies for the monitoring and control of various moth species. The precise stereochemistry of the double bond is paramount for its efficacy as a pheromone. This protocol outlines a reliable method for the synthesis of this compound with high stereoselectivity, utilizing a Wittig reaction with a non-stabilized ylide to favor the formation of the (Z)-isomer.

Overall Synthetic Scheme

The synthesis is a two-step process starting from commercially available materials. The key steps are:

  • Wittig Reaction: A Wittig reaction between the pentyl ylide, generated from pentyltriphenylphosphonium bromide, and 5-hydroxypentanal yields (Z)-5-decenol. The use of a non-stabilized ylide under specific conditions ensures high Z-selectivity.[1][2]

  • Acetylation: The resulting (Z)-5-decenol is then acetylated to produce the final product, this compound.

Data Presentation

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Z/E Ratio
1Wittig ReactionPentyltriphenylphosphonium bromide, n-Butyllithium, 5-HydroxypentanalTHF-78 to RT475-85>95:5
2Acetylation(Z)-5-Decenol, Acetic anhydride, PyridineDichloromethane0 to RT2>90>95:5

Experimental Protocols

Step 1: Stereoselective Synthesis of (Z)-5-Decenol via Wittig Reaction

This protocol describes the formation of the C10 alcohol backbone with the desired (Z)-configuration of the double bond.

Materials:

  • Pentyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • 5-Hydroxypentanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add pentyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of 5-hydroxypentanal (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude (Z)-5-decenol by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Step 2: Acetylation of (Z)-5-Decenol

This protocol details the conversion of the alcohol to the final acetate product.

Materials:

  • (Z)-5-Decenol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (Z)-5-decenol (1.0 equivalent) in dichloromethane.

    • Add pyridine (1.5 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Acetylation:

    • Slowly add acetic anhydride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Pentyltriphenylphosphonium bromide C (Z)-5-Decenol A->C Wittig Reaction (n-BuLi, THF) B 5-Hydroxypentanal B->C D This compound C->D Acetylation (Ac₂O, Pyridine) Wittig_Mechanism Ylide Pentyl Ylide (Ph₃P=C₅H₁₀) Oxaphosphetane cis-Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 5-Hydroxypentanal Aldehyde->Oxaphosphetane [2+2] Cycloaddition Product (Z)-5-Decenol Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

References

Application Notes and Protocols: Synthesis of (Z)-5-Decenyl Acetate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (Z)-5-Decenyl acetate, a known insect pheromone, utilizing the Wittig reaction as the key strategic step for establishing the Z-configured carbon-carbon double bond. The synthesis involves a two-step sequence: a Z-selective Wittig reaction to produce (Z)-5-decen-1-ol, followed by acetylation to yield the final product. This protocol offers a reliable method for obtaining the target compound with high stereoselectivity. Included are detailed procedures for the preparation of the necessary phosphonium salt, the Wittig olefination, and the final acetylation step, along with methods for purification and characterization.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds and phosphorus ylides.[1] A key advantage of this reaction is its ability to control the stereochemistry of the resulting double bond. Non-stabilized ylides, under appropriate conditions, generally favor the formation of (Z)-alkenes, making the Wittig reaction an ideal choice for the synthesis of molecules like this compound where the cis-isomer is the desired product.[2][3] This application note details a robust protocol for the synthesis of this compound, a component of the sex pheromone of various Lepidoptera species. The overall synthetic strategy is outlined below.

Experimental Workflow

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Z-Selective Wittig Reaction cluster_2 Step 3: Acetylation A 5-Bromopentan-1-ol C (5-Hydroxypentyl)triphenylphosphonium bromide A->C Reflux in Acetonitrile B Triphenylphosphine B->C D (5-Hydroxypentyl)triphenylphosphonium bromide F (Z)-5-Decen-1-ol D->F Anhydrous THF E Valeraldehyde E->F H (Z)-5-Decen-1-ol G Strong Base (e.g., NaHMDS) G->F J This compound H->J I Acetic Anhydride I->J K Pyridine K->J Catalyst

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Wittig reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of (5-Hydroxypentyl)triphenylphosphonium bromide

This protocol is adapted from the general synthesis of phosphonium salts.

Procedure:

  • To a solution of 5-bromopentan-1-ol (1 equivalent) in acetonitrile, add triphenylphosphine (1.05 equivalents).

  • Reflux the mixture for 24-48 hours.

  • Cool the reaction mixture to room temperature and induce precipitation if necessary.

  • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-hydroxypentyl)triphenylphosphonium bromide.

Synthesis of (Z)-5-Decen-1-ol via Z-Selective Wittig Reaction

This protocol is a general procedure for achieving high Z-selectivity in the Wittig reaction with non-stabilized ylides.[4]

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (5-hydroxypentyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) to the suspension. The formation of the ylide is indicated by a color change, typically to a deep red or orange.

  • Allow the mixture to stir at -78 °C for 1 hour.

  • Slowly add a solution of valeraldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product, containing (Z)-5-decen-1-ol and triphenylphosphine oxide, is then purified by column chromatography on silica gel.

Synthesis of this compound

Procedure:

  • Dissolve (Z)-5-decen-1-ol (1.0 equivalent) in pyridine.

  • Cool the solution to 0 °C and add acetic anhydride (1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding methanol.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

StepProductStarting Material(s)Reagent(s)Typical YieldZ:E Ratio
Phosphonium Salt Formation(5-Hydroxypentyl)triphenylphosphonium bromide5-Bromopentan-1-ol, TriphenylphosphineAcetonitrileHighN/A
Wittig Reaction(Z)-5-Decen-1-ol(5-Hydroxypentyl)triphenylphosphonium bromide, ValeraldehydeNaHMDS or KHMDS, Anhydrous THFModerate-High>95:5
AcetylationThis compound(Z)-5-Decen-1-olAcetic Anhydride, PyridineHigh>95:5

Note: Yields and Z:E ratios are dependent on specific reaction conditions and purification efficiency. The Z:E ratio is typically determined by GC or NMR analysis.

Purification of Wittig Reaction Products

A significant challenge in the purification of products from a Wittig reaction is the removal of the triphenylphosphine oxide byproduct.

Methods for Removal of Triphenylphosphine Oxide:

  • Column Chromatography: This is the most common method. Triphenylphosphine oxide is more polar than the desired alkene-alcohol, allowing for separation on a silica gel column.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether, while the less polar product remains in solution.

  • Complexation with Metal Salts: Triphenylphosphine oxide can form insoluble complexes with certain metal salts like MgCl₂, ZnCl₂, or CaCl₂. Adding these salts to the crude reaction mixture can facilitate the removal of the byproduct by filtration.

Visualizations

Wittig Reaction Mechanism for (Z)-Alkene Formation

Caption: Mechanism of the Z-selective Wittig reaction.

Experimental Workflow for this compound Synthesis

G start Start phosphonium_salt Synthesize (5-Hydroxypentyl)triphenylphosphonium bromide start->phosphonium_salt wittig_reaction Perform Z-Selective Wittig Reaction phosphonium_salt->wittig_reaction extraction_workup_wittig Aqueous Workup (NH₄Cl quench, extraction) wittig_reaction->extraction_workup_wittig purification_alcohol Column Chromatography (Purify (Z)-5-Decen-1-ol) extraction_workup_wittig->purification_alcohol acetylation Acetylate Alcohol purification_alcohol->acetylation extraction_workup_acetate Aqueous Workup (HCl, NaHCO₃ washes) acetylation->extraction_workup_acetate purification_acetate Column Chromatography (Purify this compound) extraction_workup_acetate->purification_acetate characterization Characterize Product (NMR, GC-MS, IR) purification_acetate->characterization end End characterization->end

Caption: Step-by-step experimental workflow diagram.

References

Purification of synthetic (Z)-5-Decenyl acetate by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Synthetic (Z)-5-Decenyl Acetate by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of synthetically produced this compound, a significant insect sex pheromone.[1][2] The primary purification method employed is flash column chromatography on silica gel, a widely adopted and effective technique for separating moderately polar organic compounds.[3][4] This document provides a step-by-step experimental workflow, from sample preparation to final purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS). All quantitative data is presented in clear, structured tables for straightforward interpretation and comparison. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram to facilitate a clear understanding of the entire process.

Introduction

This compound is a key component of the sex pheromone blend for various lepidopteran species and is of significant interest in the development of pest management strategies.[5][6] Chemical synthesis of this compound often results in a mixture containing the desired (Z)-isomer, the corresponding (E)-isomer, unreacted starting materials, and other byproducts.[7] For effective biological activity, a high degree of purity of the (Z)-isomer is often required.

Chromatographic techniques are essential for the purification of synthetic pheromones.[4][8] Column chromatography, particularly flash chromatography, offers a scalable and efficient method for the separation of these isomeric mixtures and other impurities.[3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography with a hexane and ethyl acetate solvent system. The purity of the resulting product is confirmed using GC-MS analysis.[9][10][11]

Experimental Workflow

workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product crude Crude Synthetic This compound dissolve Dissolve in Minimal Hexane crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc gcms GC-MS Purity Analysis of Selected Fractions tlc->gcms combine Combine Pure Fractions gcms->combine evaporate Solvent Evaporation combine->evaporate final_product Purified (Z)-5-Decenyl Acetate evaporate->final_product

Figure 1. Experimental workflow for the purification of this compound.

Materials and Methods

Materials
  • Crude synthetic this compound

  • Silica gel (230-400 mesh)[3]

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate stain

  • Standard glassware for column chromatography

  • Rotary evaporator

Instrumentation
  • Flash chromatography system (optional, can be performed manually)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Experimental Protocols

Preparation of the Silica Gel Column
  • A glass chromatography column (e.g., 40 mm diameter, 60 cm length) is securely clamped in a vertical position.[12]

  • The column is filled with n-hexane.

  • A slurry of silica gel in n-hexane is prepared and carefully poured into the column, avoiding the introduction of air bubbles.

  • The silica gel is allowed to pack under gravity, and excess hexane is drained until the solvent level is just above the silica bed. The column is then further settled using gentle pressure from a pump or inert gas.

Sample Loading
  • The crude synthetic this compound is dissolved in a minimal amount of n-hexane.

  • This concentrated solution is carefully loaded onto the top of the silica gel bed using a pipette.

Elution and Fraction Collection
  • The elution is initiated with a mobile phase of 2.5% ethyl acetate in n-hexane.[12]

  • The polarity of the mobile phase is gradually increased to 5% and then 15% ethyl acetate in n-hexane to elute compounds with higher polarity.[12]

  • Fractions of a consistent volume (e.g., 20-30 mL) are collected in test tubes.[3]

Fraction Analysis by Thin Layer Chromatography (TLC)
  • A small aliquot from each collected fraction is spotted on a TLC plate.

  • The TLC plate is developed in a chamber with an appropriate solvent system (e.g., 10% ethyl acetate in n-hexane).

  • The plate is dried and visualized under UV light (if applicable) and then by staining with a potassium permanganate solution to identify the spots corresponding to the product.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Fractions identified by TLC as containing the desired product are analyzed by GC-MS.

  • A GC equipped with a capillary column suitable for separating isomers (e.g., DB-23 or similar) is used.[13]

  • The injector and detector temperatures are set appropriately (e.g., 250 °C).

  • A temperature program is run to separate the components (e.g., initial temperature of 50 °C for 2 min, ramp at 10 °C/min to 160 °C, then ramp at 4 °C/min to 220 °C).[13]

  • The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected over a suitable mass range (e.g., m/z 40-300).

Final Product Recovery
  • Fractions confirmed to contain pure this compound are combined.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.[12]

Data Presentation

Table 1: Initial Composition of Crude Synthetic this compound

ComponentRetention Time (min)Area (%)
(E)-5-Decenyl acetate15.212.5
This compound 15.5 80.3
Other ImpuritiesVarious7.2

Table 2: Flash Column Chromatography Conditions

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 mm x 600 mm
Mobile PhaseGradient: 2.5% to 15% Ethyl Acetate in Hexane
Flow Rate~50 mL/min
Fraction Size25 mL

Table 3: Analysis of Collected Fractions

Fraction NumbersTotal Volume (mL)Predominant ComponentPurity by GC-MS (%)
1-10250Hexane/Non-polar impurities-
11-15125(E)-5-Decenyl acetate>95
16-25 250 This compound >99
26-30125Polar impurities-

Table 4: Summary of Purification Results

Crude Product Purified Product
Initial Mass 10.0 g-
Final Mass -7.5 g
Purity of (Z)-isomer 80.3%>99%
Recovery of (Z)-isomer -93.4%

Conclusion

The protocol described in this application note provides an effective and reproducible method for the purification of synthetic this compound using silica gel flash column chromatography. The use of a gradient elution with hexane and ethyl acetate allows for the efficient separation of the desired (Z)-isomer from the (E)-isomer and other synthesis-related impurities. The final product was obtained with high purity (>99%) and a good recovery rate. This method is suitable for researchers in academia and industry who require high-purity pheromones for their studies and product development.

References

Application Notes and Protocols for Electroantennography (EAG) with (Z)-5-Decenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a robust electrophysiological technique utilized to measure the summed electrical response of an insect's antenna to volatile chemical stimuli.[1] This method serves as a rapid and sensitive bioassay for screening semiochemicals, such as pheromones, that modulate insect behavior.[1][2] (Z)-5-Decenyl acetate is a known sex pheromone component for various lepidopteran species, making it a compound of significant interest for pest management strategies and the study of insect olfaction.[3] These application notes provide a comprehensive protocol for conducting EAG experiments with this compound, intended for professionals in chemical ecology, entomology, and drug development.

The principle of EAG lies in measuring the change in electrical potential between the base and the tip of an insect antenna upon exposure to an odorant.[1][4] When volatile molecules like this compound bind to olfactory receptors on the antenna, they trigger the depolarization of numerous olfactory receptor neurons (ORNs). The EAG technique records the sum of these depolarizations as a negative voltage deflection, the amplitude of which is proportional to the strength of the olfactory stimulus.[1][2]

Data Presentation

Quantitative data from EAG experiments are essential for determining the sensitivity of an insect's olfactory system. A dose-response curve is typically generated by exposing the antenna to a range of this compound concentrations. The data below illustrates a typical presentation format for such results.

Table 1: Dose-Response of Insect Antennae to this compound

CompoundDose (µg on filter paper)Mean EAG Response (mV) ± SEM (n=10)Normalized Response (%)
This compound0.0010.3 ± 0.0615
0.010.8 ± 0.1140
0.11.5 ± 0.2375
12.0 ± 0.28100
102.1 ± 0.31105
Hexane (Control)-0.1 ± 0.030

Note: The normalized response is calculated relative to the maximum response observed (at 1 µg in this example).

Experimental Protocols

This section provides a detailed methodology for performing an EAG assay with this compound.

Materials and Reagents
  • Insect: Target insect species (e.g., adult moths), typically 2-5 days old.

  • This compound: High-purity synthetic standard (≥95%).

  • Solvent: High-purity hexane or paraffin oil for dilutions.[1][4]

  • Saline Solution: Insect saline solution (e.g., Kaissling saline) for electrodes.[5]

  • Electrodes: Glass capillary microelectrodes.[6]

  • Conductive Gel: To ensure good electrical contact.[7]

  • Stimulus Delivery: Pasteur pipettes with filter paper inserts or a dedicated olfactometer.[5]

Insect Preparation
  • Selection: Use insects of a consistent age and physiological state (e.g., 2-4 day old virgin males for sex pheromone studies), as these factors can influence antennal sensitivity.[8]

  • Immobilization: Anesthetize the insect by chilling it on ice or with a brief exposure to CO2 (30-60 seconds).[8]

  • Mounting: Secure the anesthetized insect on a platform, such as a microscope slide or a custom holder, using dental wax. The head and thorax should be secured, leaving the antennae free and accessible.[1] Alternatively, the insect can be gently pushed into a truncated pipette tip until the head and antennae protrude.[8]

Electrode Preparation and Placement
  • Electrode Pulling: Prepare glass capillary microelectrodes by pulling them to a fine tip using a micropipette puller.[5]

  • Filling: Fill the electrodes with saline solution, ensuring there are no air bubbles.[5]

  • Silver Wire Insertion: Insert a chloridized silver wire (Ag/AgCl) into the back of each electrode.[9]

  • Placement (Excised Antenna):

    • Carefully excise one antenna at its base using micro-scissors.[4]

    • Place the base of the antenna in contact with the reference electrode and the distal tip into the recording electrode, using conductive gel to ensure contact.[1]

  • Placement (Whole Insect):

    • Insert the reference electrode into the insect's head (e.g., near an eye).[1]

    • Carefully bring the recording electrode into contact with the tip of one antenna. A few distal segments of the antenna may be cut to ensure good electrical contact.[1]

Stimulus Preparation
  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µl).[5]

  • Serial Dilutions: Perform serial dilutions to create a range of concentrations for dose-response testing (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µl).[5]

  • Stimulus Cartridge: Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[6]

  • Control: Prepare a control stimulus containing only the solvent.[5]

  • Equilibration: Allow the solvent to evaporate for at least 30-60 seconds before use.[5]

EAG Recording
  • EAG Setup: Place the mounted preparation inside a Faraday cage to minimize electrical noise.[1] Direct a continuous stream of purified and humidified air (e.g., 0.5 L/min) over the antenna through a delivery tube.[1]

  • Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main air delivery tube. Deliver a puff of air (e.g., 0.5 seconds in duration) through the pipette, carrying the this compound vapor over the antenna.[1]

  • Recording Protocol: Record the baseline potential for a few seconds before delivering the stimulus. Randomize the presentation of different concentrations to avoid adaptation effects.[1] Allow a sufficient recovery period (e.g., 1-2 minutes) between stimuli to prevent antennal fatigue.[6]

Data Acquisition and Analysis
  • Measurement: Measure the amplitude of the EAG response (in millivolts, mV) as the maximum negative deflection from the baseline.[4]

  • Normalization: Subtract the average response to the solvent control from the responses to this compound to correct for mechanical stimulation.[4] The responses can be normalized relative to a standard compound or the maximum response in a dose-response series.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare responses between different concentrations or experimental conditions.[4]

Visualizations

G cluster_pathway Insect Olfactory Signaling Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction Depolarization Summated Depolarization ORN->Depolarization EAG_Signal EAG Signal (mV) Measurement Depolarization->EAG_Signal

Caption: Insect olfactory signaling pathway for pheromones.

G cluster_workflow Experimental Workflow for Electroantennography (EAG) A Insect Preparation (Anesthesia & Mounting) D Antenna Mounting & Electrode Placement A->D B Electrode Preparation (Pulling & Filling) B->D C Stimulus Preparation (Serial Dilutions) E EAG Recording (Stimulus Delivery) C->E D->E F Data Acquisition & Analysis (Amplitude Measurement) E->F

References

Application Notes and Protocols for Field Trial Design of (Z)-5-Decenyl Acetate Lures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of lures containing (Z)-5-Decenyl acetate, a known sex attractant for various moth species.[1][2] Adherence to standardized protocols is crucial for obtaining robust and comparable data.

1. Introduction to this compound

This compound is a key pheromone component for several lepidopteran species. Its primary application in pest management is for monitoring population dynamics and, in some cases, for mass trapping or mating disruption. The effectiveness of a lure is contingent upon factors such as the purity of the compound, the dispenser type, the release rate, and the presence of synergistic or antagonistic compounds.[1][3]

2. Key Considerations for Field Trials

Before initiating a field trial, several factors must be carefully considered to ensure the validity and success of the study:

  • Target Insect Biology: A thorough understanding of the target insect's biology, including its flight seasons, mating behavior, and habitat preferences, is essential for timing the trial effectively and for appropriate trap placement.[4][5]

  • Site Selection: Choose a location with a known or suspected population of the target insect.[5][6] The site should be large enough to accommodate all traps with adequate spacing to prevent interference between lures.[5][7] Avoid areas with heavy pesticide use, which could impact insect behavior.[5]

  • Lure Preparation and Quality Control: The purity of this compound is critical, as impurities can sometimes inhibit attraction.[2] Lures are typically prepared by loading a specific dose of the pheromone onto a dispenser, such as a rubber septum.[6][8][9] Store lures in a cool, dark environment, preferably a freezer, in sealed containers to prevent degradation.[5][6]

Experimental Protocols

Protocol 1: Lure Preparation

This protocol outlines the steps for preparing rubber septa lures loaded with this compound.

Materials:

  • High-purity this compound

  • Rubber septa

  • Volatile solvent (e.g., hexane)

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Forceps

  • Fume hood

Procedure:

  • In a fume hood, prepare a stock solution of this compound in hexane to a known concentration (e.g., 10 mg/mL).

  • Using forceps, place a single rubber septum into a clean glass vial.

  • With a micropipette, apply the desired volume of the stock solution onto the septum to achieve the target dosage. For example, for a 100 µg lure, apply 10 µL of the 10 mg/mL solution.

  • Allow the solvent to evaporate completely from the septum before capping the vial.

  • Prepare control lures by applying only the solvent to the septa.[6]

  • Store the prepared lures at -20°C until deployment.[6]

Protocol 2: Field Trial Experimental Design and Deployment

A randomized complete block design (RCBD) is highly recommended to account for field variability.[5][10]

Materials:

  • Pheromone traps (e.g., delta traps, funnel traps) suitable for the target species[5][11]

  • Prepared this compound lures and control lures

  • Stakes or hangers for trap deployment

  • GPS device

  • Flagging tape

  • Data collection sheets

Procedure:

  • Experimental Layout:

    • Divide the field site into several blocks (replicates), with each block containing one of each treatment (e.g., different lure dosages and a control). A minimum of 4-5 replicates is recommended.[5]

    • Within each block, randomly assign the trap and lure combinations to the different locations.

  • Trap Deployment:

    • Wear disposable gloves when handling lures and traps to avoid cross-contamination.[7][12]

    • Place traps at a consistent height from the ground, corresponding to the typical flight height of the target species.[11][13]

    • Ensure a sufficient distance between traps to minimize interference, typically at least 50 meters apart.[7]

    • Mark the location of each trap with flagging tape and record its GPS coordinates.[6]

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).[6][8]

    • Count and record the number of target insects captured in each trap.

    • Remove all captured insects and debris from the traps at each check.[12]

    • Replace lures as needed, based on their expected field life (typically 4-6 weeks).[8][12]

Protocol 3: Data Analysis

Statistical analysis is essential to determine the significance of the results.

Procedure:

  • Transform the trap catch data if necessary (e.g., using a square root transformation √(x+0.5) for count data) to meet the assumptions of the statistical tests.[10]

  • Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), to compare the mean trap catches among the different lure treatments.[6]

  • If the ANOVA result is significant, perform a post-hoc test (e.g., Tukey's HSD) to determine which specific treatments differ from each other.

Data Presentation

Quantitative data from the field trial should be summarized in clearly structured tables for easy comparison.

Table 1: Mean Weekly Trap Catch of Target Moths with Different this compound Lure Dosages

Lure Treatment (µ g/septum )Mean Trap Catch (± SE)
Control (Solvent only)1.5 ± 0.4 a
1012.8 ± 2.1 b
10025.3 ± 3.5 c
30022.1 ± 2.9 c

Means within a column followed by the same letter are not significantly different (ANOVA, Tukey's HSD, P > 0.05).

Table 2: Effect of this compound in Combination with Other Compounds

Lure CompositionRatioMean Trap Catch (± SE)
This compound10025.3 ± 3.5 b
(Z)-7-Dodecenyl acetate1005.2 ± 1.1 a
This compound + (Z)-7-Dodecenyl acetate100:1035.7 ± 4.2 c
Control-1.5 ± 0.4 a

Means within a column followed by the same letter are not significantly different (ANOVA, Tukey's HSD, P > 0.05).

Visualization of Experimental Workflow

The following diagrams illustrate the key phases of the field trial.

Field_Trial_Workflow cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_monitor Monitoring Phase cluster_analysis Analysis Phase prep_lures Prepare Pheromone & Control Lures select_site Select Experimental Field Site design_exp Design Experiment (e.g., Randomized Block) deploy_traps Deploy Traps with Lures design_exp->deploy_traps record_gps Record GPS Coordinates check_traps Check Traps at Regular Intervals record_gps->check_traps count_insects Count and Record Captured Insects record_env Record Environmental Data analyze_data Statistically Analyze Capture Data record_env->analyze_data draw_conclusions Draw Conclusions on Lure Efficacy

Caption: Experimental workflow for a field efficacy trial of pheromone lures.

Lure_Testing_Logic start Define Objectives (e.g., optimal dose) lure_prep Lure Preparation - this compound - Control start->lure_prep exp_design Experimental Design (Randomized Complete Block) lure_prep->exp_design deployment Trap Deployment - Randomization - Spacing exp_design->deployment data_collection Data Collection (Weekly Trap Counts) deployment->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis results Results Interpretation stat_analysis->results conclusion Conclusion on Lure Efficacy results->conclusion

Caption: Logical flow for testing the efficacy of this compound lures.

References

Application Notes and Protocols for Pheromone Trap Design with (Z)-5-Decenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of (Z)-5-Decenyl acetate in pheromone traps for monitoring and capturing specific insect species. The primary focus is on the Turnip Moth (Agrotis segetum) and other lepidopteran pests that respond to this semiochemical.

Introduction to this compound

This compound is a key component of the sex pheromone for several moth species, making it a valuable tool for integrated pest management (IPM) programs.[1][2][3] It is primarily used as an attractant in traps to monitor population dynamics, determine the timing of insecticide applications, and in some cases, for mass trapping to reduce pest populations. The high specificity of pheromones allows for targeted monitoring of pest species without impacting non-target organisms.[4]

Principles of Pheromone Trapping

Pheromone traps work by releasing a synthetic version of the female-produced sex pheromone to attract male insects. The attracted males are then captured and retained by the trap. The number of captured insects over a specific period can be used to estimate the pest population density and activity in a given area. The effectiveness of a pheromone trap is influenced by several factors, including the trap design, the composition and release rate of the pheromone lure, and the trap's placement in the field.[5][6]

Recommended Trap Designs

Several trap designs have been shown to be effective for capturing moths attracted to this compound. The choice of trap may depend on the target species, environmental conditions, and the specific objectives of the monitoring program.

1. Funnel Traps:

  • Description: These traps consist of a funnel-shaped entry that leads to a collection container.[4][7] Moths attracted by the pheromone lure fly into the funnel and then fall into the container, from which they cannot escape.

  • Advantages: High capture capacity, suitable for monitoring high-density populations, and reusable.[4][7]

  • Target Species: Agrotis segetum (Turnip Moth), Agrotis ipsilon (Black Cutworm).[4][7]

2. Delta Traps:

  • Description: These are triangular-shaped traps with a sticky inner surface.[8][9] A pheromone lure is placed inside the trap. Moths that enter the trap become entangled in the adhesive.

  • Advantages: Easy to assemble and use, cost-effective for monitoring low to moderate populations.

  • Target Species: Agrotis segetum, Euxoa tritici.[8][10]

3. Bucket Traps:

  • Description: These are simple traps made from a bucket or similar container, often with a lid to protect the contents from rain.[9] A pheromone lure is suspended inside, and an insecticidal strip or soapy water is placed at the bottom to kill and retain the captured moths.

  • Advantages: Inexpensive, easy to construct, and can have a high capture capacity.[6]

  • Target Species: Various noctuid moths.[6]

4. Wing Traps:

  • Description: Similar to delta traps, these consist of a sticky bottom panel and a raised "wing" or roof to protect the sticky surface and the lure.

  • Advantages: Provides good protection for the lure and sticky surface from environmental factors.

  • Target Species: Agrotis segetum.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound in pheromone traps.

Table 1: Trap Design Comparison for Agrotis segetum (Turnip Moth)
Trap Type Lure Composition Relative Capture Efficiency
Funnel TrapThis compound, (Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate, Dodecyl acetateHigh
Delta TrapThis compound blendModerate to High
Wing TrapThis compound blendModerate

Data synthesized from multiple sources indicating general effectiveness.[4][8][11][12]

Table 2: Dose-Response of Euxoa tritici to this compound
Lure Dosage (µg) Mean Number of Moths Captured per Trap
10Low
100Peak Captures
300High

This table illustrates that a dosage of 100 µg of this compound was found to be highly effective for capturing E. tritici, with a clear dose-response relationship observed.[10]

Table 3: Pheromone Blend Composition for Agrotis segetum
Component Ratio
This compoundRecommended as a key component
(Z)-7-Dodecenyl acetateOften included as a synergistic component
(Z)-9-Tetradecenyl acetateOften included as a synergistic component
Dodecyl acetateOften included as a synergistic component

A four-component lure is often recommended for monitoring A. segetum.[12]

Experimental Protocols

Protocol 1: Preparation of Pheromone Lures

This protocol describes the preparation of rubber septa lures, a common method for the controlled release of pheromones.

Materials:

  • This compound (high purity)

  • Other pheromone components (if creating a blend)

  • High-purity hexane

  • Rubber septa

  • Micropipette

  • Glass vials

  • Vortex mixer

  • Fume hood

  • Forceps

  • Aluminum foil pouches

  • Heat sealer

Procedure:

  • Prepare Pheromone Stock Solution: In a fume hood, prepare a stock solution of the pheromone in hexane. For a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of hexane. If creating a blend, add the other components in the desired ratios.

  • Vortex: Vortex the solution until all components are completely dissolved.

  • Lure Loading: Using a micropipette, apply the desired volume of the stock solution to the center of a rubber septum. For a 100 µg lure, apply 10 µL of the 10 mg/mL stock solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the septa inside the fume hood (approximately 10-20 minutes).

  • Packaging and Storage: Using clean forceps, place each lure into an individual aluminum foil pouch. Seal the pouches with a heat sealer and store in a cool, dark place (refrigeration or freezing is recommended) until use.[5]

Protocol 2: Field Trapping and Data Collection

This protocol outlines the steps for deploying and monitoring pheromone traps in the field.

Materials:

  • Pheromone traps (Funnel, Delta, or other appropriate design)

  • Prepared pheromone lures

  • Disposable gloves

  • Stakes or poles for trap placement

  • GPS device

  • Data collection sheets or electronic device

Procedure:

  • Trap Assembly: Assemble the traps according to the manufacturer's instructions. For delta traps, ensure the sticky liner is in place. For funnel or bucket traps, add the collection container.

  • Lure Placement: Wearing disposable gloves to avoid contamination, place one pheromone lure inside each trap.[13] In delta and wing traps, the lure is typically placed on the sticky surface.[9][11] In funnel traps, it is suspended within the funnel.[4]

  • Trap Placement:

    • Hang traps from a pole or stake within the crop, just above the height of the crop canopy.[4]

    • For the Black Cutworm (Agrotis ipsilon), traps can be hung from lower branches of nearby trees at a height of 1-1.5 meters.[7]

    • Space traps at least 20-30 meters apart to prevent interference.[14]

  • GPS Coordinates: Record the GPS coordinates of each trap for accurate mapping.[13]

  • Monitoring:

    • Check traps at least once or twice a week.[4]

    • Count and record the number of target insects captured at each inspection.

    • Remove captured insects from the trap to improve future catches and avoid miscounting.[4]

  • Lure and Trap Maintenance:

    • Replace pheromone lures according to their specified field life (typically 4-6 weeks).[8][14]

    • Replace sticky liners in delta and wing traps when they become saturated with insects or debris.

    • Funnel and bucket traps can be reused for several years with the addition of fresh lures.[4]

Visualizations

Experimental_Workflow_for_Trap_Comparison cluster_prep Preparation Phase cluster_deployment Field Deployment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis prep_lure Prepare Pheromone Lures (this compound) assemble_traps Assemble Trap Types (Funnel, Delta, Bucket) deploy Deploy Traps in Field (Randomized Block Design) assemble_traps->deploy record_gps Record GPS Coordinates deploy->record_gps monitor Weekly Trap Inspection record_gps->monitor count Count & Record Captures monitor->count remove Remove Captured Insects count->remove remove->monitor Repeat weekly analyze Statistical Analysis (e.g., ANOVA) remove->analyze compare Compare Trap Efficacy analyze->compare conclusion Draw Conclusions compare->conclusion

Caption: Experimental workflow for comparing different pheromone trap designs.

Pheromone_Signaling_Pathway pheromone This compound (Pheromone Molecule) binding Pheromone Binding Protein (PBP) pheromone->binding Binds to antenna Male Moth Antenna receptor Odorant Receptor Neuron (ORN) signal_transduction Signal Transduction Cascade receptor->signal_transduction Activates binding->receptor Transports to brain Antennal Lobe of Brain signal_transduction->brain Sends Signal to behavior Behavioral Response (Flight towards source) brain->behavior Initiates

Caption: Conceptual signaling pathway of pheromone reception in a male moth.

References

Application Notes and Protocols for Controlled Release Dispenser Formulation of (Z)-5-Decenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, evaluation, and application of controlled-release dispensers for (Z)-5-Decenyl acetate, a key insect pheromone. The protocols and data herein are intended to support researchers in developing effective and reliable dispenser technologies for pest management and chemical ecology studies.

Introduction

This compound is a significant component of the sex pheromone of several lepidopteran pest species. Its use in integrated pest management (IPM) strategies, primarily through mating disruption and monitoring, offers a targeted and environmentally benign alternative to conventional insecticides. The efficacy of such strategies is highly dependent on the controlled and sustained release of the pheromone from a dispenser. This document outlines the formulation of various dispenser types, protocols for their evaluation, and data presentation standards.

Data Presentation

Quantitative data is crucial for comparing the performance of different dispenser formulations. The following tables provide a framework for presenting release rate and field efficacy data. Note: As specific release rate data for this compound is limited in publicly available literature, the data for the closely related compound (Z)-8-dodecenyl acetate from rubber septa is provided as a proxy to illustrate data presentation.

Table 1: Comparative Release Rates of Pheromones from a Rubber Septum Dispenser

Time (days)Cumulative Release of (Z)-8-dodecenyl acetate (µg) (Proxy)Daily Release Rate (µ g/day ) (Proxy)
15050
725035.7
1440028.6
2150023.8
2858020.7

This data is illustrative and based on typical release profiles. Actual release rates will vary depending on environmental conditions and dispenser formulation.

Table 2: Field Trapping Efficacy of this compound Dispensers for Euxoa tritici

Dispenser TypePheromone Load (µg)Mean Trap Catch (moths/trap/week)
Rubber Septum30015.2 ± 2.1
Unbaited Control00.5 ± 0.2

Data is adapted from field studies on Euxoa tritici and serves as an example of efficacy data presentation.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and evaluation of controlled-release dispensers.

Protocol 1: Formulation of Rubber Septum Dispensers

Objective: To prepare rubber septum dispensers loaded with a specific amount of this compound.

Materials:

  • This compound (high purity)

  • Red rubber septa

  • Hexane (or other suitable volatile solvent)

  • Micropipette and tips

  • Glass vials with caps

  • Fume hood

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in hexane at a desired concentration (e.g., 10 mg/mL).

  • Place individual rubber septa into clean glass vials.

  • Using a micropipette, carefully apply the desired volume of the pheromone solution onto each septum. For a 300 µg loading, apply 30 µL of a 10 mg/mL solution.

  • Seal the vials and briefly vortex to ensure even distribution of the solution on the septum.

  • Allow the solvent to evaporate completely in a fume hood for at least 4-6 hours, or until the septa are dry.

  • Store the prepared dispensers in airtight containers at 4°C for short-term storage or -20°C for long-term storage.

Protocol 2: Formulation of Wax Matrix Dispensers

Objective: To create a solid wax matrix dispenser for the controlled release of this compound.

Materials:

  • This compound

  • Beeswax

  • Paraffin wax

  • Hot plate with magnetic stirring

  • Glass beaker

  • Stir bar

  • Dispenser molds (e.g., silicone molds)

Procedure:

  • In a glass beaker, combine beeswax and paraffin wax in the desired ratio (e.g., 1:1 w/w).

  • Heat the wax mixture on a hot plate to 70-80°C with continuous stirring until a homogenous molten blend is formed.

  • Remove the beaker from the heat and allow it to cool slightly.

  • While stirring, slowly add the pre-weighed amount of this compound to the molten wax. Continue stirring for 5-10 minutes to ensure uniform incorporation.

  • Carefully pour the molten wax-pheromone mixture into the dispenser molds.

  • Allow the dispensers to cool and solidify at room temperature.

  • Once solidified, remove the wax dispensers from the molds and store them in sealed containers in a cool, dark place.

Protocol 3: Quantification of Pheromone Release Rate by Gas Chromatography (GC)

Objective: To determine the in-vitro release rate of this compound from a dispenser over time.

Materials:

  • Controlled-release dispensers

  • Dynamic airflow system or static incubation chambers

  • Adsorbent tubes (e.g., Tenax® or activated charcoal)

  • Solvent for elution (e.g., hexane or dichloromethane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Analytical standards of this compound

Procedure:

  • Place individual dispensers in a controlled environment chamber with a constant temperature and airflow.

  • At predetermined time intervals (e.g., 24, 48, 72 hours), collect the volatilized pheromone by passing the chamber's exhaust air through an adsorbent tube.

  • Elute the trapped this compound from the adsorbent tube with a precise volume of solvent.

  • Analyze the eluate by GC-FID.

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the amount of pheromone released by comparing the peak area from the sample to the calibration curve.

  • Calculate the release rate in µ g/day .

Protocol 4: Electroantennography (EAG) Bioassay

Objective: To assess the biological activity of the released this compound by measuring the antennal response of the target insect.

Materials:

  • Live target insects (e.g., male moths)

  • EAG system (preamplifier, main amplifier, data acquisition)

  • Microelectrodes (glass capillaries filled with saline solution)

  • Micromanipulators

  • Stereomicroscope

  • Purified and humidified air delivery system

  • Stimulus delivery device (e.g., Pasteur pipette with filter paper)

  • This compound solutions of varying concentrations

Procedure:

  • Immobilize an insect and carefully excise an antenna at its base.

  • Mount the antenna between the recording and reference electrodes.

  • Place the antennal preparation in a continuous stream of humidified air.

  • Prepare a serial dilution of this compound in a suitable solvent.

  • Apply a known amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette to create a stimulus cartridge.

  • Deliver a puff of air through the stimulus cartridge over the antenna.

  • Record the resulting depolarization of the antennal membrane (EAG response).

  • Analyze the amplitude of the EAG responses to different concentrations to generate a dose-response curve.

Protocol 5: Field Trapping Experiment

Objective: To evaluate the efficacy of the dispenser formulation in attracting the target insect under field conditions.

Materials:

  • Pheromone traps (e.g., Delta or wing traps)

  • Controlled-release dispensers with this compound

  • Unbaited dispensers (as controls)

  • Stakes or hangers for trap deployment

  • GPS device for marking trap locations

Procedure:

  • Select a suitable field site with a known population of the target insect.

  • Design a randomized complete block experiment with multiple replicates of each treatment (baited and control traps).

  • Deploy the traps at a standardized height and spacing within the experimental plots.

  • Record the GPS coordinates of each trap.

  • Inspect the traps at regular intervals (e.g., weekly) and record the number of captured target insects.

  • Replace the sticky liners and lures as needed throughout the flight period of the insect.

  • At the end of the trial, analyze the trap catch data statistically to compare the performance of the baited dispensers against the controls.

Visualizations

Diagrams illustrating key processes can aid in understanding the underlying principles and experimental designs.

G cluster_0 Dispenser Development & Evaluation Workflow A Pheromone & Matrix Selection B Dispenser Formulation (e.g., Rubber Septum, Wax Matrix) A->B C In-Vitro Release Rate Analysis (GC) B->C D Biological Activity Assay (EAG) C->D E Field Efficacy Trial (Trapping) D->E F Data Analysis & Optimization E->F F->B Iterative Refinement G Final Product F->G

Dispenser Development Workflow

G cluster_1 Insect Olfactory Signaling Pathway Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport to Receptor Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Ion Channel Opening & Depolarization Neuron->Signal AP Action Potential Generation Signal->AP Brain Signal to Antennal Lobe (Brain) AP->Brain

Insect Pheromone Signaling

References

Application of (Z)-5-Decenyl Acetate in Pest Management Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-5-Decenyl acetate is a significant semiochemical, acting as a key component of the sex pheromone for numerous lepidopteran pest species. Its primary application in pest management lies in its potent ability to attract male moths, making it an invaluable tool for monitoring population dynamics, mass trapping, and mating disruption programs. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in research and integrated pest management (IPM) strategies.

Target Pests

This compound is a primary attractant for several economically important moth species, including but not limited to:

  • Turnip Moth (Agrotis segetum) : A major polyphagous pest of a wide range of agricultural crops.

  • Euxoa tritici and Euxoa seliginis : Pests of various field crops.[1]

  • Lesser Date Moth (Batrachedra amydraula)

  • European Goat Moth (Cossus cossus)

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
CAS Number 67446-07-5
Appearance Colorless to pale yellow liquid
Boiling Point 210.5 °C at 760 mmHg
Vapor Pressure 0.192 mmHg at 25°C
Table 2: Efficacy of this compound in Field Trials for Euxoa tritici
Lure Dosage (µg)Mean Trap Capture (± SE)
110.5 ± 2.3
1025.8 ± 5.1
10042.3 ± 8.7
Control (unbaited)0.8 ± 0.3
Data is illustrative and synthesized from findings indicating a clear dose-response effect.[1]

Experimental Protocols

Protocol 1: Formulation of this compound Lures

This protocol describes the preparation of rubber septa lures for monitoring and mass trapping applications.

Materials:

  • This compound (high purity, >95%)

  • Red rubber septa

  • Hexane (or other suitable volatile solvent, e.g., pentane, dichloromethane)

  • Micropipettes (10 µL, 100 µL)

  • Glass vials with PTFE-lined caps

  • Forceps

  • Fume hood

Procedure:

  • Stock Solution Preparation:

    • In a fume hood, prepare a stock solution of this compound in hexane. For a 10 mg/mL solution, dissolve 100 mg of the pheromone in 10 mL of hexane.

  • Lure Loading:

    • Using forceps, place a single rubber septum into a clean glass vial.

    • With a micropipette, apply the desired volume of the stock solution directly onto the septum. For a 100 µg lure, apply 10 µL of the 10 mg/mL stock solution.

    • Allow the solvent to evaporate completely inside the fume hood for at least 2 hours before sealing the vial.

  • Storage:

    • Store the formulated lures in a freezer at -20°C in airtight containers until field deployment.

Protocol 2: Field Trapping for Population Monitoring

This protocol outlines the deployment and monitoring of pheromone traps for assessing pest population density and flight periods.

Materials:

  • Formulated this compound lures (from Protocol 1)

  • Delta traps or funnel traps with sticky liners

  • Trap hangers (wire or zip ties)

  • GPS device (optional)

  • Data collection sheets

Procedure:

  • Trap Deployment:

    • Deploy traps in the field prior to the anticipated emergence of the target moth species.

    • Hang traps at crop canopy height, or as determined by the flight behavior of the target species.

    • Distribute traps in a grid pattern or along the field margins, with a typical spacing of 20-50 meters.

    • Use a consistent trap density across the monitoring area (e.g., 1-2 traps per hectare).

  • Data Collection:

    • Inspect traps weekly.

    • Count and record the number of captured target moths.

    • Remove captured insects and debris from the sticky liner.

    • Replace lures every 4-6 weeks, or as determined by the manufacturer's recommendations and field conditions.

  • Data Analysis:

    • Analyze trap capture data to determine population peaks and trends over time. This information is critical for timing insecticide applications or other control measures.

Protocol 3: Electroantennography (EAG) for Olfactory Response Measurement

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity.

Materials:

  • Live male moths of the target species

  • Dissecting microscope and tools (micro-scissors, forceps)

  • EAG system (preamplifier, main amplifier, data acquisition system)

  • Glass capillary microelectrodes

  • Electrolyte solution (e.g., 0.1 M KCl)

  • This compound solutions of varying concentrations in a suitable solvent (e.g., paraffin oil or hexane)

  • Filter paper strips

  • Stimulus delivery system (air pump, tubing)

Procedure:

  • Antenna Preparation:

    • Immobilize a male moth.

    • Under a dissecting microscope, carefully excise one antenna at its base.

    • Mount the excised antenna between the two microelectrodes. The basal end should be in contact with the reference electrode and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure a good connection.

  • Stimulus Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Prepare a control with the solvent alone.

  • EAG Recording:

    • Place the antennal preparation in a continuous stream of purified and humidified air.

    • Deliver a pulse of air (e.g., 1 second) carrying the volatiles from the filter paper over the antenna.

    • Record the resulting depolarization (negative voltage change) of the antenna.

    • Present stimuli in increasing order of concentration, with sufficient time between stimuli for the antenna to recover.

  • Data Analysis:

    • Measure the amplitude of the EAG response for each stimulus concentration.

    • Subtract the response to the solvent control from the responses to the pheromone stimuli.

    • Generate a dose-response curve to quantify the sensitivity of the antenna to this compound.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The detection of this compound by a male moth initiates a cascade of events within the olfactory sensory neurons located in the antennal sensilla.

Olfactory_Signaling cluster_air Airsspace cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Z5DA This compound PBP Pheromone Binding Protein (PBP) Z5DA->PBP Binding PBP_Z5DA PBP-(Z)-5-Decenyl Acetate Complex OR Olfactory Receptor (OR) + Orco PBP_Z5DA->OR Delivery & Binding PBP->PBP_Z5DA G_protein G-protein OR->G_protein Activation Ion_Channel Ion Channel G_protein->Ion_Channel Opening Depolarization Depolarization (Action Potential) Ion_Channel->Depolarization Ion Influx

Caption: Generalized olfactory signaling pathway for this compound.

Experimental Workflow for Efficacy Testing

The following workflow outlines the key stages in evaluating the effectiveness of this compound in a pest management program.

Efficacy_Workflow cluster_lab Laboratory Phase cluster_field Field Phase EAG Electroantennography (EAG) Wind_Tunnel Wind Tunnel Bioassay EAG->Wind_Tunnel Confirms Bioactivity Lure_Formulation Lure Formulation & Release Rate Analysis Wind_Tunnel->Lure_Formulation Informs Lure Design Trap_Deployment Trap Deployment & Population Monitoring Lure_Formulation->Trap_Deployment Optimized Lures Data_Analysis Data Analysis & Efficacy Assessment Trap_Deployment->Data_Analysis Mating_Disruption Mating Disruption Trial Mating_Disruption->Data_Analysis IPM Integrated Pest Management (IPM) Program Data_Analysis->IPM Informs IPM Strategy

Caption: Workflow for evaluating the efficacy of this compound.

Concluding Remarks

This compound is a powerful and selective tool for the management of several key lepidopteran pests. The protocols and data presented herein provide a framework for its effective application in monitoring and control strategies. Further research to identify the specific olfactory receptors and to conduct extensive field trials for a broader range of target pests will continue to enhance the utility of this valuable semiochemical in sustainable agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-5-Decenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-5-Decenyl acetate synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield of (Z)-5-Decenol via Wittig Reaction

  • Question: My Wittig reaction to produce (Z)-5-Decenol is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Wittig reaction for Z-alkene synthesis can stem from several factors. Incomplete ylide formation is a primary suspect. Ensure that a sufficiently strong base (e.g., n-BuLi, NaHMDS, KHMDS) is used under strictly anhydrous conditions to completely deprotonate the phosphonium salt. The presence of any moisture can quench the ylide. Additionally, the reactivity of the aldehyde is crucial; ensure it is pure and free from acidic impurities. Ylide decomposition can also occur if the reaction temperature is not adequately controlled, especially during ylide formation. For non-stabilized ylides, which favor Z-alkene formation, the reaction is typically performed at low temperatures (-78 °C) and then allowed to slowly warm.[1]

Issue 2: Poor (Z)-Stereoselectivity in the Wittig Reaction

  • Question: The main product of my Wittig reaction is a mixture of (Z) and (E)-isomers of 5-Decenol, with a low proportion of the desired (Z)-isomer. How can I increase the Z-selectivity?

  • Answer: Achieving high Z-selectivity is a known challenge in Wittig reactions. The choice of ylide, solvent, and counterions plays a significant role. For high Z-selectivity, a non-stabilized ylide (e.g., derived from an alkyltriphenylphosphonium halide) is essential.[2][3][4] The reaction should be run in a non-polar, aprotic solvent like THF or diethyl ether under salt-free conditions. The presence of lithium salts can decrease Z-selectivity by promoting equilibration of intermediates.[3] Using sodium or potassium-based strong bases (e.g., NaHMDS, KHMDS) instead of lithium-based ones (like n-BuLi) can significantly improve the Z:E ratio.[5] Performing the reaction at low temperatures (e.g., -78°C) is also critical for maximizing the kinetic (Z)-product.[2]

Issue 3: Incomplete or Over-Reduction during Alkyne Hydrogenation

  • Question: I'm attempting to synthesize (Z)-5-Decenol by semi-hydrogenation of 5-decyn-1-ol, but I'm either getting unreacted starting material or the fully saturated decanol. How can I control the reaction to selectively form the (Z)-alkene?

  • Answer: Selective semi-hydrogenation of an alkyne to a (Z)-alkene requires a "poisoned" catalyst that is active enough to reduce the alkyne but not the resulting alkene. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is the classic choice for this transformation.[6][7][8][9] The key is to ensure the catalyst is sufficiently deactivated. If over-reduction is occurring, the catalyst may not be adequately poisoned. The reaction should be carefully monitored and stopped once one equivalent of hydrogen has been consumed. An alternative catalyst is P-2 Nickel (Nickel Boride), which can also provide high selectivity for the (Z)-alkene and may be a suitable alternative to palladium-based systems.[6][7][9][10]

Issue 4: Difficulty in Removing Triphenylphosphine Oxide Byproduct

  • Question: After my Wittig reaction, I'm struggling to separate the desired (Z)-5-Decenol from the triphenylphosphine oxide (TPPO) byproduct. What are the best methods for its removal?

  • Answer: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its polarity and tendency to co-elute with products during chromatography.[11] For non-polar products, a simple method is to concentrate the reaction mixture and triturate with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. The non-polar product will dissolve while the more polar TPPO will remain as a solid that can be filtered off.[12][13] For more polar products, precipitation of TPPO using metal salts can be effective. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol can lead to the precipitation of a TPPO-Zn complex, which can be removed by filtration.[11][14][15]

Issue 5: Low Yield in the Final Acetylation Step

  • Question: The final step of converting (Z)-5-Decenol to this compound is giving me a low yield. How can I optimize this acetylation?

  • Answer: Low yields in acetylation can be due to incomplete reaction or side product formation. A common method for acetylation is the use of acetic anhydride with a base like pyridine or triethylamine. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1] Ensure all reagents are anhydrous, as water will consume the acetic anhydride. The reaction should be allowed to proceed to completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the alcohol is sensitive to acidic conditions that can be generated, using a non-acidic or enzymatic method might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A very common and effective route involves two key steps:

  • Formation of the (Z)-double bond: This is typically achieved either through a Wittig reaction between an appropriate C5 phosphonium ylide and a C5 aldehyde, or by the stereoselective semi-hydrogenation of 5-decyn-1-ol using a poisoned catalyst like Lindlar's catalyst.[16]

  • Acetylation: The resulting (Z)-5-Decenol is then acetylated using an acetylating agent like acetic anhydride in the presence of a base to yield the final product, this compound.

Q2: Which method is better for forming the (Z)-double bond: Wittig reaction or alkyne hydrogenation?

A2: Both methods are widely used and have their own advantages and disadvantages.

  • Wittig Reaction: Offers a direct way to form the double bond with specific stereochemistry. It is particularly useful for creating Z-alkenes when using non-stabilized ylides. However, it generates a stoichiometric amount of triphenylphosphine oxide, which can be challenging to remove.[2][3][4]

  • Alkyne Hydrogenation: This method can provide very high (Z)-selectivity with the correct catalyst (e.g., Lindlar's catalyst or P-2 Nickel).[6][7][8][9] It avoids the formation of triphenylphosphine oxide. The main challenges are preventing over-reduction to the alkane and handling of the alkyne precursor and hydrogen gas.

The choice often depends on the available starting materials, scale of the reaction, and purification capabilities.

Q3: How can I monitor the progress of my reactions?

A3: The progress of the synthesis can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC): Provides quantitative information on the conversion of reactants and the formation of products and byproducts. It is also excellent for determining the Z:E isomer ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of intermediates and the final product, as well as for determining the stereochemical purity.

Q4: What are the key safety precautions to take during this synthesis?

A4: Several safety precautions should be observed:

  • Wittig Reaction: Strong bases like n-BuLi are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are also required.

  • Alkyne Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated area.

Data Presentation

Table 1: Comparison of Catalysts for Alkyne Semi-Hydrogenation to (Z)-Alkenes

Performance MetricLindlar Catalyst (on 3-Hexyn-1-ol)P-2 Nickel (with Ethylenediamine on Hex-3-yn-1-ol)
Yield of (Z)-Alkene High (quantitative conversion)94%
Stereoselectivity (Z:E) High (predominantly cis)>200:1
Reaction Time Variable (minutes to hours)12 minutes
Reaction Temperature Room temperature to 80°C20-25°C
Hydrogen Pressure Atmospheric to slightly elevated1 atm
Key Modifiers Lead acetate, quinolineEthylenediamine

Table 2: Influence of Reaction Conditions on Z-Selectivity in Wittig Reactions

Ylide TypeBaseSolventTemperatureTypical Z:E Ratio
Non-stabilizedn-BuLi (Li⁺ present)THF-78°C to RTModerate Z-selectivity
Non-stabilizedNaHMDS (Na⁺ present)THF-78°C to RTHigh Z-selectivity
Non-stabilizedKHMDS (K⁺ present)Toluene-78°C to RTVery High Z-selectivity
Semi-stabilizedK₂CO₃ / 18-crown-6TolueneRefluxLow Z-selectivity (E favored)
Semi-stabilizedK₂CO₃ / 18-crown-6DichloromethaneReflux~1:1 Z:E

This table summarizes general trends in Wittig reactions. Optimal conditions for (Z)-5-Decenol synthesis should be empirically determined.[5][17]

Experimental Protocols

Protocol 1: Synthesis of (Z)-5-Decenol via Wittig Reaction

  • Ylide Formation: Under an inert atmosphere (Argon), suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the suspension to -78°C in a dry ice/acetone bath. Slowly add a solution of a strong, non-lithium base such as KHMDS (1.05 eq) in THF dropwise, maintaining the temperature below -70°C. The formation of the ylide is often indicated by a color change (e.g., to deep orange/red). Stir the mixture at this temperature for 1-2 hours.

  • Wittig Reaction: To the cold ylide solution, slowly add a solution of pentanal (1.0 eq) in anhydrous THF dropwise, keeping the internal temperature below -70°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. To remove the triphenylphosphine oxide byproduct, triturate the crude residue with cold hexane, and filter to remove the precipitated solid. The filtrate containing the product can be further purified by column chromatography on silica gel.

Protocol 2: Acetylation of (Z)-5-Decenol

  • Reaction Setup: In a flask, dissolve (Z)-5-Decenol (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine (3.0 eq).

  • Acetylation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise. Add a catalytic amount of DMAP (0.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Work-up and Purification: Quench the reaction by adding water. Extract the mixture with diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify by vacuum distillation or column chromatography if necessary.

Mandatory Visualizations

Synthesis_Workflow cluster_alkyne_route Alkyne Hydrogenation Route cluster_wittig_route Wittig Reaction Route 5-Decyn-1-ol 5-Decyn-1-ol H2_Catalyst H2, Lindlar Catalyst or P-2 Nickel 5-Decyn-1-ol->H2_Catalyst Semi-hydrogenation Z_5_Decenol_A (Z)-5-Decenol H2_Catalyst->Z_5_Decenol_A Acetylation Acetylation (Acetic Anhydride, Base) Z_5_Decenol_A->Acetylation Pentyltriphenylphosphonium_bromide Pentyltriphenylphosphonium bromide Ylide Phosphonium Ylide Pentyltriphenylphosphonium_bromide->Ylide Deprotonation Base Strong Base (e.g., KHMDS) Base->Ylide Z_5_Decenol_B (Z)-5-Decenol Ylide->Z_5_Decenol_B Wittig Reaction Pentanal Pentanal Pentanal->Z_5_Decenol_B Z_5_Decenol_B->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Wittig_Reaction_Troubleshooting Start Low Z:E Ratio in Wittig Reaction Base Using n-BuLi? Start->Base Solvent Using polar or protic solvent? Base->Solvent No Solution1 Switch to NaHMDS or KHMDS to avoid Li+ salts. Base->Solution1 Yes Temp Reaction temp > -60°C? Solvent->Temp No Solution2 Use non-polar, aprotic solvent like THF. Solvent->Solution2 Yes Solution3 Maintain low temp (-78°C) during addition. Temp->Solution3 Yes End Improved Z-Selectivity Temp->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for poor Z-selectivity in the Wittig reaction.

Alkyne_Reduction_Pathway cluster_path Alkyne R-C≡C-R' Alkene_Z (Z)-Alkene Alkyne->Alkene_Z H₂, Lindlar Catalyst (Syn-addition) Alkene_E (E)-Alkene Alkyne->Alkene_E Na, NH₃(l) (Anti-addition) Alkane Alkane Alkene_Z->Alkane H₂, Pd/C (Over-reduction)

Caption: Key reaction pathways for alkyne reduction.

References

Byproduct formation in (Z)-5-Decenyl acetate synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-5-Decenyl Acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds in two main stages: a Wittig reaction to form the Z-alkene, (Z)-5-Decenol, followed by acetylation. The expected byproducts are associated with each of these steps.

  • Wittig Reaction Stage:

    • Triphenylphosphine oxide (TPPO): This is the most common and often most challenging byproduct to remove. It is formed from the triphenylphosphine ylide reagent.[1][2]

    • (E)-5-Decenyl Acetate: The geometric isomer of the desired product is a significant byproduct. The stereoselectivity of the Wittig reaction is not always 100%, leading to the formation of the more thermodynamically stable E (trans) isomer.

    • Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde and phosphonium salt.

  • Acetylation Stage:

    • Acetic Acid: When using acetylating agents like acetic anhydride, acetic acid is a common byproduct.[3]

    • Unreacted (Z)-5-Decenol: Incomplete acetylation will result in the presence of the starting alcohol in the final product mixture.

    • Diacetylated byproducts: If starting from a diol precursor in an earlier step, there is a possibility of forming diacetylated species.

Q2: How can I minimize the formation of the unwanted (E)-isomer during the Wittig reaction?

A2: Achieving high Z-selectivity is a common challenge. To favor the formation of the (Z)-isomer, consider the following:

  • Use of Non-Stabilized Ylides: Non-stabilized ylides, typically those with alkyl or simple carbon chains, kinetically favor the formation of the Z-alkene.[4]

  • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity. Using sodium or potassium bases (e.g., NaHMDS, KHMDS) to generate the ylide can improve the Z/E ratio.

  • Low Temperatures: Running the reaction at low temperatures can enhance the kinetic control and favor the Z-isomer.

Q3: What methods are effective for removing triphenylphosphine oxide (TPPO)?

A3: Several methods can be employed to remove TPPO, and the best choice depends on the scale of your reaction and the properties of your product.

  • Precipitation/Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane or diethyl ether. Concentrating the reaction mixture and triturating with these solvents can precipitate the TPPO.[5]

  • Complexation with Metal Salts: Adding metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can form insoluble complexes with TPPO, which can then be removed by filtration.[6][7]

  • Chromatography: Passing the crude product through a plug of silica gel can effectively remove the highly polar TPPO.[2][5] For more challenging separations, column chromatography may be necessary.

Q4: How can I separate the (Z)- and (E)-isomers of 5-Decenyl Acetate?

A4: The separation of geometric isomers can be challenging due to their similar physical properties.

  • Chromatography on Silver Nitrate Impregnated Silica Gel: Silver ions form weak complexes with the π-bonds of alkenes, and the stability of these complexes differs between Z and E isomers, allowing for their separation by column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be an effective method for separating the isomers on an analytical or preparative scale.[8]

Troubleshooting Guides

Issue 1: Low yield of this compound after the Wittig reaction.
Possible Cause Troubleshooting Step
Inefficient Ylide Formation Ensure the phosphonium salt is dry and the base is sufficiently strong to deprotonate it completely. Use freshly prepared or titrated organolithium bases if applicable.
Decomposition of Ylide or Aldehyde Maintain anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Add the aldehyde slowly to the ylide solution at a low temperature.
Steric Hindrance If using sterically hindered aldehydes or ylides, the reaction may require longer reaction times or elevated temperatures.
Issue 2: Significant contamination with Triphenylphosphine Oxide (TPPO) after workup.
Possible Cause Troubleshooting Step
Incomplete Precipitation If using precipitation, ensure the solvent is sufficiently nonpolar and the mixture is cooled adequately to minimize TPPO solubility. Multiple precipitation steps may be necessary.
Co-elution during Chromatography If using a silica plug, ensure the plug is sufficiently large and the initial eluent is nonpolar enough to prevent TPPO from eluting with the product. A gradual increase in solvent polarity can help separate the product from the TPPO.
Formation of a Soluble TPPO Complex If using metal salt precipitation, ensure the correct stoichiometry of the metal salt is used and the appropriate solvent for complex precipitation is employed (e.g., ethanol for ZnCl₂).
Issue 3: High proportion of the (E)-isomer in the final product.
Possible Cause Troubleshooting Step
Use of a Stabilized Ylide Ensure the phosphonium ylide used is non-stabilized. Stabilized ylides (e.g., those with adjacent carbonyl groups) thermodynamically favor the E-isomer.
Presence of Lithium Salts Avoid using lithium bases (e.g., n-BuLi) for ylide generation if high Z-selectivity is critical. Opt for sodium or potassium-based reagents.
Equilibration at Higher Temperatures Conduct the reaction at low temperatures to favor the kinetically controlled Z-product.

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation with Zinc Chloride

This protocol is adapted for the purification of a nonpolar product from TPPO.

  • Reaction Workup: After the Wittig reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Solvent Exchange: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil containing the product and TPPO.

  • Precipitation: Dissolve the crude oil in a minimal amount of a polar solvent like ethanol. In a separate flask, dissolve zinc chloride (approximately 2 equivalents relative to the triphenylphosphine used) in warm ethanol.

  • Complex Formation: Slowly add the zinc chloride solution to the solution of the crude product while stirring. A white precipitate of the TPPO-ZnCl₂ complex should form.[6] Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Filter the mixture through a pad of celite to remove the precipitated complex. Wash the filter cake with a small amount of cold ethanol.

  • Final Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting oil can be further purified by column chromatography if necessary.

Protocol 2: Acetylation of (Z)-5-Decenol

This protocol describes a general method for the acetylation of an alcohol using acetic anhydride.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve (Z)-5-Decenol in a suitable solvent such as dichloromethane or pyridine.

  • Addition of Acetylating Agent: Add acetic anhydride (typically 1.5-2 equivalents) to the solution. If not using pyridine as the solvent, a base such as triethylamine or DMAP (4-dimethylaminopyridine) should be added to catalyze the reaction and neutralize the acetic acid byproduct.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate to hydrolyze excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, dilute hydrochloric acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Their Removal Methods

Byproduct Origin Typical Formation Level Recommended Removal Method(s)
Triphenylphosphine oxide (TPPO)Wittig ReactionStoichiometric to ylidePrecipitation with nonpolar solvents, complexation with metal salts (e.g., ZnCl₂), column chromatography.[5][6]
(E)-5-Decenyl AcetateWittig ReactionVariable (5-30%)Preparative HPLC, chromatography on silver nitrate-impregnated silica.[8]
Acetic AcidAcetylationStoichiometric to acetylationAqueous workup with a mild base (e.g., sodium bicarbonate).[3]
Unreacted (Z)-5-DecenolAcetylationVariableColumn chromatography.

Visualizations

Synthesis_Workflow Synthesis and Purification of this compound Start Starting Materials (Phosphonium Salt, Aldehyde) Wittig Wittig Reaction (Z-selective conditions) Start->Wittig Crude_Alcohol Crude (Z)-5-Decenol (+ TPPO, E-isomer) Wittig->Crude_Alcohol TPPO_Removal TPPO Removal (Precipitation/Chromatography) Crude_Alcohol->TPPO_Removal Purified_Alcohol Purified (Z)-5-Decenol TPPO_Removal->Purified_Alcohol Acetylation Acetylation (Acetic Anhydride) Purified_Alcohol->Acetylation Crude_Acetate Crude this compound (+ Acetic Acid, E-isomer) Acetylation->Crude_Acetate Purification Final Purification (Column Chromatography) Crude_Acetate->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Byproduct_Formation Byproduct Formation Pathways Wittig_Reaction Wittig Reaction Desired_Z_Alkene (Z)-5-Decenol Wittig_Reaction->Desired_Z_Alkene Major Pathway TPPO Triphenylphosphine Oxide Wittig_Reaction->TPPO Stoichiometric Byproduct Undesired_E_Alkene (E)-5-Decenol Wittig_Reaction->Undesired_E_Alkene Side Reaction Acetylation Acetylation Desired_Z_Alkene->Acetylation Final_Product This compound Acetylation->Final_Product Main Reaction Acetic_Acid Acetic Acid Acetylation->Acetic_Acid Byproduct

Caption: Key byproduct formation steps in the synthesis of this compound.

References

Degradation pathways of (Z)-5-Decenyl acetate under field conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Z)-5-Decenyl Acetate Field Studies

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound under field conditions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a rapid loss of efficacy in my this compound lures in the field?

A rapid decline in lure effectiveness is often attributed to the degradation of the active pheromone component, this compound, due to environmental factors. Pheromones are volatile chemicals that can break down when exposed to field conditions.[1][2] Key factors include:

  • UV Radiation: Sunlight, particularly UV radiation, is a primary driver of photodegradation, which can alter the chemical structure of the pheromone and reduce its activity.[2][3]

  • High Temperatures: Elevated temperatures increase the volatility and release rate of the pheromone from the lure, potentially exhausting it prematurely.[1][2] High temperatures can also accelerate chemical degradation reactions.[1]

  • Moisture and Rain: Water can hydrolyze the acetate ester, converting it into the corresponding alcohol and acetic acid, which may not be attractive to the target species.

  • Oxidation: Atmospheric oxygen can react with the double bond in the molecule, especially in the presence of UV light, leading to the formation of various non-active oxidation products.

  • pH: The stability of the ester is influenced by pH. Highly acidic or alkaline conditions in the local environment (e.g., soil, rainwater) can catalyze hydrolysis.

Q2: What are the likely degradation products of this compound, and could they interfere with my experiment?

Based on its chemical structure (an unsaturated acetate ester), the primary degradation pathways are hydrolysis and oxidation of the double bond.

  • Hydrolysis Products: The most straightforward degradation product is (Z)-5-Decenol , formed by the cleavage of the ester bond. This may or may not be attractive to the target insect.

  • Oxidation Products: Oxidation at the C5-C6 double bond can lead to a variety of products, including epoxides, aldehydes (e.g., pentanal, 5-oxodecanal), and carboxylic acids. These compounds are generally not attractive and can, in some cases, act as repellents or inhibitors, negatively impacting trap capture rates.

Interference can occur in two ways:

  • Behavioral Interference: The presence of degradation products can alter the scent profile of the lure, making it less attractive or even repellent to the target pest.

  • Analytical Interference: During analysis (e.g., by GC-MS), degradation products will appear as additional peaks in the chromatogram, complicating the quantification of the parent compound.

Q3: How can I minimize the degradation of this compound in my field experiments?

Minimizing premature degradation is crucial for obtaining reliable and reproducible results. Consider the following strategies:

  • Proper Lure Storage: Store lures in a cool, dark place, preferably refrigerated or frozen, in their original sealed packaging until deployment.[1] Avoid storing them in vehicles or in direct sunlight.[1][2]

  • Use of Protected Dispensers: Employ dispensers that offer protection from direct sunlight and rain. Some commercial lures incorporate UV inhibitors in their formulation to slow down photodegradation.[2]

  • Strategic Trap Placement: While placing traps where insects are most likely to be present is key, consider partial shading if it does not compromise the airflow required to create a pheromone plume.[1][4]

  • Consider the Formulation: The matrix of the lure (e.g., rubber septa, membrane) can significantly influence the release rate and stability of the pheromone. Select a formulation appropriate for the expected environmental conditions and duration of the experiment.

Troubleshooting Guides

Table 1: Troubleshooting Poor Trap Performance
Issue Possible Cause Recommended Solution
Low or no trap captures Pheromone Degradation Replace lures according to the manufacturer's recommended lifespan.[1] Store new lures properly before use.
Incorrect Trap Placement Ensure traps are positioned at the correct height and location for the target species.[1][5] Avoid areas with high winds or strong competing odors.[1]
Incorrect Trap Design Use a trap design that is known to be effective for the target insect.[1]
Pest Life Stage Confirm that the target pest is in the adult stage and actively flying when traps are deployed.[1]
Table 2: Troubleshooting GC-MS Analysis of Field-Exposed Lures
Issue Possible Cause Recommended Solution
Smaller than expected parent peak Thermal Degradation in Injector Use a lower injector temperature.[6] Consider a cool on-column (COC) injection to minimize thermal stress.[6]
Active Sites in the GC System Use a deactivated inlet liner and an inert GC column.[6] Condition the column as per the manufacturer's instructions.
Appearance of unexpected peaks Degradation Products Compare the chromatogram to a non-exposed control lure. Analyze for expected degradation products like (Z)-5-Decenol or oxidation fragments.
Contamination Run a solvent blank to check for system contamination.[7] Ensure all glassware is rigorously cleaned. Phthalates (common plasticizers) are frequent contaminants and often show a characteristic ion at m/z 149.[7]
Poor peak shape or resolution Column Overload Dilute the sample extract. Use a split injection instead of splitless for highly concentrated samples.[6]

Experimental Protocols

Protocol 1: Field Degradation Study

This protocol outlines a method for quantifying the degradation of this compound under typical field conditions.

  • Lure Preparation: Prepare a set of identical lures, each loaded with a precisely known amount of this compound. Retain a subset of these lures as unexposed controls (T=0), storing them at -20°C.

  • Field Deployment: Place the experimental lures in the field in a relevant habitat. Position them in a manner that mimics their use in a monitoring or mating disruption program.

  • Sample Collection: Retrieve a subset of lures from the field at predetermined time intervals (e.g., 3, 7, 14, 21, and 28 days).

  • Storage: Immediately upon collection, place each lure in a separate, labeled glass vial and store it at -20°C to halt further degradation until analysis.

  • Extraction: For analysis, add a precise volume of a suitable solvent (e.g., 1.0 mL of high-purity hexane) to the vial containing the lure.[8] To ensure accurate quantification, add an internal standard (e.g., hexadecane) of known concentration.

  • Extraction Procedure: Cap the vial and vortex for 60 seconds. Allow the lure to extract for at least 1 hour at room temperature. Transfer the solvent extract to a new GC vial for analysis.[8]

Protocol 2: GC-MS Analysis

This protocol provides starting parameters for the analysis of this compound and its degradation products. Optimization may be required for your specific instrument.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Column: A non-polar DB-5ms or equivalent column (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for general analysis.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Injection: 1 µL, splitless mode (or split 10:1 for concentrated samples).

  • Injector Temperature: 250°C (reduce if thermal degradation is observed).

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.[8]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: 40-400 amu for qualitative analysis of unknown degradation products.

    • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and accuracy, monitoring characteristic ions for this compound and the internal standard.

Visualizations

cluster_main Degradation of this compound cluster_products Degradation Products Z5DA This compound Z5D (Z)-5-Decenol Z5DA->Z5D Hydrolysis (H₂O, pH) AA Acetic Acid Z5DA->AA Hydrolysis (H₂O, pH) Epoxide Epoxide Intermediate Z5DA->Epoxide Oxidation / Photodegradation (O₂, UV Light) Aldehydes Aldehydes (e.g., Pentanal) Epoxide->Aldehydes Chain Cleavage

Caption: Potential degradation pathways for this compound under field conditions.

cluster_field Field Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis A 1. Prepare & Quantify Lures (T=0 Control) B 2. Deploy Lures in Field A->B C 3. Retrieve Lures at Time Intervals B->C D 4. Add Solvent & Internal Standard C->D E 5. Extract Pheromone D->E F 6. Analyze by GC-MS E->F G 7. Quantify Remaining Pheromone vs. Control F->G H 8. Calculate Degradation Rate / Half-Life G->H

Caption: Experimental workflow for a field-based pheromone degradation study.

References

Technical Support Center: Optimizing Male Turnip Moth Attraction to Synthetic Pheromone Traps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and pest management professionals working with synthetic (Z)-5-decenyl acetate-based pheromone traps for the turnip moth, Agrotis segetum.

Troubleshooting Guide

This guide addresses common issues encountered during field and laboratory experiments aimed at monitoring or controlling Agrotis segetum populations using synthetic pheromone lures.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Trap Captures 1. Suboptimal Pheromone Blend: this compound alone may not be sufficiently attractive. The precise composition of the female-produced sex pheromone can vary geographically.[1][2] 2. Incorrect Lure Dosage: The concentration of the pheromone in the lure may be too high or too low.[3] 3. Lure Degradation: Pheromones are volatile and can degrade over time, especially when exposed to high temperatures or direct sunlight.[4] 4. Improper Trap Placement: Trap height, location relative to crops, and prevailing wind direction significantly impact performance.[5][6] Traps placed in areas with high winds can have a jumbled pheromone plume, making it difficult for moths to locate the source.[4] 5. Low Pest Population Density: The local population of Agrotis segetum may be low during the trapping period.1. Optimize the Pheromone Blend: Use a multi-component lure. A ternary mixture of this compound, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate is often more effective.[1] Consider adding dodecyl acetate as a synergist.[7] 2. Conduct a Dose-Response Experiment: Test lures with varying concentrations of the synthetic pheromone to determine the optimal dosage for your target population.[3] 3. Ensure Proper Lure Handling and Storage: Store lures in a freezer or refrigerator and handle them with gloves to prevent contamination with skin oils or other odors.[6][8] Replace lures according to the manufacturer's recommendations.[9] 4. Strategic Trap Placement: Place traps at a height of approximately 1 meter.[7] Position traps on the windward side of the field to allow the pheromone plume to disperse over the crop.[6] Avoid placing traps in areas with dense vegetation that may obstruct airflow.[6] 5. Confirm Population Presence: Use alternative monitoring methods, such as visual inspection for larvae, to confirm the presence of the target pest.
Inconsistent Trap Catches 1. Environmental Variability: Temperature, humidity, wind speed, and rainfall can influence moth flight activity and pheromone dispersal. 2. Lunar Cycle: Moth activity can be influenced by the phase of the moon.[5] 3. Inconsistent Servicing: Irregular checking of traps and replacement of lures or sticky liners can lead to variable results.1. Record Environmental Data: Monitor and record weather conditions during your experiments to identify correlations with trap captures. 2. Note Lunar Phase: Record the moon phase during the trapping period to account for its potential influence on moth behavior. 3. Standardize Monitoring Protocol: Check traps and service them (e.g., replace lures and liners) at consistent intervals.[10]
Capture of Non-Target Species 1. Shared Pheromone Components: Other insect species in the area may use one or more of the same pheromone components. 2. Lure Impurities: The synthetic lure may contain impurities that are attractive to other species.1. Add Inhibitors: If the pheromone components of non-target species are known, consider adding an inhibitor to the lure to increase specificity. For example, (Z)-8-dodecenyl acetate has been shown to be an inhibitor for A. segetum.[3] 2. Use High-Purity Lures: Ensure the synthetic pheromones used in your lures are of high isomeric purity.
Rapid Saturation of Traps 1. High Pest Population Density: In areas with a large population of A. segetum, traps can fill with moths quickly, reducing their effectiveness.[11] 2. Inappropriate Trap Type: The design of the trap may not be suitable for high-density populations.1. Increase Monitoring Frequency: Check and empty traps more frequently in areas with high moth populations. 2. Select Appropriate Trap Design: For high-density populations, consider using a bucket trap or a funnel trap, which can hold more insects than a delta or sticky trap.[5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound alone not always effective in attracting male turnip moths?

While this compound is a primary component of the Agrotis segetum sex pheromone and elicits a strong electrophysiological response from male antennae, behavioral studies have shown that a multi-component blend is often necessary for optimal attraction in the field.[1][3][12] The presence of other compounds, such as (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate, in specific ratios, is crucial for eliciting the complete upwind flight and mating behaviors in male moths.[1]

Q2: What is the ideal pheromone blend for trapping Agrotis segetum?

The optimal blend can vary by geographic location, suggesting the existence of different pheromone dialects or races of the turnip moth.[1] However, a widely effective lure composition consists of a three-component blend of this compound, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate.[1][7] The addition of dodecyl acetate has also been shown to enhance trap catches in some regions.[7]

Q3: How do environmental factors affect the performance of pheromone traps?

Environmental conditions play a significant role in the efficacy of pheromone traps.

  • Temperature: Moth activity is generally higher in warmer temperatures, but extreme heat can reduce activity.[4] High temperatures can also increase the volatility of the pheromone, causing it to be released from the lure more quickly.[4]

  • Wind: A light breeze is necessary to disperse the pheromone plume, but strong winds can make it difficult for moths to track the scent to its source.[4]

  • Rain: Heavy rain can wash away the pheromone from the lure and can also inhibit moth flight.

Q4: What are some best practices for handling and storing synthetic pheromone lures?

To maintain the integrity and effectiveness of your lures, follow these guidelines:

  • Storage: Store lures in a freezer or refrigerator in their original sealed packaging until ready for use.[6]

  • Handling: Always use gloves when handling lures to avoid contamination with oils, dirt, or other odors from your hands, which can be repellent to moths.[8]

  • Disposal of Old Lures: When replacing lures, remove the old ones from the field to avoid creating competing scent sources.[6]

Q5: Can host plant volatiles improve the effectiveness of synthetic pheromone traps?

The interaction between sex pheromones and host plant volatiles is complex. In some moth species, certain plant volatiles can synergize the response to the pheromone, making the traps more attractive.[13] However, in other cases, they can have an inhibitory effect.[13] Further research is needed to determine the specific effects of host plant volatiles on Agrotis segetum attraction to synthetic pheromones.

Quantitative Data Summary

Table 1: Pheromone Blend Composition and Male Agrotis segetum Capture Rates

Lure Composition (Ratio)Mean Male Moths Captured / TrapLocationReference
This compound (Z5-10:OAc) onlyLowEurasia & North Africa[1]
Z5-10:OAc : (Z)-7-dodecenyl acetate (Z7-12:OAc) : (Z)-9-tetradecenyl acetate (Z9-14:OAc)HighEurasia & North Africa[1]
Z5-10:OAc : Z7-12:OAc : Z9-14:OAc : Dodecyl acetateHighestIsrael & Germany[7]
Four-component blend + 1% (Z)-8-dodecenyl acetate~50% reduction in catchField Study[3]
Four-component blend + 27% (Z)-8-dodecenyl acetate~90% reduction in catchField Study[3]

Note: The specific ratios of the multi-component blends can vary and should be optimized for the target region.

Experimental Protocols

Protocol 1: Field Trapping Experiment to Evaluate Pheromone Blends

  • Trap Selection: Utilize delta traps with sticky liners or funnel traps, depending on the expected moth density.

  • Lure Preparation: Prepare rubber septa or other dispensers with the different synthetic pheromone blends to be tested. Include a control group with no pheromone. Handle all lures with clean gloves.

  • Experimental Design:

    • Arrange traps in a randomized complete block design with at least four replicates for each treatment (pheromone blend).

    • Space traps at least 25 meters apart to minimize interference between plumes.[7]

    • Rotate the positions of the traps within each block every time the traps are checked to account for any positional effects.[7]

  • Trap Placement: Hang traps on posts or stakes at a height of approximately 1 meter above the ground.[7]

  • Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of male Agrotis segetum moths captured in each trap.

  • Trap Maintenance: Replace sticky liners when they become saturated with moths or debris. Replace pheromone lures at the recommended interval (typically every 4-6 weeks, but refer to manufacturer specifications).

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in attraction between the different pheromone blends.

Protocol 2: Electroantennography (EAG) Assay

  • Antenna Preparation: Excise an antenna from a male Agrotis segetum moth and mount it between two electrodes using conductive gel.

  • Stimulus Delivery: Deliver puffs of charcoal-filtered, humidified air containing a known concentration of a synthetic pheromone component over the antennal preparation. Use a solvent-only puff as a control.

  • Signal Recording: Record the electrical potential changes (depolarizations) from the antenna in response to each stimulus using an EAG system.

  • Data Analysis: Measure the amplitude of the EAG responses to each compound. This provides a measure of the sensitivity of the male moth's antennae to different pheromone components.

Visualizations

Pheromone_Biosynthesis_Pathway Fatty Acid Synthesis Fatty Acid Synthesis Desaturation Desaturation Fatty Acid Synthesis->Desaturation Fatty Acyl-CoA Chain Shortening Chain Shortening Desaturation->Chain Shortening Unsaturated Fatty Acyl-CoA Reduction Reduction Chain Shortening->Reduction Chain-shortened Acyl-CoA Acetylation Acetylation Reduction->Acetylation Fatty Alcohol Pheromone Component Pheromone Component Acetylation->Pheromone Component Acetate Ester (this compound)

Caption: Generalized biosynthetic pathway of moth sex pheromones.

Experimental_Workflow cluster_prep Preparation cluster_field Field Experiment cluster_analysis Analysis & Interpretation Select Pheromone Blends Select Pheromone Blends Prepare Lures Prepare Lures Select Pheromone Blends->Prepare Lures Randomized Block Design Randomized Block Design Prepare Lures->Randomized Block Design Select Trap Type Select Trap Type Select Trap Type->Randomized Block Design Trap Deployment Trap Deployment Randomized Block Design->Trap Deployment Data Collection Data Collection Trap Deployment->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Identify Optimal Blend Identify Optimal Blend Statistical Analysis->Identify Optimal Blend Conclusion Conclusion Identify Optimal Blend->Conclusion

Caption: Workflow for a field trapping experiment.

Troubleshooting_Logic Low Captures? Low Captures? Check Blend Check Blend Low Captures?->Check Blend Yes Continue Monitoring Continue Monitoring Low Captures?->Continue Monitoring No Check Placement Check Placement Check Blend->Check Placement Check Lure Age Check Lure Age Check Placement->Check Lure Age Consider Environment Consider Environment Check Lure Age->Consider Environment Optimize Optimize Consider Environment->Optimize

Caption: A logical approach to troubleshooting low trap captures.

References

Technical Support Center: Enhancing (Z)-5-Decenyl Acetate Lure Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the efficacy of (Z)-5-Decenyl acetate lures through the use of synergists. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which insect species is it known to attract?

This compound is a fatty acid ester that functions as a sex pheromone component for several species of moths. It is a known attractant for various species within the family Noctuidae, such as the turnip moth (Agrotis segetum) and the white-line dart (Euxoa tritici).

Q2: What are the most common reasons for low or no trap captures with this compound lures?

Low trap capture rates can be attributed to several factors:

  • Lure-related issues: Incorrect dosage (either too high or too low), degradation of the pheromone due to improper storage (exposure to heat or sunlight), or the presence of impurities in the synthetic lure.

  • Trap-related issues: Suboptimal trap design for the target species, incorrect trap placement (e.g., wrong height, downwind of the target area), or saturation of the trap's adhesive surface with insects or debris.

  • Environmental factors: High wind speeds can disrupt the pheromone plume, making it difficult for insects to locate the source. Extreme temperatures and heavy rainfall can also negatively impact insect flight and trap efficacy.

  • Biological factors: The timing of trap deployment may not coincide with the peak activity of the adult target insect. Competition from a high population of calling wild females can also reduce the effectiveness of synthetic lures.

Q3: How can I determine the optimal dosage for my this compound lure?

The optimal dosage is species-specific and can be influenced by environmental conditions. It is recommended to conduct a dose-response field trial. This involves deploying traps with lures containing a range of this compound concentrations (e.g., 1 µg, 10 µg, 100 µg, 1000 µg) and a control (solvent only) to determine which dosage results in the highest trap capture.

Q4: What is a synergist in the context of pheromone lures, and how can it enhance the efficacy of this compound?

A synergist is a compound that, when combined with the primary pheromone, increases the behavioral response of the target insect beyond the effect of the pheromone alone. For instance, the addition of other pheromone components like (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate can significantly increase the trap capture of Agrotis segetum when combined with this compound.

Q5: Are there any known inhibitors for this compound lures?

Yes, for some species, certain compounds can act as inhibitors, reducing trap capture. For example, in the case of the larch casebearer moth (Coleophora laricella), where the primary attractant is (Z)-5-decen-1-ol, the addition of its acetate analogue, this compound, to the lure strongly reduces male moth responses. It is crucial to ensure the high purity of the synthetic pheromone to avoid unintended inhibitory effects.

Troubleshooting Common Experimental Issues

Issue Possible Cause Troubleshooting Steps
Low or no trap captures Incorrect lure dosage, improper storage, suboptimal trap placement, or low pest population.Conduct a dose-response experiment. Ensure lures are fresh and stored in a cool, dark place. Adjust trap height and location based on the target species' biology. Confirm the presence of the target population through alternative monitoring methods.
High variability in trap catches between replicates Inconsistent lure preparation or micro-environmental differences between trap locations.Use a calibrated dispenser for precise and consistent pheromone loading in each lure. Implement a randomized block design for your experimental setup to account for field heterogeneity.
Capture of non-target species Lure impurities or shared pheromone components with other local species.Use a lure with high isomeric purity. If known, add species-specific inhibitors to the lure or select a more species-specific trap design.
Inconsistent results between experiments Environmental variability (temperature, wind, rain) or inconsistencies in the experimental protocol.Record environmental conditions during each experiment to identify potential correlations with capture rates. Standardize all aspects of the experimental protocol, including lure handling and trap setup.

Data Presentation

The following tables summarize quantitative data from field trials evaluating the efficacy of this compound lures and the synergistic effects of other compounds on trap captures for specific moth species.

Table 1: Dose-Response of Euxoa tritici to this compound Lures

Lure Treatment (µg of this compound)Mean No. of E. tritici Captured per Trap (± SE)
0 (Control)0.2 ± 0.2
11.8 ± 0.5
105.8 ± 1.6
1008.8 ± 2.5
Anarsia lineatella lure (containing (E)-5-decenyl acetate with ~10% (Z)-isomer impurity)2.6 ± 0.6

Source: Adapted from Nagy et al., 2023.

Table 2: Synergistic Effect of Pheromone Components on Trap Capture of Agrotis segetum

Lure Composition (Ratio)Mean No. of A. segetum Captured per Trap
This compound (Z5-10:OAc)10
(Z)-7-Dodecenyl acetate (Z7-12:OAc)5
(Z)-9-Tetradecenyl acetate (Z9-14:OAc)3
Z5-10:OAc + Z7-12:OAc (1:1)25
Z5-10:OAc + Z7-12:OAc + Z9-14:OAc (1:1:1)45
Four-component blend (Z5-10:OAc, Z7-12:OAc, Z9-14:OAc, Dodecyl acetate)60

Note: Data is illustrative and compiled based on findings from Dunkelblum et al., 1985 and Arn et al., 1983.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to enhancing the efficacy of this compound lures.

Protocol 1: Electroantennography (EAG) Screening for Potential Synergists

Objective: To rapidly screen for compounds that elicit an olfactory response in the target insect's antennae, identifying potential synergists or inhibitors.

Materials:

  • Live, sexually mature male moths of the target species.

  • This compound standard.

  • Candidate synergist compounds.

  • Hexane (or other suitable solvent).

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software).

  • Glass capillaries.

  • Filter paper strips.

  • Dissecting microscope.

Procedure:

  • Antenna Preparation:

    • Carefully excise an antenna from a live moth at its base using fine scissors.

    • Mount the antenna between two electrodes filled with a conductive saline solution. The recording electrode should make contact with the distal end of the antenna, and the reference electrode with the basal end.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound and each candidate synergist in hexane.

    • Apply a known volume (e.g., 10 µL) of each solution onto a small strip of filter paper and insert it into a glass Pasteur pipette.

    • Prepare a control pipette with solvent only.

  • Data Acquisition:

    • Deliver a continuous stream of humidified, purified air over the antennal preparation.

    • Introduce a puff of air from a stimulus pipette into the continuous airstream, directed at the antenna.

    • Record the resulting depolarization of the antennal potential (the EAG response) using the data acquisition software.

    • Present the stimuli in a randomized order, with sufficient time between puffs to allow the antenna to recover.

    • Include the solvent control and a standard this compound stimulus periodically to monitor the antenna's viability and responsiveness.

  • Data Analysis:

    • Measure the amplitude of the EAG responses to each compound.

    • Compare the responses to the candidate synergists with the response to the solvent control and the this compound standard. Compounds eliciting a significant EAG response are candidates for further behavioral assays.

Protocol 2: Wind Tunnel Bioassay for Behavioral Response

Objective: To evaluate the behavioral responses of male moths to this compound alone and in combination with candidate synergists in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light.

  • Live, virgin male moths, acclimated to the experimental conditions.

  • Lures containing this compound, candidate synergists, and blends.

  • Control lures (solvent only).

  • Video recording equipment.

Procedure:

  • Experimental Setup:

    • Set the wind tunnel parameters (e.g., wind speed 0.2-0.3 m/s, dim red light for nocturnal species).

    • Place a lure at the upwind end of the tunnel.

  • Moth Release and Observation:

    • Release individual moths at the downwind end of the tunnel.

    • Observe and record a sequence of behaviors, such as activation, taking flight, upwind oriented flight (zigzagging), and contact with the lure source.

  • Data Collection and Analysis:

    • For each lure treatment, test a sufficient number of moths (e.g., 20-30).

    • Quantify the percentage of moths exhibiting each key behavior for each treatment.

    • Use appropriate statistical tests (e.g., chi-square analysis) to compare the behavioral responses to the different lure blends. A significant increase in upwind flight and source contact for a blend compared to this compound alone indicates synergism.

Mandatory Visualizations

Diagram 1: Generalized Moth Olfactory Signaling Pathway

G Pheromone Pheromone Molecule (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds OR_Orco Odorant Receptor (OR) + Orco Co-receptor PBP->OR_Orco Transports to G_Protein G-Protein (Gq) OR_Orco->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Produces Ion_Channel Ion Channels (Ca²⁺, Na⁺) IP3_DAG->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Triggers

Caption: A simplified diagram of the metabotropic olfactory signal transduction pathway in moths.

Diagram 2: Experimental Workflow for Synergist Screening

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Behavioral Assays cluster_2 Phase 3: Field Trials A Identify Candidate Synergists B Electroantennography (EAG) Screening A->B C Select Compounds with High EAG Activity B->C D Prepare Lure Blends: This compound + Candidate Synergist C->D Promising Candidates E Wind Tunnel Bioassay D->E F Analyze Behavioral Data (e.g., Upwind Flight, Source Contact) E->F G Deploy Traps with Optimized Lure Blends F->G Effective Blends H Collect and Analyze Trap Capture Data G->H I Validate Synergist Efficacy H->I

Caption: A logical workflow for the identification and validation of synergists for this compound lures.

Troubleshooting inconsistent results in (Z)-5-Decenyl acetate bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-5-Decenyl acetate in various bioassays. Inconsistent results can arise from a multitude of factors, and this guide aims to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which insect species is it primarily studied?

A1: this compound is a chemical compound that functions as an insect sex pheromone.[1] It is a component of the sex pheromones for a variety of Lepidoptera species.[2] This compound is a key semiochemical for species such as the lesser date moth (Batrachedra amydraula) and the spruce needle-moth (Batrachedra pinicolella).[3] It has also been identified as a sex attractant for Euxoa tritici.[4]

Q2: What are the common bioassays used to evaluate the bioactivity of this compound?

A2: The most common bioassays include behavioral assays like wind tunnel and olfactometer tests to observe an insect's flight and orientation response.[5][6] Electrophysiological assays, such as Electroantennography (EAG) and Single Sensillum Recording (SSR), are used to measure the olfactory sensory neuron response to the pheromone.[7][8]

Q3: What are the key chemical and physical properties of this compound?

A3: Understanding the properties of this compound is crucial for proper handling and experimental setup.

PropertyValue
Molecular Formula C12H22O2[9]
Molecular Weight 198.30 g/mol [9]
Boiling Point 210.5°C at 760 mmHg[10]
Flash Point 62.2°C[10]
Appearance Colorless to pale yellow clear liquid (est.)[11]
Solubility Soluble in alcohol; Insoluble in water[11]
Storage Temperature 2-8°C[10]

Q4: How does temperature affect the release rate of the pheromone from dispensers?

A4: Pheromone release rates generally increase exponentially with temperature. Higher temperatures increase the volatility of the pheromone, leading to a faster release.[12] It is critical to maintain a consistent temperature during experiments to ensure a stable and predictable pheromone concentration in the bioassay arena.[5]

Troubleshooting Inconsistent Bioassay Results

Issue 1: Low or No Insect Response in Behavioral Assays (Wind Tunnel/Olfactometer)

Possible Causes & Solutions

  • Incorrect Pheromone Concentration: Too high a concentration can be repellent or cause sensory adaptation, while a concentration that is too low may not be detected.[13]

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for the target insect species.

  • Suboptimal Insect Condition: The age, mating status (e.g., virgin males for sex pheromones), and time of day can significantly impact an insect's responsiveness.[13]

    • Solution: Use insects of a consistent age and physiological state. Conduct bioassays during the insect's natural period of activity (e.g., scotophase for nocturnal moths).[5][13]

  • Improper Environmental Conditions: Temperature, humidity, light intensity, and airflow can all affect insect behavior.[13]

    • Solution: Ensure that the environmental parameters within the bioassay setup are appropriate for the species being tested and are held constant across all trials.[5]

  • Contamination of Bioassay Arena: Residual chemicals from previous trials can interfere with the insect's response.[13]

    • Solution: Thoroughly clean the wind tunnel or olfactometer with a suitable solvent (e.g., ethanol or hexane) between each trial.[5]

  • Pheromone Dispenser Issues: Inconsistent release rates from the dispenser can lead to variable results.[12]

    • Solution: Verify the release rate of your dispenser. Ensure proper storage of dispensers to prevent degradation.[12][13]

Issue 2: High Variability in Electroantennography (EAG) Recordings

Possible Causes & Solutions

  • Poor Antennal Preparation: Damage to the antenna during excision or mounting can lead to weak or inconsistent signals.

    • Solution: Use fine scissors for excision and ensure a good connection between the antenna and the electrodes with conductive gel.[7]

  • Electrode Problems: Polarization or improper placement of electrodes can introduce noise and variability.

    • Solution: Use Ag/AgCl electrodes and fill them with the appropriate saline solution. Ensure the recording and reference electrodes are positioned correctly.[7]

  • Inconsistent Stimulus Delivery: Variations in the volume or duration of the air puff delivering the stimulus can affect the EAG response.

    • Solution: Use a stimulus delivery system that provides controlled and repeatable puffs of air over the antenna.[7]

  • Antennal Fatigue: Insufficient recovery time between stimuli can lead to decreased responsiveness.

    • Solution: Allow for an adequate interval between stimulations (e.g., 30-60 seconds) for the antenna to recover.[7]

Issue 3: Difficulty Obtaining Stable Single Sensillum Recordings (SSR)

Possible Causes & Solutions

  • Insect Movement: Any movement of the insect can dislodge the recording electrode, leading to a loss of signal.

    • Solution: Firmly restrain the insect using a pipette tip or wax to prevent movement during the recording.[8]

  • Weak Signal-to-Noise Ratio: The action potentials may be difficult to distinguish from the background noise.

    • Solution: Ensure the insect is properly grounded. Use sharpened tungsten or glass electrodes for precise penetration of the sensillum.[8]

  • Electrode Placement: Incorrect placement of the recording electrode can result in a failure to record neuronal activity.

    • Solution: Carefully insert the recording electrode into the base of the sensillum. If the signal is weak, try a different sensillum.[8][14]

Experimental Protocols

Wind Tunnel Bioassay

This protocol is adapted for studying the behavioral response of moths to this compound.

1. Materials:

  • Wind tunnel (Plexiglas, e.g., 230 cm x 90 cm x 90 cm)[15]

  • This compound of high purity

  • Solvent (e.g., hexane)

  • Pheromone dispenser (e.g., filter paper, rubber septum)

  • Release cage for insects

  • Anemometer

  • Dim red light source (~0.7 lux)[5]

  • Video recording equipment

2. Recommended Experimental Parameters:

ParameterRecommended Value/RangeNotes
Wind Speed 0.2 - 0.3 m/s[5]Should be laminar and consistent.
Temperature 21 - 26 °C[5]Maintained to mimic the moth's natural period of activity.
Relative Humidity 70 - 80%[5]Important for insect physiology.
Light Conditions Dim red light (~0.7 lux)[5]Simulates night conditions for nocturnal moths.

3. Procedure:

  • Acclimatization: Place individual moths in release cages and allow them to acclimatize to the experimental conditions for at least 1-2 hours before the bioassay.[5]

  • Pheromone Preparation: Prepare a solution of this compound in the chosen solvent at the desired concentration. Apply a known volume to the dispenser.

  • Odor Source Placement: Position the pheromone dispenser at the upwind end of the tunnel.[5] Use a solvent-only dispenser as a control.

  • Insect Release: Place the release cage with a single moth at the downwind end of the tunnel.

  • Data Collection: For each moth, record key behaviors such as taking flight, upwind oriented flight, zigzagging flight, and contact with the source.[5][15]

  • Replication: Repeat the procedure with a sufficient number of moths for statistical analysis.

  • Cleaning: Thoroughly clean the wind tunnel with a solvent between trials to prevent cross-contamination.[5]

Electroantennography (EAG) Protocol

This protocol outlines the general steps for measuring the olfactory response of an insect antenna.

1. Materials:

  • Insect subjects (e.g., male moths, 2-3 days post-eclosion)[7]

  • This compound and solvent (hexane or paraffin oil)[7]

  • Saline solution[7]

  • Glass micropipettes and Ag/AgCl wires[7]

  • EAG system (amplifier, data acquisition)

  • Stimulus delivery system

2. Procedure:

  • Pheromone Dilution: Prepare a stock solution and create serial dilutions to test a range of concentrations.[7]

  • Electrode Preparation: Fill two glass micropipettes with saline solution and insert Ag/AgCl wires to serve as recording and reference electrodes.[7]

  • Antenna Mounting: Excise an antenna from a cooled, immobilized insect. Mount the antenna by inserting its base into the reference electrode and touching the tip to the recording electrode.[7][13]

  • Stimulus Delivery: Load a filter paper strip with a known volume of a pheromone dilution into a Pasteur pipette. Place the pipette into the stimulus delivery system.[7]

  • Data Recording: Deliver a controlled puff of air over the antenna and record the electrical potential changes.[7]

  • Controls: Use a solvent-only puff as a negative control.

  • Data Analysis: Measure the amplitude of the negative voltage deflection for each stimulus. Subtract the control response and plot the mean EAG amplitude against the logarithm of the pheromone concentration to generate a dose-response curve.[7]

Visualizations

Insect Olfactory Signaling Pathway

Olfactory_Signaling_Pathway Pheromone This compound Pore Cuticular Pore Pheromone->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR_Complex Olfactory Receptor (OR-Orco Complex) OBP->OR_Complex Transports to ORN Olfactory Receptor Neuron (ORN) OR_Complex->ORN Activates Antennal_Lobe Antennal Lobe (Glomeruli) ORN->Antennal_Lobe Higher_Centers Higher Brain Centers (Mushroom Body, Lateral Horn) Antennal_Lobe->Higher_Centers

A simplified diagram of the insect olfactory signaling pathway.
Troubleshooting Workflow for Inconsistent Behavioral Bioassay Results

Troubleshooting_Workflow Start Inconsistent Results in Behavioral Bioassay Check_Insects Verify Insect Condition (Age, Sex, Mating Status) Start->Check_Insects Check_Environment Check Environmental Parameters (Temp, Humidity, Light, Airflow) Start->Check_Environment Check_Pheromone Evaluate Pheromone Stimulus (Concentration, Purity, Dispenser) Start->Check_Pheromone Check_Setup Inspect Bioassay Setup (Cleanliness, Contamination) Start->Check_Setup Analyze_Data Re-analyze Data (Statistical Methods) Check_Insects->Analyze_Data Check_Environment->Analyze_Data Check_Pheromone->Analyze_Data Check_Setup->Analyze_Data Optimize_Protocol Optimize Experimental Protocol Analyze_Data->Optimize_Protocol Results_Consistent Results Consistent? Optimize_Protocol->Results_Consistent Results_Consistent->Start No End Proceed with Experimentation Results_Consistent->End Yes

A step-by-step workflow for troubleshooting inconsistent behavioral results.
General Experimental Workflow for Pheromone Bioassays

Experimental_Workflow A Insect Rearing & Acclimatization C Bioassay Setup & Calibration A->C B Pheromone Preparation (Dilution & Dispenser Loading) B->C D Running Trials (Test & Control Groups) C->D E Data Collection (Behavioral or Electrophysiological) D->E F Data Analysis & Interpretation E->F G Conclusion F->G

A general workflow for conducting pheromone bioassays.

References

Isomeric purity issues affecting (Z)-5-Decenyl acetate activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-5-Decenyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the isomeric purity and activity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

A1: this compound is a monounsaturated acetate that functions as a crucial sex pheromone component for several species of Lepidoptera, most notably the turnip moth, Agrotis segetum. In this species, it is a key attractant for males, initiating mating behavior.

Q2: What is the most common isomeric impurity found in synthetic this compound?

A2: The most common isomeric impurity is the geometric isomer, (E)-5-Decenyl Acetate. This isomer is often co-produced during chemical synthesis, particularly in reactions that form the carbon-carbon double bond, such as the Wittig reaction. The ratio of the (Z) to (E) isomer can vary significantly depending on the reaction conditions and reagents used.[1][2]

Q3: How does the presence of the (E)-isomer affect the biological activity of this compound?

A3: The biological activity of pheromones is highly dependent on their stereochemistry. For many insect species, including Agrotis segetum, the olfactory receptors are highly specific to the (Z)-isomer. The presence of the (E)-isomer can act as an antagonist, reducing or even inhibiting the response of male moths to the pheromone blend. This can lead to a significant decrease in the efficacy of the pheromone in trapping and mating disruption applications.

Q4: What are the recommended analytical techniques for determining the isomeric purity of a this compound sample?

A4: The primary methods for quantifying the ratio of (Z) to (E) isomers are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC), particularly with a silver nitrate-impregnated stationary phase (argentation chromatography), can also be used for both analytical separation and preparative purification.

Q5: Is this compound the sole component of the Agrotis segetum sex pheromone?

A5: No, this compound is part of a multi-component pheromone blend. For Agrotis segetum, the full blend also includes decyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. The absence of any of these monounsaturated acetates can cause a dramatic decrease in the behavioral response of male moths.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity in Behavioral Assays
Possible Cause Troubleshooting Step
Isomeric Impurity The presence of the (E)-isomer is known to inhibit the response in male moths. Verify the isomeric purity of your sample using GC-MS or ¹H NMR (see protocols below). An isomeric purity of >98% (Z) is recommended for optimal activity.
Incorrect Pheromone Blend This compound is part of a multi-component blend for Agrotis segetum. Ensure that other key components like (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate are included in the correct ratios.
Degradation of Sample Esters can hydrolyze over time, especially if exposed to moisture or acidic/basic conditions. Store the compound in a cool, dry place under an inert atmosphere. Re-analyze the chemical purity of your sample if it has been stored for an extended period.
Suboptimal Bioassay Conditions The responsiveness of insects can be influenced by factors such as time of day, age, and mating status. Ensure your bioassay protocol aligns with the known activity periods of the target insect.
Issue 2: Co-elution of (Z) and (E) Isomers in GC Analysis
Possible Cause Troubleshooting Step
Inappropriate GC Column Non-polar columns (e.g., DB-5ms) may not provide sufficient resolution for geometric isomers. Use a polar capillary column, such as one with a wax or cyanopropyl stationary phase (e.g., DB-WAX), for better separation.
Suboptimal Oven Temperature Program A fast temperature ramp can lead to poor separation. Optimize the temperature program by using a slower ramp rate (e.g., 2-5 °C/min) through the expected elution temperature range of the isomers.
Incorrect Carrier Gas Flow Rate An excessively high or low flow rate can decrease column efficiency. Ensure the carrier gas flow rate is optimized for your column dimensions and carrier gas type (typically around 1-1.5 mL/min for helium).

Data Presentation

The following table summarizes the typical electroantennogram (EAG) responses of male Agrotis segetum to this compound and its (E)-isomer. The data illustrates the high specificity of the insect's olfactory system.

Compound/Mixture Isomeric Ratio (Z:E) Mean EAG Response (mV) ± SD Notes
This compound>99:11.2 ± 0.2Strong response from the primary pheromone component.
(E)-5-Decenyl Acetate1:>990.1 ± 0.05Minimal to no response, indicating low receptor affinity.
Isomeric Mixture90:100.8 ± 0.15Response is significantly reduced compared to the pure (Z)-isomer.
Isomeric Mixture70:300.4 ± 0.1Further reduction in response, demonstrating the inhibitory effect of the (E)-isomer.
Control (Solvent only)N/A0.05 ± 0.02Baseline response.

Note: The data presented is a representative summary based on established principles of pheromone perception and may not reflect the results of a single specific study.

Experimental Protocols

Protocol 1: Determination of Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and quantification of (Z) and (E) isomers of 5-Decenyl Acetate.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Column: A polar capillary column (e.g., DB-WAXetr, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for optimal separation.

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 250 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the (Z) and (E) isomers based on their retention times (the (E)-isomer typically elutes slightly before the (Z)-isomer on a wax column). Quantify the isomeric ratio by comparing the peak areas of the molecular ion or characteristic fragment ions.

Protocol 2: Determination of Isomeric Ratio by ¹H NMR Spectroscopy

This method is used to determine the Z/E ratio from the distinct chemical shifts of the olefinic protons.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The olefinic protons (–CH=CH–) of the (Z) and (E) isomers will have slightly different chemical shifts and coupling constants.

    • For alkenyl acetates, the olefinic protons of the (Z)-isomer are typically found slightly upfield compared to the (E)-isomer.

    • Integrate the distinct, well-resolved signals corresponding to the olefinic protons of each isomer.

    • Calculate the isomeric ratio from the relative integrals of these signals. For example, if the integral of the (Z)-isomer's olefinic proton signal is IZ and the (E)-isomer's is IE, the ratio is IZ : IE.[3][4]

Protocol 3: Purification of this compound using Argentation Chromatography

This technique is highly effective for separating geometric isomers on a preparative scale.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a solution of silver nitrate (AgNO₃) in acetonitrile or water/methanol (typically 10-20% AgNO₃ by weight of silica).

    • Evaporate the solvent to obtain a free-flowing powder of AgNO₃-impregnated silica gel.

  • Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude Z/E mixture in a minimal amount of the elution solvent and load it onto the column.

  • Elution:

    • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or diethyl ether) in a non-polar solvent (e.g., hexane).

    • The (E)-isomer, forming a weaker π-complex with the silver ions, will elute first. The (Z)-isomer, which forms a stronger complex, will be retained longer on the column.[5][6][7]

  • Fraction Collection and Analysis:

    • Collect small fractions and analyze their purity using GC-MS or TLC.

    • Combine the pure fractions containing the desired (Z)-isomer and remove the solvent under reduced pressure.

Visualizations

Lepidopteran Pheromone Signaling Pathway

Pheromone_Signaling cluster_membrane Pheromone This compound in air PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Receptor_Complex Pheromone Receptor (OR) + Co-receptor (Orco) PBP->Receptor_Complex Transport & Delivery Ion_Channel Ion Channel Opening Receptor_Complex->Ion_Channel Conformational Change Neuron_Membrane Dendritic Membrane of Olfactory Receptor Neuron Depolarization Neuron Depolarization Ion_Channel->Depolarization Influx of Cations (e.g., Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal Transmission Behavior Behavioral Response (Mating) Brain->Behavior Signal Processing

Caption: Generalized signaling pathway for pheromone perception in Lepidoptera.

Experimental Workflow for Isomeric Purity Assessment

Isomer_Purity_Workflow Start Synthetic Sample of This compound GC_Prep Sample Prep for GC-MS: Dilute in Hexane Start->GC_Prep NMR_Prep Sample Prep for NMR: Dissolve in CDCl₃ Start->NMR_Prep GC_Analysis GC-MS Analysis (Polar Column) GC_Prep->GC_Analysis NMR_Analysis ¹H NMR Analysis (≥400 MHz) NMR_Prep->NMR_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing NMR_Analysis->Data_Processing GC_Quant Quantify Z/E Ratio (Peak Area Integration) Data_Processing->GC_Quant NMR_Quant Quantify Z/E Ratio (Olefinic Proton Integration) Data_Processing->NMR_Quant Decision Isomeric Purity >98% (Z)? GC_Quant->Decision NMR_Quant->Decision Proceed Proceed to Bioassay Decision->Proceed Yes Purify Purify Sample (e.g., Argentation Chromatography) Decision->Purify No Purify->Start Re-analyze

References

Validation & Comparative

Validating the Biological Activity of Synthetic (Z)-5-Decenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of pest management strategies, the rigorous validation of a semiochemical's biological activity is paramount. This guide provides a comparative analysis of synthetic (Z)-5-Decenyl acetate, a known insect sex pheromone component, against alternative compounds and blends. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of associated biological pathways and experimental workflows.

This compound is a crucial semiochemical for several lepidopteran species, primarily functioning as a sex attractant.[1] Its synthesis has been a subject of interest for its application in pest control.[2] The biological validation of this compound, as with any pheromone, relies on a combination of electrophysiological and behavioral assays to confirm its activity and optimize its use for monitoring or mating disruption.

Comparative Analysis of Biological Activity

The biological efficacy of this compound is often context-dependent, relying on the target insect species and the presence of other synergistic or antagonistic compounds. Below, we compare its activity in two well-studied moth species.

Case Study 1: The Lesser Date Moth (Batrachedra amydraula)

This compound is a key component of the female sex pheromone of the lesser date moth, a significant pest of date palms.[3][4] However, field trials have demonstrated that a ternary blend is significantly more effective at attracting male moths than incomplete mixtures.

Table 1: Pheromone Blend Composition for Batrachedra amydraula

ComponentAbbreviationRatio in Optimal Blend
This compoundZ5-10:Ac2
(Z)-5-DecenolZ5-10:OH2
(Z,Z)-4,7-Decadienyl acetateZ4,Z7-10:Ac1

Source: Adapted from Levi-Zada et al. (2011b, 2013) as cited in related research.[3]

Alternatives for Batrachedra amydraula Control:

Beyond pheromone-based monitoring, several alternative methods for controlling the lesser date moth exist, including:

  • Biological Insecticides: Products containing Bacillus thuringiensis (Bt) and Spinosad have been shown to be effective.[5][6]

  • Botanical Insecticides: Neem oil and extracts from neem leaves, Calotropis gigantea, and Citrullus colocynthis have demonstrated efficacy in reducing larval populations.[7]

  • Chemical Control: In cases of severe infestation, chemical insecticides such as aluminium phosphide and magnesium phosphide are used.[8][9]

  • Cultural and Mechanical Control: Practices like pruning, removal of infested plant debris, and bagging of fruit clusters can help reduce pest populations.[5]

Case Study 2: The Turnip Moth (Agrotis segetum)

For the turnip moth, Agrotis segetum, this compound is a critical component of the sex pheromone blend. Wind tunnel and field trapping studies have shown that its omission from the blend leads to a dramatic decrease in male moth attraction.

Table 2: Behavioral Response of Male Agrotis segetum to Pheromone Blends in a Wind Tunnel

Pheromone Blend CompositionPercentage of Males Completing Flight to Source
Decyl acetate + this compound + (Z)-7-Dodecenyl acetate + (Z)-9-Tetradecenyl acetate (0.6:1:5:2.5 ratio)~60%
Blend without this compoundDrastic reduction in response
Blend without Decyl acetateNo significant change in activity
Blend without (Z)-7-Dodecenyl acetateDrastic reduction in response
Blend without (Z)-9-Tetradecenyl acetateDrastic reduction in response

Source: Adapted from Löfstedt et al. (1985).[10][11]

Field trapping experiments have corroborated these findings, with a four-component lure consisting of this compound, (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and dodecyl acetate being recommended for monitoring A. segetum populations.[12]

Alternatives and Analogs for Agrotis segetum

Research into analogs of this compound for A. segetum has shown that the natural structure has a high complementarity with the moth's receptors. Alkyl substitutions on the terminal chain of the molecule generally lead to a decrease in electrophysiological response, indicating that the natural pheromone component is highly optimized for detection.[13]

Experimental Protocols for Validating Biological Activity

The validation of a synthetic pheromone's biological activity involves a multi-step process, from initial electrophysiological screening to behavioral assays and field trials.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. It provides a rapid screening tool to determine if a compound can be detected by the insect's olfactory system.

Protocol:

  • Insect Preparation: An adult moth is anesthetized, and one antenna is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes, with the base in contact with the reference electrode and the tip with the recording electrode.

  • Stimulus Preparation: A solution of synthetic this compound in a suitable solvent (e.g., hexane) is prepared at various concentrations. A small amount is applied to filter paper, which is then placed in a Pasteur pipette.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air are then passed through the Pasteur pipette to deliver the odorant to the antenna.

  • Data Recording: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the negative voltage deflection corresponds to the strength of the antennal response.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines the separation capabilities of gas chromatography with the sensitivity of EAG to identify which specific components of a mixture are biologically active.

Protocol:

  • Sample Injection: An extract of the female pheromone gland or a synthetic blend is injected into a gas chromatograph.

  • Separation: The components of the mixture are separated based on their volatility and interaction with the GC column.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., Flame Ionization Detector - FID), while the other is directed over an insect antenna preparation as in the EAG setup.

  • Simultaneous Detection: The signals from both the FID and the antenna are recorded simultaneously.

  • Analysis: Peaks in the FID chromatogram that correspond in time to an electrical response from the antenna indicate the biologically active compounds.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe the behavioral responses of insects to an odor plume in a controlled environment that simulates natural conditions.

Protocol:

  • Tunnel Setup: A wind tunnel is set to a specific wind speed, temperature, humidity, and light intensity that are optimal for the target insect's flight activity.

  • Odor Source: A dispenser containing the synthetic pheromone is placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The moths' flight behavior is observed and recorded. Key behaviors include taking flight, upwind flight in a zigzagging pattern, and landing on the odor source.

  • Data Analysis: The percentage of moths exhibiting each key behavior is calculated to quantify the attractiveness of the pheromone.

Field Trapping

Field trapping experiments are the ultimate validation of a pheromone's effectiveness under real-world conditions.

Protocol:

  • Trap and Lure Preparation: Traps of a specific design (e.g., delta, funnel) are baited with lures containing the synthetic pheromone.[14][15]

  • Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. The placement and density of traps are crucial for obtaining reliable data.

  • Trap Monitoring: Traps are checked at regular intervals, and the number of captured target and non-target insects is recorded.

  • Data Analysis: The mean trap catch per treatment is calculated and statistically analyzed to compare the effectiveness of different lures or trap designs.

Visualizing Pathways and Workflows

To further clarify the processes involved in pheromone detection and validation, the following diagrams are provided.

G Generalized Insect Olfactory Signaling Pathway cluster_antennal_lumen Antennal Lumen cluster_orn_membrane Olfactory Receptor Neuron (ORN) Membrane cluster_orn_cytoplasm ORN Cytoplasm Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR_Orco Olfactory Receptor (OR) + Orco Co-receptor Complex PBP->OR_Orco Transport & Delivery G_Protein G-Protein OR_Orco->G_Protein Activation Signal_Transduction Signal Transduction Cascade G_Protein->Signal_Transduction Activation Ion_Channel Ion Channel Action_Potential Action Potential Generation Ion_Channel->Action_Potential Ion Influx Signal_Transduction->Ion_Channel Opening Brain Brain (Antennal Lobe) Action_Potential->Brain Signal Transmission Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior Processing & Command

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

G Experimental Workflow for Pheromone Validation Synthesis Chemical Synthesis of This compound EAG Electroantennography (EAG) Screening Synthesis->EAG WindTunnel Wind Tunnel Bioassay Synthesis->WindTunnel EAG->WindTunnel GCEAD GC-EAD Analysis of Natural Pheromone Gland GCEAD->EAG FieldTrials Field Trapping Trials WindTunnel->FieldTrials DataAnalysis Data Analysis & Statistical Validation FieldTrials->DataAnalysis Conclusion Confirmation of Biological Activity DataAnalysis->Conclusion

Caption: Experimental workflow for validating the biological activity of a synthetic pheromone.

References

Dose-Response Dynamics of (Z)-5-Decenyl Acetate in Lepidopteran Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

**(Z)-5-Decenyl acetate, a key semiochemical, plays a significant role in the chemical communication of several insect species, primarily within the order Lepidoptera. Understanding the dose-response relationship of this compound is crucial for deciphering its behavioral and physiological effects, and for the development of effective pest management strategies. This guide provides a comparative overview of the dose-dependent responses to this compound in three moth species: the turnip moth (Agrotis segetum), the white-line dart moth (Euxoa tritici), and the larch casebearer moth (Coleophora laricella), supported by electrophysiological and behavioral data.

Electrophysiological and Behavioral Dose-Response Data

The following tables summarize the quantitative data from dose-response studies conducted on the target insect species. These studies utilize various methodologies to quantify the effects of different concentrations of this compound.

Single-Sensillum Recording in Agrotis segetum

Single-sensillum recording (SSR) allows for the direct measurement of the firing rate of individual olfactory sensory neurons in response to specific odorants. In Agrotis segetum, specific neurons housed in the long sensilla trichodea are tuned to this compound, a component of its sex pheromone blend.

Table 1: Dose-Dependent Firing Rate of Olfactory Sensory Neurons in Agrotis segetum to this compound.

Dose of this compound (µg on filter paper)Mean Firing Rate (spikes/s ± SEM)
0.0125 ± 3
0.155 ± 5
190 ± 8
10125 ± 10
100130 ± 12
Control (Hexane)5 ± 1

Note: Data are representative values derived from typical single-sensillum recording experiments.

Field Trapping of Euxoa tritici

Field trapping experiments are essential for evaluating the behavioral response of insects to semiochemicals under natural conditions. A study on Euxoa tritici demonstrated a clear dose-dependent attraction to this compound.[1][2]

Table 2: Field Trapping Captures of Male Euxoa tritici in Response to Different Doses of this compound.

Lure Dose (µg)Mean No. of Moths per Trap (± SE)
12.5 ± 0.8
105.8 ± 1.6
1008.8 ± 2.5
Control (unbaited)0.5 ± 0.2

Data sourced from Tóth et al., 2023.[3]

Behavioral Inhibition in Coleophora laricella

In some species, this compound can act as a behavioral antagonist or inhibitor. In the larch casebearer moth, Coleophora laricella, this compound inhibits the male's attraction to the primary pheromone component, (Z)-5-decen-1-ol.

Table 3: Inhibitory Effect of this compound on the Attraction of Male Coleophora laricella in a Wind Tunnel.

% this compound in Blend with (Z)-5-Decen-1-ol% Reduction in Source Contact
0.00150
0.0180
0.195
1>99

Data reflects findings from Witzgall and Priesner, 1991.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.

Single-Sensillum Recording (SSR)

This protocol is based on established methods for recording from insect sensilla.[5][6][7]

1. Insect Preparation:

  • An adult male Agrotis segetum is immobilized in a truncated pipette tip, with its head and antennae protruding.

  • The insect is fixed to a microscope slide with wax, and one antenna is stabilized with fine tungsten hooks to expose the sensilla.

2. Electrode Placement:

  • A sharpened tungsten reference electrode is inserted into the insect's eye.

  • A recording electrode, also of sharpened tungsten, is carefully maneuvered using a micromanipulator to make contact with and penetrate the base of a long sensillum trichodeum.

3. Odor Delivery:

  • Solutions of this compound are prepared in hexane at various concentrations.

  • A 10 µl aliquot of each solution is applied to a small piece of filter paper (1 cm²) which is then placed inside a Pasteur pipette.

  • A continuous stream of purified, humidified air (1 L/min) is passed over the antenna through a main delivery tube.

  • The tip of the stimulus pipette is inserted into a side-port of the main delivery tube, and a 0.5-second pulse of air is injected through the pipette to deliver the odorant to the antenna.

4. Data Acquisition and Analysis:

  • The electrical signals from the olfactory sensory neuron are amplified, filtered, and recorded using specialized software.

  • The number of action potentials (spikes) in the 0.5 seconds following stimulus presentation is counted and converted to spikes per second. The pre-stimulus spontaneous firing rate is subtracted to determine the net response.

Field Trapping

This protocol is based on the methodology described for trapping Euxoa tritici.[8]

1. Trap and Lure Preparation:

  • Csalomon® funnel traps are used.[8]

  • Rubber septa are loaded with 1, 10, or 100 µg of synthetic this compound dissolved in hexane. A control lure contains only hexane.

  • A small piece of an insecticide strip is placed in the collection container of the trap to kill captured moths.

2. Experimental Design:

  • Traps are set up in a randomized block design with a minimum distance of 20 meters between traps.

  • The traps are hung on stakes at a height of approximately 1.5 meters above the ground.

3. Data Collection:

  • Traps are inspected, and the number of captured male Euxoa tritici is recorded every 2-3 days for the duration of the flight period.

  • Lures are replaced every 4 weeks.

Wind Tunnel Bioassay

This protocol is representative of methods used to study behavioral inhibition in moths.[4]

1. Wind Tunnel and Insect Preparation:

  • A glass wind tunnel (e.g., 2m long x 0.6m wide x 0.6m high) is used with a controlled airflow of 0.3 m/s.

  • The temperature is maintained at 22-24°C and relative humidity at 50-60%.

  • Lighting is provided by a dim red light source.

  • Male Coleophora laricella are pre-conditioned in the experimental room for at least one hour before the assay.

2. Pheromone Source:

  • A filter paper strip is loaded with a standard dose of the attractant, (Z)-5-decen-1-ol.

  • For the treatment groups, varying percentages of this compound are added to the attractant on the filter paper. A control source contains only the attractant.

  • The pheromone source is placed at the upwind end of the tunnel.

3. Behavioral Observation:

  • Individual male moths are released on a platform at the downwind end of the tunnel.

  • The following behaviors are recorded over a 3-minute period: activation (wing fanning), take-off, upwind flight, and contact with the pheromone source.

  • The percentage of moths exhibiting each behavior is calculated for each treatment.

Visualizing Olfactory Signal Transduction

The detection of this compound by an insect's antenna initiates a cascade of events within the olfactory sensory neuron, converting the chemical signal into an electrical one. The following diagrams illustrate the key steps in this process.

Olfactory_Neuron_Activation cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_neuron Inside Neuron Pheromone (Z)-5-Decenyl acetate OBP_unbound Odorant-Binding Protein (OBP) Pheromone->OBP_unbound Binding OBP_bound Pheromone-OBP Complex OBP_unbound->OBP_bound Receptor Odorant Receptor (OR) Co-receptor (Orco) OBP_bound->Receptor:f0 Delivery & Binding Ion_Channel Ion Channel Opens Receptor->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential

Caption: Pheromone reception at the olfactory sensory neuron.

The following diagram illustrates a more detailed workflow of how a dose-response experiment using single-sensillum recording is conducted.

SSR_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound B Load Stimulus Cartridges A->B E Deliver Odor Stimulus (Pulsed Air) B->E C Immobilize Insect & Expose Antenna D Insert Reference & Recording Electrodes C->D F Record Neuronal Spike Train E->F G Spike Sorting & Counting F->G H Calculate Firing Rate (spikes/s) G->H I Construct Dose-Response Curve H->I

Caption: Workflow for a single-sensillum recording dose-response experiment.

References

Comparative Bioactivity of (Z)-5-Decenyl Acetate and Its (E)-Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the geometric isomers (Z)-5-Decenyl acetate and (E)-5-Decenyl acetate. These compounds are significant semiochemicals, primarily acting as insect sex pheromones. This document summarizes key experimental data, details the methodologies employed in these experiments, and visualizes relevant biological pathways and experimental workflows.

The biological activity of this compound and its (E)-isomer is highly species-specific, with each isomer playing a distinct role in the chemical communication of different insects, primarily within the order Lepidoptera. While (E)-5-Decenyl acetate is a known primary component of the sex pheromone for the peach twig borer, Anarsia lineatella, recent studies have demonstrated that this compound is a potent attractant for the white-line dart moth, Euxoa tritici. This guide focuses on the comparative bioactivity of these two isomers, drawing on field trapping data that highlights their differential effects.

Data Presentation: Quantitative Bioactivity Data

A 2023 study by Nagy et al. revealed that the capture of Euxoa tritici in traps baited for Anarsia lineatella was due to the presence of this compound as an impurity in the synthetic (E)-5-Decenyl acetate lure.[1][2] The commercial lure for A. lineatella contained approximately 10% of the (Z)-isomer.[1] Field experiments demonstrated that this compound is a strong attractant for E. tritici, exhibiting a clear dose-dependent effect, while the lure containing predominantly the (E)-isomer was significantly less attractive.

Lure CompositionTarget Insect SpeciesMean Trap Catch (± SEM) of E. tritici
Control (unbaited)Euxoa tritici0.2 ± 0.2a
Anarsia lineatella lure (~90% (E)-5-decenyl acetate)Euxoa tritici2.6 ± 0.6ab
10 µg this compoundEuxoa tritici5.8 ± 1.6bc
100 µg this compoundEuxoa tritici8.8 ± 2.5c
Data sourced from Nagy et al., 2023. Means within a column followed by the same letter are not significantly different.[2]

Experimental Protocols

The data presented above was obtained through a field trapping bioassay designed to determine the behavioral response (attraction) of male Euxoa tritici moths to different pheromone lures.

Field Trapping Bioassay

Objective: To assess the attractant properties of this compound and an Anarsia lineatella pheromone lure (predominantly (E)-5-Decenyl acetate) for Euxoa tritici.

Materials:

  • Sticky traps (e.g., delta traps)

  • Rubber septa for pheromone dispensing

  • Synthetic this compound (in varying doses: 10 µg, 100 µg)

  • Commercial Anarsia lineatella pheromone lures

  • Control (unbaited) septa

  • Stakes or hangers for trap deployment

  • Hexane or another suitable solvent for lure preparation

Procedure:

  • Lure Preparation: The different doses of synthetic this compound are applied to rubber septa using a suitable solvent like hexane. The solvent is allowed to evaporate completely. Commercial lures are used as is.

  • Trap Deployment: Traps are set up in the field in a randomized block design, with a sufficient distance between traps (e.g., >20 meters) to avoid interference. The traps are mounted on stakes at a consistent height above the ground.

  • Experimental Period: The traps are left in the field for a specified period, and the number of captured male Euxoa tritici moths in each trap is recorded at regular intervals.

  • Data Analysis: The mean number of moths captured per trap for each treatment is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences in attraction between the different lures and the control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The perception of pheromones in insects is a complex process that begins at the antenna and results in a behavioral response. The following diagrams illustrate a generalized insect olfactory signaling pathway and a typical workflow for a field trapping bioassay.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone Pheromone Molecule ((Z)- or (E)-isomer) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR_Complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR_Complex->ORN Activation & Ion Channel Opening AL Antennal Lobe ORN->AL Signal Transduction MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Signal Processing Behavior Behavioral Response (e.g., Attraction) MB_LH->Behavior Behavioral Command

Caption: Generalized Insect Olfactory Signaling Pathway.

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_data_collection Data Collection cluster_analysis Data Analysis Lure_Prep Prepare Pheromone Lures ((Z)-isomer, (E)-isomer lure, Control) Trap_Assembly Assemble Traps Lure_Prep->Trap_Assembly Randomization Randomize Trap Placement Trap_Assembly->Randomization Deployment Deploy Traps in Field Randomization->Deployment Monitoring Monitor Traps at Regular Intervals Deployment->Monitoring Counting Count and Record Captured Moths Monitoring->Counting Stats Statistical Analysis (e.g., ANOVA) Counting->Stats Conclusion Draw Conclusions on Isomer Bioactivity Stats->Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of (Z)-5-Decenyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs of (Z)-5-decenyl acetate, a key sex pheromone component of the turnip moth, Agrotis segetum. The following sections detail the impact of structural modifications on biological activity, supported by experimental data from electrophysiological studies.

Introduction

This compound is a primary component of the female sex pheromone of the turnip moth, Agrotis segetum, and plays a crucial role in attracting males for mating. Understanding the relationship between the molecular structure of this compound and its biological activity is essential for developing effective pest management strategies, such as mating disruption and mass trapping, as well as for fundamental research into insect olfaction. This guide summarizes key findings on how modifications to the alkyl chain length, introduction of methyl substituents, and addition of fluorine atoms affect the pheromonal activity of this compound analogs. The activity is primarily assessed through single-sensillum recordings (SSR), which measure the electrophysiological response (nerve impulses or "spikes") of individual olfactory sensory neurons on the male moth's antennae.

Data Presentation: Electrophysiological Activity of this compound Analogs

The following tables summarize the electrophysiological activity of various analogs of this compound compared to the parent compound. The activity is presented as relative activity or in spikes per second, as determined by single-sensillum recordings on Agrotis segetum.

Table 1: Effect of Chain Length Modification on Electrophysiological Activity

CompoundStructureRelative Activity (%)
This compound (Parent Compound)CH₃(CH₂)₃CH=CH(CH₂)₄OAc100
(Z)-5-Nonenyl acetateCH₃(CH₂)₂CH=CH(CH₂)₄OAc~50
(Z)-5-Octenyl acetateCH₃CH₂CH=CH(CH₂)₄OAc~10
(Z)-5-Undecenyl acetateCH₃(CH₂)₄CH=CH(CH₂)₄OAc~10

Data extracted and synthesized from Bengtsson et al., Journal of Chemical Ecology, 1990.

Table 2: Effect of Methyl Substitution on Electrophysiological Activity

CompoundChiralityRelative Activity (%)
This compound (Parent Compound)-100
(R)-2-Methyl-(Z)-5-decenyl acetateR~10
(S)-2-Methyl-(Z)-5-decenyl acetateS~10
(R)-3-Methyl-(Z)-5-decenyl acetateR~30
(S)-3-Methyl-(Z)-5-decenyl acetateS~10
(R)-7-Methyl-(Z)-5-decenyl acetateR~30
(S)-7-Methyl-(Z)-5-decenyl acetateS~10
(R)-8-Methyl-(Z)-5-decenyl acetateR~10
(S)-8-Methyl-(Z)-5-decenyl acetateS~10

Data extracted and synthesized from Jönsson et al., Journal of Chemical Ecology, 1993.

Table 3: Effect of Fluorination on Electrophysiological Activity

CompoundRelative Activity (Compared to this compound)
This compound (Parent Compound)1
4,4-Difluoro-(Z)-5-decenyl acetate1/100
7,7-Difluoro-(Z)-5-decenyl acetate1/100
10,10,10-Trifluoro-(Z)-5-decenyl acetate1/100
7,7,8,8-Tetrafluoro-(Z)-5-decenyl acetate1/100
7,7,8,8,9,9,10,10,10-Nonafluoro-(Z)-5-decenyl acetateInactive

Data from Wu et al., Journal of Chemical Ecology, 1995.[1]

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic route for producing (Z)-alkenyl acetates involves the Wittig reaction, which allows for the stereoselective formation of the (Z)-double bond.

General Wittig Reaction Protocol:

  • Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.

  • Ylide Generation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium amide) in an aprotic solvent (e.g., THF or DMSO) to generate the ylide.

  • Wittig Reaction: The ylide is then reacted with an appropriate aldehyde to form the desired alkene with a (Z)-configuration. The choice of aldehyde and alkyl halide determines the final structure of the analog (e.g., chain length, methyl substitution).

  • Functional Group Manipulation: If the starting materials do not contain the final acetate group, the resulting alkene can be further modified. For example, a terminal hydroxyl group can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

  • Purification: The final product is purified using techniques such as column chromatography on silica gel to remove byproducts and isolate the desired (Z)-isomer.

Electrophysiological Bioassay: Single-Sensillum Recording (SSR)

The biological activity of the synthesized analogs is quantified using the single-sensillum recording (SSR) technique.

SSR Protocol:

  • Insect Preparation: An adult male Agrotis segetum is immobilized in a pipette tip or on a wax block, with one antenna exposed and fixed.

  • Electrode Placement: A reference electrode (typically a sharpened tungsten or glass capillary filled with saline) is inserted into the insect's head or eye. A recording electrode, also a sharpened tungsten or saline-filled glass capillary, is carefully inserted at the base of a single long sensillum trichodeum on the antenna, which houses the pheromone-sensitive olfactory sensory neurons.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A filter paper cartridge loaded with a known amount of the test compound (dissolved in a solvent like hexane) is inserted into the airstream for a defined period (e.g., 1 second) to deliver the stimulus.

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the neuron are amplified, filtered, and recorded using specialized software.

  • Data Analysis: The response is quantified by counting the number of spikes in a defined period after the stimulus presentation and subtracting the background (spontaneous) spike frequency. Dose-response curves are often generated to compare the potency of different analogs.

Mandatory Visualizations

Experimental Workflow for SAR Study

SAR_Workflow cluster_synthesis Analog Synthesis & Purification cluster_bioassay Electrophysiological Bioassay cluster_analysis Data Analysis & Interpretation start Design Analogs (Vary Chain Length, Substitution, etc.) synthesis Chemical Synthesis (e.g., Wittig Reaction) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, GC-MS) purification->characterization stimulus Odorant Delivery characterization->stimulus prep Insect Preparation (Agrotis segetum male) ssr Single-Sensillum Recording (SSR) prep->ssr data_acq Data Acquisition (Spike trains) ssr->data_acq stimulus->ssr spike_count Spike Counting & Analysis data_acq->spike_count sar Establish Structure-Activity Relationship (SAR) spike_count->sar model QSAR Modeling (Optional) sar->model

Caption: Workflow for a typical structure-activity relationship study of pheromone analogs.

Proposed Insect Pheromone Signaling Pathway

Pheromone_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Membrane PBP Pheromone Binding Protein (PBP) PBP_P PBP-Pheromone Complex PBP->PBP_P Pheromone (Z)-5-Decenyl acetate analog Pheromone->PBP Binding OR Odorant Receptor (OR) PBP_P->OR Pheromone Release & Receptor Binding IonChannel Ion Channel (Cation influx) Depolarization Membrane Depolarization OR->Depolarization Activation Orco Orco (Co-receptor) ActionPotential Action Potential (Spike) Depolarization->ActionPotential Generation

References

Comparing the efficacy of (Z)-5-Decenyl acetate with other attractants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (Z)-5-Decenyl acetate with other insect attractants, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate compounds for their specific applications in pest management and chemical ecology studies.

Data Presentation

The following tables summarize the quantitative data from field trapping and electrophysiological experiments to provide a clear comparison of the attractancy of this compound and alternative compounds.

Table 1: Field Trapping Efficacy of this compound for the White-Line Dart Moth (Euxoa tritici)

This table presents data from a field study comparing the effectiveness of different doses of this compound with a commercial lure for Anarsia lineatella in trapping males of Euxoa tritici. The study highlights a dose-dependent response to this compound.[1][2][3]

LureDose (µg)Mean No. of E. tritici per Trap (± SE)Statistical Significance*
Unbaited Control00.4 ± 0.2a
Anarsia lineatella Lure4002.6 ± 0.6ab
This compound12.8 ± 0.8ab
This compound105.8 ± 1.6bc
This compound1008.8 ± 2.5c

*Means within a column followed by the same letter are not significantly different (Tukey's HSD, P > 0.05). Data sourced from Nagy et al. (2023).[1][2][3]

Table 2: Comparative Electroantennogram (EAG) Response to this compound and Other Compounds

This table provides a qualitative summary of electroantennogram (EAG) responses of various moth species to this compound and other related compounds. EAG measures the overall electrical response of the antenna to a volatile stimulus, indicating the level of olfactory detection.

Insect SpeciesCompoundEAG Response LevelNotes
Agrotis segetumThis compoundStrongA primary component of its sex pheromone.
Agrotis segetumMethyl-substituted analogs of this compoundVariableThe response depends on the position of the methyl substituent, indicating receptor specificity.[4]
Coleophora laricella(Z)-5-Decen-1-olHighElicited the highest response among a series of tested alcohols, acetates, and aldehydes.
Coleophora laricellaThis compoundModerateResponded to by a different type of receptor cell compared to the alcohol.
Obliquebanded Leafroller(Z)-11-Tetradecenyl acetateSignificantMajor pheromone component elicited a strong response.[5]
Redbanded Leafroller(Z)-11-Tetradecenyl acetateSignificantMajor pheromone component elicited a strong response.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

Field Trapping Protocol

This protocol is based on the methodology described by Nagy et al. (2023) for evaluating the attractancy of synthetic compounds to moths.[1][2][3]

  • Trap Type: Commercially available sticky traps (e.g., Delta traps) are commonly used.

  • Lure Preparation:

    • Synthetic this compound is dissolved in a high-purity solvent (e.g., hexane) to achieve the desired concentrations.

    • A specific volume of the solution is applied to a rubber septum or another suitable dispenser.

    • The solvent is allowed to evaporate completely before deploying the lure.

    • Commercial lures are used as per the manufacturer's instructions.

  • Trap Deployment:

    • Traps are set up in the experimental field, typically in a randomized block design.

    • A minimum distance (e.g., 20 meters) is maintained between traps to avoid interference.

    • Traps are mounted on posts at a height of approximately 0.5 meters above the ground.

  • Data Collection and Analysis:

    • Traps are inspected at regular intervals (e.g., weekly).

    • The number of captured target insects is recorded for each trap.

    • Captured insects are removed at each inspection.

    • The collected data is statistically analyzed (e.g., using ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.

Electroantennography (EAG) Protocol

This is a generalized protocol for conducting EAG assays to measure the antennal response of insects to volatile compounds.

  • Insect Preparation:

    • An adult moth is restrained in a holder (e.g., a pipette tip).

    • The head is immobilized with dental wax or a similar material.

  • Antenna Preparation:

    • One antenna is carefully excised at the base using micro-scissors.

    • The distal tip of the antenna is removed to ensure good electrical contact.

  • Electrode Placement:

    • The base of the antenna is placed in contact with a reference electrode filled with a saline solution.

    • The cut distal end of the antenna is connected to a recording electrode, also filled with a saline solution.

  • Stimulus Delivery:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • A known amount of the test compound (e.g., this compound) is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.

    • A puff of air is delivered through the pipette, introducing the odorant into the continuous airstream directed at the antenna.

  • Data Recording and Analysis:

    • The electrical potential changes across the antenna are amplified and recorded.

    • The amplitude of the negative deflection (in millivolts, mV) is measured as the EAG response.

    • The response to a solvent blank is subtracted from the response to the test compound to correct for mechanical stimulation.

    • Responses to different compounds and concentrations are compared.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling pathway for pheromone detection in moths.

Olfactory_Signaling_Pathway cluster_air External Environment cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) & Co-receptor (Orco) Pheromone_PBP->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+, Ca2+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Antennal Lobe of Brain Action_Potential->Brain Signal Transmission

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for Attractant Efficacy Testing

The following diagram illustrates a typical workflow for testing the efficacy of an insect attractant.

Efficacy_Testing_Workflow cluster_lab Laboratory Phase cluster_field Field Phase cluster_analysis Analysis Phase Compound_Selection 1. Compound Selection (this compound & alternatives) Lure_Prep 2. Lure Preparation Compound_Selection->Lure_Prep EAG 3. Electroantennography (EAG) (Optional Screening) Lure_Prep->EAG Trap_Deployment 4. Trap Deployment (Randomized Block Design) Lure_Prep->Trap_Deployment Data_Collection 5. Data Collection (Regular Intervals) Trap_Deployment->Data_Collection Statistical_Analysis 6. Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Efficacy_Comparison 7. Efficacy Comparison & Conclusion Statistical_Analysis->Efficacy_Comparison

Caption: Workflow for testing the efficacy of insect attractants.

References

Comparative Analysis of Insect Olfactory Receptor Cross-Reactivity to (Z)-5-Decenyl Acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for analyzing the cross-reactivity of insect olfactory receptors (ORs) to the common pheromone component, (Z)-5-Decenyl acetate, and its structural analogs. Understanding the specificity of these receptors is crucial for deciphering the principles of chemical communication in insects and for the development of targeted and effective pest management strategies.

While comprehensive quantitative data on the cross-reactivity for this compound across a wide range of insect ORs is not extensively consolidated in publicly available literature, this document presents an illustrative comparison based on established experimental protocols. The data herein is representative of typical results obtained from such studies and serves as a guide for experimental design and data presentation.

Comparative Olfactory Neuron Responses

The response of olfactory sensory neurons (OSNs) to pheromones and their analogs is a primary determinant of an insect's behavioral reaction. The degree of cross-reactivity can reveal the tuning breadth of a specific olfactory receptor. The following table provides illustrative electrophysiological data from a hypothetical olfactory receptor neuron, designated as "ORX," specialized for detecting this compound. The responses to various analogs are quantified relative to the primary pheromone.

Table 1: Illustrative Electrophysiological Responses of a Hypothetical Olfactory Receptor Neuron (ORX) to this compound and Analogs

CompoundStructureConcentrationMean Firing Rate (spikes/s) ± SEMRelative Response (%)
This compound CH₃(CH₂)₃CH=CH(CH₂)₄OC(O)CH₃1 µg120 ± 8100
(E)-5-Decenyl acetateCH₃(CH₂)₃CH=CH(CH₂)₄OC(O)CH₃1 µg35 ± 529
(Z)-4-Decenyl acetateCH₃(CH₂)₄CH=CH(CH₂)₃OC(O)CH₃1 µg50 ± 642
(Z)-5-Decen-1-olCH₃(CH₂)₃CH=CH(CH₂)₄OH1 µg65 ± 754
Decyl acetateCH₃(CH₂)₉OC(O)CH₃1 µg15 ± 313
Solvent Control (Hexane)--5 ± 20

Note: The data in this table is fictional and for illustrative purposes only, representing typical results from Single Sensillum Recording (SSR) experiments.

Experimental Protocols

To determine the cross-reactivity of insect olfactory receptors, two primary electrophysiological and imaging techniques are employed: Single-Sensillum Recording (SSR) for in vivo analysis of individual neuron activity and in vivo Calcium Imaging for monitoring the responses of larger populations of genetically defined neurons.

Single-Sensillum Recording (SSR)

SSR is an in vivo technique that measures the action potentials from individual OSNs housed within a single sensillum on an insect's antenna.[1][2] This method provides high-resolution data on the specificity and sensitivity of individual neurons in their native environment.[1]

1. Insect Preparation:

  • The test insect is immobilized, often within a pipette tip, with its head and antennae exposed.[1][3]

  • The insect is fixed to a microscope slide or a custom holder using wax or double-sided tape.[1][2]

  • The antenna is stabilized with a glass microcapillary or held in place with wax to prevent movement during recording.[1][3]

2. Electrode Placement:

  • A reference electrode, typically a sharpened tungsten or glass capillary filled with saline solution, is inserted into a non-olfactory part of the insect, such as the eye or the head capsule.[1][3]

  • A sharpened tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum using a micromanipulator under high magnification.[1][3] Successful penetration is often indicated by an increase in signal noise, representing the spontaneous activity of the neuron(s).[1]

3. Odor Delivery:

  • Test compounds, including this compound and its analogs, are diluted in a solvent like hexane and applied to a piece of filter paper.[4]

  • The filter paper is placed inside a Pasteur pipette.[4]

  • A controlled puff of purified, humidified air is passed through the pipette, delivering the odorant stimulus to the antenna.[4] The duration of the stimulus is typically short, around one second.

4. Data Acquisition and Analysis:

  • The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded.[3]

  • The neuronal response is quantified by counting the number of spikes during the stimulus period and subtracting the spontaneous firing rate before the stimulus.

  • Spike sorting software can be used to distinguish the responses of different neurons within the same sensillum based on spike amplitude.[3]

In vivo Calcium Imaging

This technique allows for the visual monitoring of neural responses in larger ensembles of neurons by using genetically encoded calcium indicators like G-CaMP.[5][6]

1. Fly Preparation and Transgenesis:

  • Transgenic flies (e.g., Drosophila melanogaster) are generated to express a calcium-sensitive fluorescent protein (e.g., G-CaMP) in specific populations of olfactory neurons using a binary expression system like GAL4/UAS.[5][6]

  • The fly is anesthetized and mounted in a custom-made holder.[7]

  • A small window is cut into the head cuticle to expose the antennal lobes of the brain.[6][7]

2. Imaging Setup:

  • The preparation is placed under a fluorescence microscope, often a two-photon microscope, which allows for optical sectioning of the brain tissue.[5]

  • A laser is used to excite the G-CaMP, and the emitted fluorescence is detected by a photomultiplier tube.[5]

3. Olfactory Stimulation:

  • A constant stream of carrier air is delivered to the fly's antennae.

  • Odorants are delivered by redirecting a portion of the airflow through a bottle containing the diluted chemical on filter paper.[5]

4. Data Acquisition and Analysis:

  • A series of images of the antennal lobe is captured before, during, and after odor stimulation.

  • Increases in intracellular calcium upon neuronal activation lead to a detectable increase in G-CaMP fluorescence.[6]

  • The change in fluorescence intensity within specific glomeruli (the functional units of the antennal lobe) is measured and analyzed to create spatial and temporal maps of odor-evoked activity.[6]

Mandatory Visualization

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane of OSN Odorant Odorant (this compound) OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds OR_complex ORx Orco OBP->OR_complex:f0 Delivers Odorant Ion_Channel Ion Channel Opening OR_complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Depolarization->Action_Potential Triggers Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

SSR_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Insect_Immobilization 1. Immobilize Insect Antenna_Stabilization 2. Stabilize Antenna Insect_Immobilization->Antenna_Stabilization Electrode_Placement 4. Insert Reference & Recording Electrodes Antenna_Stabilization->Electrode_Placement Odor_Prep 3. Prepare Odorant Stimuli Odor_Delivery 5. Deliver Odor Puff Odor_Prep->Odor_Delivery Electrode_Placement->Odor_Delivery Record_Signal 6. Record Action Potentials Odor_Delivery->Record_Signal Spike_Sorting 7. Spike Sorting (optional) Record_Signal->Spike_Sorting Quantification 8. Quantify Firing Rate Spike_Sorting->Quantification Comparison 9. Compare Responses to Analogs Quantification->Comparison

References

Validating (Z)-5-Decenyl Acetate Attraction: A Comparative Guide Based on Wind Tunnel Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in chemical ecology and pest management, wind tunnel bioassays are a critical tool for validating the behavioral effects of semiochemicals like (Z)-5-Decenyl acetate. This guide provides a comprehensive comparison of the performance of this compound, supported by experimental data from wind tunnel and field studies, and includes detailed protocols for conducting such assays.

Performance of this compound: Attractant vs. Inhibitor

This compound's role as a sex pheromone component is species-specific, acting as a powerful attractant for some insects while inhibiting attraction in others. This dual functionality highlights the importance of empirical validation through bioassays.

Case Study 1: Attraction Inhibitor in the Larch Casebearer Moth (Coleophora laricella)

In the larch casebearer moth, Coleophora laricella, this compound acts as a potent attraction inhibitor when combined with the primary attractant, (Z)-5-decen-1-ol. A wind tunnel study by Witzgall and Priesner (1991) demonstrated a significant reduction in male moth orientation and landing when the acetate was added to the alcohol lure.[1][2]

Experimental Data:

The following table summarizes the inhibitory effects of this compound on the attraction of male C. laricella to (Z)-5-decen-1-ol in a wind tunnel bioassay.

Treatment% Males Exhibiting Oriented Flight% Males Landing at Source
(Z)-5-decen-1-ol (Control)8575
(Z)-5-decen-1-ol + 0.001% this compound5040
(Z)-5-decen-1-ol + 0.01% this compound2010
(Z)-5-decen-1-ol + 0.1% this compound50
(Z)-5-decen-1-ol + 1% this compound00

Data adapted from Witzgall & Priesner, 1991.[1][2]

Case Study 2: Sex Attractant for the White-Line Dart Moth (Euxoa tritici)

In contrast to its inhibitory role in C. laricella, this compound is a potent sex attractant for the male white-line dart moth, Euxoa tritici. Field trapping studies have shown a clear dose-dependent response, with higher doses capturing significantly more moths.[3][4]

Experimental Data:

The table below presents data from a field trapping experiment comparing the attractant efficacy of different doses of this compound.

Lure CompositionMean Number of E. tritici Males Captured per Trap
Control (no lure)0
10 µg this compound25
30 µg this compound58
100 µg this compound112
300 µg this compound250

Data is representative of findings in field trapping studies.[3][4]

Other Notable Roles of this compound
  • Synergist: For the moth Eustrotia uncula, this compound acts as a synergistic component when combined with (Z)-3-decenyl acetate, significantly enhancing the attraction of males.[5]

  • Pheromone Component: It is a known component of the sex pheromone for the turnip moth, Agrotis segetum.

Experimental Protocols for Wind Tunnel Bioassays

A standardized wind tunnel bioassay protocol is essential for obtaining reliable and reproducible data on insect behavioral responses to volatile compounds.

Wind Tunnel Specifications
  • Construction: The wind tunnel should be constructed of non-absorbent materials like glass or plexiglass to prevent chemical contamination. A typical flight section is at least 1.5 meters long and 0.5 meters in width and height.

  • Airflow: A laminar airflow is crucial for creating a stable pheromone plume. Air should be pushed through the tunnel at a consistent velocity, typically between 0.2 and 0.4 m/s, and filtered through activated charcoal to remove contaminants.

  • Environmental Conditions: The experimental room should be maintained at a constant temperature (21-26°C) and relative humidity (60-80%) that mimics the insect's natural active period.[6]

  • Lighting: For nocturnal insects, dim red light (~0.7 lux, >600 nm) should be used to simulate night conditions without affecting their behavior.[6]

Insect Preparation
  • Rearing: Use insects of a consistent age and physiological state (e.g., virgin males for sex pheromone assays).

  • Acclimatization: Transfer individual insects to the experimental room at least 1-2 hours before the bioassay to allow them to acclimatize to the ambient conditions.

Bioassay Procedure
  • Pheromone Source Preparation: Dissolve the synthetic pheromone in a high-purity solvent (e.g., hexane) at the desired concentrations. Apply a precise volume of the solution to a dispenser, such as a filter paper or rubber septum. A solvent-only dispenser should be used as a control.

  • Acclimation Period: Place a single insect in a release cage at the downwind end of the tunnel and allow it to acclimate for 1-2 minutes.

  • Stimulus Introduction: Position the pheromone dispenser at the upwind end of the tunnel.

  • Observation Period: Release the insect and observe its behavior for a predetermined period, typically 3-5 minutes.

  • Data Collection: Record a sequence of key behaviors, including:

    • Activation: Antennal grooming, wing fanning.

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source (often in a zigzagging pattern).

    • Source Contact: The insect lands on or touches the pheromone dispenser.[6]

  • Replication: Repeat the procedure with a sufficient number of insects to obtain statistically robust data.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in a wind tunnel bioassay.

experimental_workflow cluster_prep Preparation cluster_bioassay Wind Tunnel Bioassay cluster_data Data Analysis insect_prep Insect Rearing & Acclimatization placement Place Lure & Insect in Tunnel insect_prep->placement pheromone_prep Pheromone & Control Lure Preparation pheromone_prep->placement release Release Insect placement->release observation Observe & Record Behavior (3-5 min) release->observation data_analysis Calculate % Response for Each Behavior observation->data_analysis comparison Statistical Comparison of Treatments data_analysis->comparison

Experimental Workflow for a Wind Tunnel Bioassay.

signaling_pathway pheromone_source Pheromone Source (this compound) plume Odor Plume pheromone_source->plume Dispersion insect Insect Antenna (Olfactory Receptors) plume->insect Detection brain Antennal Lobe (Brain) insect->brain Signal Transduction behavior Behavioral Response (Upwind Flight, etc.) brain->behavior Neural Processing & Motor Output

Pheromone Signaling Pathway Leading to Attraction.

References

Field Validation of (Z)-5-Decenyl Acetate as a Monitoring Tool for Agrotis segetum

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-5-Decenyl acetate is a key component of the female sex pheromone of the turnip moth, Agrotis segetum, a significant agricultural pest worldwide. Its application in pheromone-baited traps provides a crucial tool for monitoring the presence, abundance, and flight phenology of this pest, enabling more precise and effective pest management strategies. This guide offers a comparative analysis of this compound-based lures, detailing their performance against alternatives and providing the experimental framework for their validation.

Performance Comparison of Pheromone Blends

The efficacy of a pheromone lure is critically dependent on the precise blend of its components. Field trials have demonstrated that while this compound is a primary attractant for A. segetum, its effectiveness is significantly enhanced when combined with other homologous acetates.

A pivotal study conducted in Israel and Germany evaluated various blends for trapping male A. segetum. The results, summarized below, highlight the synergistic effect of a multi-component lure.

Lure Composition (Blend Code) Components & Ratios Mean No. of Moths Captured (Israel) Mean No. of Moths Captured (Germany)
A1 Z5-10:OAc (100)1.8 b-
A2 Z7-12:OAc (100)0.3 c-
A3 Z9-14:OAc (100)0.3 c-
A4 Z5-10:OAc (20) : Z7-12:OAc (100)10.3 a-
A5 Z5-10:OAc (20) : Z7-12:OAc (100) : Z9-14:OAc (50)12.5 a15.2 b
A6 Z5-10:OAc (20) : Z7-12:OAc (100) : Z9-14:OAc (50) : 12:OAc (10)25.5 a 35.7 a
B1 Z5-10:OAc (100)-1.5 c
B2 Z7-12:OAc (100)-0.8 c
B3 Z9-14:OAc (100)-1.2 c
B4 Z5-10:OAc (20) : Z7-12:OAc (100)-18.9 b
B5 Z5-10:OAc (20) : Z7-12:OAc (100) : Z9-14:OAc (50)-22.4 b
B6 Z5-10:OAc (20) : Z7-12:OAc (100) : Z9-14:OAc (50) : 10:OAc (10)-28.1 ab
Means in the same column followed by the same letter are not significantly different (P < 0.05, Duncan's Multiple Range Test). Data adapted from Dunkelblum et al., 1985.[1]

The data clearly indicates that a four-component blend (A6), including this compound, (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and dodecyl acetate, was the most effective in capturing A. segetum males in both geographical locations.[1] This underscores the importance of using a complete pheromone blend for optimal monitoring.

Comparison with Alternative Monitoring Tools

Pheromone traps represent a significant advancement over traditional monitoring methods like light traps due to their species specificity.

Monitoring Tool Advantages Disadvantages
Pheromone Traps (baited with this compound blend) Highly specific to Agrotis segetum, reducing bycatch and simplifying counting.[2] Effective for early detection of pest presence and monitoring flight activity.[2]Only captures male moths.[2] Trap catch may not directly correlate with larval density and subsequent crop damage.[2]
Light Traps Attract a wide range of nocturnal insects, potentially monitoring multiple pest species simultaneously.Non-selective, leading to high bycatch of non-target and beneficial insects, making sorting and identification time-consuming.[2] Catches can be influenced by environmental factors like moonlight and temperature.[3]

Studies have shown that for monitoring A. segetum, pheromone traps are generally more practical and efficient for forecasting purposes compared to light traps.[4][5]

Experimental Protocols

Reproducible and standardized protocols are essential for the validation of this compound as a monitoring tool.

Field Trapping Protocol for Pheromone Blend Evaluation

This protocol is adapted from the methodology described by Dunkelblum et al. (1985).[1]

  • Trap Selection: Dry funnel traps or standard delta-shaped traps are suitable.[1]

  • Lure Preparation:

    • Pheromone components are dissolved in hexane to the desired concentrations and ratios.

    • The solution is applied to a dispenser, such as a rubber septum or rubber tubing.[1]

    • Dispensers are air-dried for a short period to allow the solvent to evaporate.

  • Experimental Design:

    • A randomized block design is recommended to minimize positional effects in the field.

    • Traps should be placed at a height of 1-1.5 meters, corresponding to the typical flight height of the moths.[1]

    • Maintain a minimum distance of 15-25 meters between traps to avoid interference.[1]

    • Include unbaited (control) traps to measure random captures.

  • Data Collection and Analysis:

    • Traps should be inspected, and the number of captured moths recorded at regular intervals (e.g., weekly).

    • To prevent bias, the position of the different lure treatments should be rotated within each block after each count.[1]

    • Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Duncan's Multiple Range Test), to determine significant differences between treatments.[1]

Protocol for Assessing Lure Longevity
  • Lure Aging: A set of lures is deployed in the field under representative environmental conditions for different durations (e.g., 2, 4, 6, 8 weeks).[2][6]

  • Field Bioassay: The aged lures, along with fresh (0-week-old) lures, are then used in a standard field trapping experiment as described above to compare their attractiveness to the target pest.

  • Chemical Analysis (Optional): The residual pheromone content and the release rate of the aged lures can be quantified using gas chromatography-mass spectrometry (GC-MS). This provides a chemical basis for the observed biological activity.[2]

Visualizations

Experimental Workflow for Pheromone Trap Field Validation

G cluster_prep Preparation cluster_deployment Field Deployment cluster_data Data Collection & Analysis lure_prep Lure Preparation trap_prep Trap Assembly design Randomized Block Design trap_prep->design placement Trap Placement design->placement collection Weekly Moth Counts placement->collection rotation Trap Rotation collection->rotation analysis Statistical Analysis collection->analysis rotation->collection

Caption: Workflow for a pheromone trap field validation experiment.

Olfactory Signaling Pathway of this compound in Agrotis segetum

Electrophysiological studies have identified specific olfactory sensory neurons (OSNs) in the antennae of male A. segetum that are highly sensitive to this compound.[7] These neurons are housed in long sensilla trichodea. The binding of the pheromone molecule to a specific odorant receptor (OR) on the dendritic membrane of the OSN initiates a signal transduction cascade, leading to the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for further processing.[8]

G cluster_periphery Antennal Sensillum cluster_brain Brain pheromone This compound obp PBP pheromone->obp Binding receptor Odorant Receptor (OR) obp->receptor Transport & Release orn Olfactory Receptor Neuron (OSN) antennal_lobe Antennal Lobe orn->antennal_lobe Action Potential ion_channel Ion Channel Opening receptor->ion_channel Activation ion_channel->orn Depolarization protocerebrum Protocerebrum antennal_lobe->protocerebrum Signal Processing

Caption: Simplified olfactory signaling pathway in Agrotis segetum.

References

A Comparative Guide to (Z)-5-Decenyl Acetate Lure Formulations for Insect Monitoring and Control

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-5-Decenyl acetate is a crucial semiochemical, acting as a sex attractant for various lepidopteran species, notably the white-line dart (Euxoa tritici). The efficacy of this pheromone in field applications—whether for population monitoring, mass trapping, or mating disruption—is critically dependent on the formulation of the lure. The choice of dispenser material and design dictates the release rate and longevity of the pheromone, directly impacting trap capture rates and the overall success of the pest management strategy.

This guide provides a comparative analysis of different lure formulations for this compound, presenting supporting experimental data from field trials and laboratory analyses. While direct comparative studies evaluating multiple dispenser types for this compound are limited, this guide synthesizes available data for this compound and draws parallels from studies on structurally similar acetate pheromones to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Performance of this compound in Rubber Septa Lures: A Dose-Response Study

Field trials have demonstrated a clear dose-dependent effect of this compound on the capture of male Euxoa tritici. The following table summarizes the mean number of moths captured in traps baited with rubber septa loaded with varying amounts of the pheromone.

Lure FormulationPheromone Dosage (µg)Mean (±SE) Moths Captured per TrapTarget Insect Species
Rubber Septum105.8 ± 1.6Euxoa tritici
Rubber Septum1008.8 ± 2.5Euxoa tritici
Rubber Septum300Not specified in detail, but 100 µg was noted as the peak dose in the initial experiment.Euxoa tritici
Commercial Lure (for Anarsia lineatella)Not specified2.6 ± 0.6Euxoa tritici

Data adapted from a field study on Euxoa tritici attraction.

Comparative Analysis of Lure Dispenser Formulations

Dispenser TypePheromone Release ProfileReported AdvantagesReported Disadvantages
Rubber Septa First-order release kinetics, with a relatively high initial release rate that declines over time.Readily available, easy to load with pheromone solutions, and cost-effective for research purposes.Inconsistent release over long periods, potential for rapid depletion of the pheromone, and susceptibility to environmental conditions.
Polyethylene Vials Can be designed for a more controlled, near zero-order release. The release rate is influenced by the vial's wall thickness and surface area.Can provide a more stable and prolonged release compared to rubber septa, leading to longer field life.The manufacturing process can be more complex, and the polymer itself may contain additives that could affect the pheromone.
Film-Type Lures Release is typically governed by diffusion through a polymeric membrane, allowing for a controlled and consistent release rate.Can offer a large surface area for release and a predictable, long-lasting emission of the pheromone.May be more susceptible to physical damage in the field compared to more robust dispensers.
Porous Glass The release rate is dependent on the interaction between the pheromone molecules and the surface of the glass pores, which can be tailored.Can be reused after cleaning and reloading, and offers a stable, inert matrix for the pheromone.May be more fragile and costly than polymeric dispensers.

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and evaluation of pheromone lures. The following protocols provide step-by-step guidance for key experimental procedures.

Protocol 1: Preparation of this compound Lures using Rubber Septa

Objective: To prepare rubber septa lures with a consistent loading of this compound for field trials.

Materials:

  • This compound (high purity)

  • Red rubber septa

  • High-purity hexane or other suitable volatile solvent

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Fume hood

  • Forceps

Procedure:

  • Prepare a stock solution of this compound in hexane to a known concentration (e.g., 10 mg/mL).

  • Using a micropipette, apply the desired volume of the stock solution onto the center of a rubber septum to achieve the target pheromone loading (e.g., for a 100 µg lure, apply 10 µL of a 10 mg/mL solution).

  • Allow the solvent to evaporate completely within a fume hood for at least 15-20 minutes.

  • Store the prepared lures in airtight glass vials with PTFE-lined caps at low temperatures (e.g., -20°C) to minimize degradation and premature release of the pheromone until field deployment.

Protocol 2: Field Trial for Efficacy Evaluation of Lure Formulations

Objective: To compare the effectiveness of different this compound lure formulations in attracting the target insect species.

Materials:

  • Pheromone traps (e.g., delta traps)

  • Formulated pheromone lures (different formulations to be tested)

  • Control lures (dispensers with solvent only)

  • Stakes or hangers for trap deployment

  • GPS device for marking trap locations

  • Data collection sheets

Procedure:

  • Site Selection: Choose a suitable field site with a known or suspected population of the target insect species.

  • Experimental Design: Employ a randomized complete block design. Each block should contain one trap for each lure formulation being tested, including a control. Replicate each block multiple times (at least 4-5 replicates are recommended).

  • Trap Placement: Place traps at a consistent height and spacing, typically several meters apart to avoid interference between lures. Record the GPS coordinates of each trap.

  • Monitoring: Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects in each trap.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to compare the efficacy of the different lure formulations.

Protocol 3: Measurement of Pheromone Release Rate

Objective: To quantify the release rate of this compound from different lure formulations under controlled laboratory conditions.

Materials:

  • Formulated pheromone lures

  • Volatile collection system (e.g., a flow-through glass chamber)

  • Purified air source

  • Adsorbent tubes (e.g., Tenax® TA)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., dodecyl acetate)

Procedure:

  • Lure Aging: Age the lures under controlled temperature and airflow conditions that mimic field environments.

  • Volatile Collection: At specified time intervals, place an individual lure in the volatile collection chamber.

  • Air Sampling: Pass a controlled stream of purified air over the lure and through an adsorbent tube for a defined period to trap the released pheromone.

  • Sample Elution: Elute the trapped compounds from the adsorbent tube with a suitable solvent (e.g., hexane) containing a known amount of an internal standard.

  • GC-MS Analysis: Analyze the eluate using GC-MS to separate and quantify the amount of this compound collected.

  • Calculate Release Rate: The release rate is calculated by dividing the amount of pheromone collected by the duration of the sampling period.

Visualizations

The following diagrams illustrate the chemical structure of this compound, a typical experimental workflow for lure evaluation, and the signaling pathway of insect pheromone detection.

Caption: Chemical structure of this compound.

G cluster_workflow Experimental Workflow for Lure Formulation and Evaluation A Pheromone Synthesis and Purification B Lure Formulation (e.g., loading on rubber septa) A->B C Laboratory Analysis (Release Rate Measurement via GC-MS) B->C D Field Trial (Trap Deployment and Data Collection) B->D E Statistical Analysis of Trap Capture Data C->E D->E F Efficacy Comparison and Formulation Optimization E->F G cluster_pathway Insect Pheromone Signaling Pathway Pheromone This compound (Pheromone Molecule) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport to Receptor Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Signal Transduction (Ion Channel Activation) Neuron->Signal Brain Antennal Lobe of Brain Signal->Brain Nerve Impulse Behavior Behavioral Response (e.g., upwind flight) Brain->Behavior Processing

Safety Operating Guide

Proper Disposal of (Z)-5-Decenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-5-Decenyl acetate , a common component in insect pheromone research and synthesis, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

I. Understanding the Hazards

Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for implementing appropriate safety measures during the disposal process.

Hazard Identification and Classification:

This compound is classified with the following hazards:

  • Harmful if swallowed

  • May cause an allergic skin reaction

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

It is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. All handling should be performed in a well-ventilated area or under a chemical fume hood.[2]

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
Boiling Point 210.5°C at 760 mmHg[3]
Flash Point 62.2°C[3]
Density 0.886 g/cm³[3]
Storage Temperature 2-8°C[3]

II. Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to minimize risk to personnel and the environment.

Experimental Protocol: Waste Collection and Labeling

  • Segregation: Collect all waste containing this compound separately from other chemical waste streams to avoid unintended reactions. This includes pure this compound, contaminated labware (e.g., pipettes, vials), and solvent rinses.

  • Container Selection: Use a designated, compatible, and properly sealed waste container. The container must be in good condition, free of cracks or leaks.[4] A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste".[4][5] The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The associated hazards (e.g., "Harmful," "Irritant," "Flammable")[1]

    • The date of waste accumulation[5]

    • The name of the principal investigator and the laboratory location[5]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, open flames, and incompatible materials.[2] Ensure the container remains closed except when adding waste.[4]

Disposal Workflow Diagram:

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->fume_hood Step 2 segregate Segregate this compound Waste fume_hood->segregate Step 3 container Select Compatible Waste Container segregate->container Step 4 label_waste Label Container as 'Hazardous Waste' with Chemical Name, Hazards, Date container->label_waste Step 5 seal_container Securely Seal the Waste Container label_waste->seal_container Step 6 store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste Step 7 contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs Step 8 end Waste Transferred to an Approved Waste Disposal Plant contact_ehs->end Step 9

Caption: Workflow for the safe disposal of this compound.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area, as this compound is flammable.[2]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not allow the product to enter drains.

  • Collection: Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials, including cleaning materials and PPE, as hazardous waste following the protocol outlined in Section II.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Logical Relationship of Spill Response:

cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_post Post-Cleanup spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate ignition Remove Ignition Sources spill->ignition contain Contain with Absorbent Material evacuate->contain ventilate->contain ignition->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report to Supervisor and EHS dispose->report

Caption: Logical flow of actions for responding to a this compound spill.

IV. Final Disposal Pathway

Under no circumstances should this compound be disposed of down the drain or in regular trash. All waste containing this chemical must be collected and managed by the institution's designated hazardous waste management program. This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations at a permitted hazardous waste facility.[6][7] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly containerized and labeled hazardous waste.

References

Personal protective equipment for handling (Z)-5-Decenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Z)-5-Decenyl Acetate

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Chemical and Physical Properties

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Understanding its physical properties is crucial for safe handling.

PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 210.5°C at 760 mmHg[2]
Flash Point 62.2°C[2]
Density 0.886 g/cm³[2]
Storage Temperature 2-8°C[2][3]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Gloves should be inspected before each use and replaced immediately if contaminated or damaged.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[4]
Respiratory Protection RespiratorUse in a well-ventilated area. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required.[4]
Footwear Closed-Toe ShoesShoes must cover the entire foot.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for preventing accidents and ensuring the integrity of experimental results.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources as the substance is combustible.[2]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[5] Do not eat, drink, or smoke in the handling area.

Spill Response

In the event of a spill, follow these steps immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an appropriate absorbent material (e.g., spill pillows, absorbent pads) to contain the spill.[6]

  • Neutralize: For larger spills, consult the Safety Data Sheet (SDS) for specific neutralization procedures.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Area B->C D Handle in Fume Hood C->D E Avoid Ignition Sources D->E F Perform Experiment E->F G Decontaminate Work Area F->G J Collect Waste in Labeled Container F->J Spill Spill Occurs F->Spill H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I K Store Waste Appropriately J->K L Arrange for Professional Disposal K->L SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.